Lauryl Sultaine
Description
Propriétés
IUPAC Name |
3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSFJTYBVKZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049222 | |
| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white to white hygroscopic crystalline powder; [TCI America MSDS] | |
| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21215 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14933-08-5, 68201-55-8 | |
| Record name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dodecyldimethylammonio)propanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyldimethyl(3-sulphonatopropyl)ammonium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.442 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Betaines, coco alkyldimethyl(3-sulfopropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYL SULTAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6P3KW3E8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Lauryl Sultaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Sultaine, also known as Lauryl Hydroxysultaine, is a zwitterionic (amphoteric) surfactant widely utilized in the pharmaceutical, cosmetic, and biotechnology industries for its mildness, excellent foaming characteristics, and viscosity-building properties.[1][2] Its unique molecular structure, featuring a hydrophobic lauryl tail and a hydrophilic headgroup with both a quaternary ammonium cation and a sulfonate anion, imparts a zwitterionic state that is stable across a wide pH range. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.
Chemical Identity
-
INCI Name: Lauryl Hydroxysultaine
-
CAS Number: 13197-76-7[1]
-
Chemical Name: Dodecyl(2-hydroxy-3-sulfonatopropyl)dimethylammonium[1]
-
Molecular Weight: 351.55 g/mol [2]
Physicochemical Properties
The functional properties of this compound are dictated by its behavior at interfaces and in solution. Key parameters include its ability to reduce surface tension and its self-aggregation into micelles above a certain concentration.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some data, particularly for the critical micelle concentration (CMC), is not definitively established in publicly available literature for the pure substance and should be experimentally verified for specific applications.
| Property | Value | Conditions | Reference(s) |
| Appearance | Clear to yellowish liquid | 25°C | [1] |
| Boiling Point | 350°C | At 101,325 Pa | [2] |
| Density | 1.1 g/cm³ | 20°C | [2] |
| Water Solubility | 680 g/L | 20°C | [2] |
| pH (as supplied) | 6.0 - 7.0 | [1] | |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | Aqueous solution | [3] |
| Surface Tension | Not available for pure substance at CMC. A 1:1 mixture with Sodium Alpha-Olefin Sulfonate (7.5 wt.% of each) exhibited a surface tension of 26.587 mN/m. | Aqueous solution | |
| Viscosity | Acts as a viscosity builder, especially with anionic surfactants and electrolytes. A formulation containing 21.1% Lauryl Hydroxysultaine had a viscosity of ~2,200 cP. | 20°C |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard methods for surfactant characterization.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Glass beakers
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 100 mmol/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mmol/L to 50 mmol/L).
-
Surface Tension Measurement:
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
For each dilution, measure the surface tension. Ensure the platinum ring or plate is thoroughly cleaned and flamed (for the ring) between measurements.
-
Allow the solution to equilibrate before taking a reading to ensure a stable surface tension value.
-
-
Data Analysis:
-
Plot surface tension (γ) as a function of the logarithm of the concentration (log C).
-
The resulting graph should show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.[4]
-
Determination of Critical Micelle Concentration (CMC) by Conductometry
This method is suitable for ionic and zwitterionic surfactants and relies on the change in the molar conductivity of the solution as micelles are formed.[4]
Apparatus:
-
Conductivity meter with a calibrated probe
-
Thermostatically controlled water bath
-
Precision balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a series of this compound solutions in deionized water at different concentrations, similar to the tensiometry method.
-
Conductivity Measurement:
-
Equilibrate the solutions to a constant temperature in the water bath (e.g., 25°C).
-
Measure the conductivity of each solution, starting from the most dilute to minimize carryover effects.
-
Rinse the conductivity probe with the next solution to be measured before taking a reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two linear segments with different slopes. The concentration at which the slope changes is the CMC.
-
Viscosity Measurement
The viscosity of this compound solutions can be determined to understand its thickening properties.
Apparatus:
-
Rotational viscometer or rheometer
-
Thermostatically controlled sample holder/jacket
-
Beakers
Procedure:
-
Solution Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 1%, 5%, 10%, 20% w/v). To investigate synergistic effects, co-solutes such as anionic surfactants or electrolytes (e.g., NaCl) can be included.
-
Viscosity Measurement:
-
Calibrate the viscometer with appropriate standards.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the viscosity at a defined shear rate. For a more comprehensive analysis, perform a shear rate sweep to determine if the fluid is Newtonian or non-Newtonian.
-
-
Data Analysis:
-
Plot viscosity as a function of concentration to observe the thickening effect.
-
If a rheometer is used, plots of viscosity versus shear rate will provide insights into the solution's flow behavior.
-
Visualizations
Logical Workflow for Physicochemical Characterization of this compound
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a surfactant like this compound.
References
The Core Mechanism of Action of Lauryl Sultaine in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl sultaine, a zwitterionic surfactant, is a prominent ingredient in a multitude of personal care and cosmetic products, valued for its mildness and foaming properties. Understanding its mechanism of action at a molecular level within biological systems is paramount for researchers, scientists, and drug development professionals to ensure product safety, design novel formulations, and predict potential toxicological outcomes. This technical guide provides a comprehensive overview of the core mechanisms by which this compound interacts with biological systems, with a focus on its effects on cellular membranes, protein integrity, and associated signaling pathways. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Physicochemical Properties and Interaction with Biological Interfaces
This compound, also known as lauryl hydroxysultaine, is an amphiphilic molecule possessing both a hydrophobic lauryl tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion. This zwitterionic nature confers a net neutral charge over a wide pH range, which is believed to contribute to its milder interactions with biological tissues compared to purely anionic or cationic surfactants.
The primary mode of action of this compound in biological systems begins at the interface with cellular structures. Its amphiphilic character drives the partitioning of the molecule into the lipid bilayers of the stratum corneum and cell membranes. This insertion disrupts the ordered arrangement of the lipid molecules, leading to an increase in membrane fluidity. At lower concentrations, this effect is generally subtle. However, as the concentration of this compound increases, the disruption becomes more pronounced, potentially leading to increased membrane permeability and, at supracritical concentrations, the solubilization of the membrane and subsequent cell lysis.
Core Mechanism of Action: A Multi-faceted Cellular Impact
The interaction of this compound with biological systems is not limited to simple membrane disruption. It initiates a cascade of events that can influence cellular signaling and physiological responses, particularly in the context of skin and eye irritation.
Disruption of Membrane Integrity and Homeostasis
The insertion of this compound molecules into the lipid bilayer alters its physical properties. This can impair the function of integral membrane proteins, such as channels and receptors, by modifying their lipid microenvironment. The increased permeability of the cell membrane can lead to an uncontrolled influx and efflux of ions and small molecules, disrupting cellular homeostasis.
Activation of Inflammatory Signaling Pathways
A key consequence of surfactant-induced membrane stress is the activation of inflammatory signaling pathways, particularly in keratinocytes. While specific pathways for this compound are not definitively established, the general mechanism for surfactants involves the release of pro-inflammatory mediators.
One of the initial events is an increase in intracellular calcium concentration ([Ca2+]). The disruption of the cell membrane is thought to facilitate the influx of extracellular Ca2+. This elevation in intracellular Ca2+ acts as a second messenger, triggering downstream signaling cascades.
One such cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway . The influx of Ca2+ can lead to the activation of protein kinase C (PKC), which in turn can activate the MAPK signaling cascade, including ERK, JNK, and p38 pathways. The activation of these pathways ultimately leads to the phosphorylation and activation of transcription factors such as AP-1 and NF-κB. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). The release of these inflammatory mediators orchestrates the inflammatory response, leading to the clinical signs of irritation, such as erythema and edema.
Protein Denaturation
In addition to interacting with lipids, surfactants can also interact with proteins. At sufficient concentrations, the hydrophobic tails of surfactant molecules can bind to the hydrophobic regions of proteins, disrupting their native three-dimensional structure. This process, known as denaturation, can lead to a loss of protein function. While zwitterionic surfactants like this compound are generally considered milder than their ionic counterparts in this regard, the potential for protein denaturation, particularly at high concentrations or with prolonged exposure, cannot be disregarded.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound and its close analog, lauryl hydroxysultaine.
Table 1: Acute Toxicity Data
| Chemical | Test Species | Route of Administration | LD50 | Reference |
| Lauryl Hydroxysultaine (28-32%) | Rat | Oral | > 560-640 mg/kg bw | |
| Cocamidopropyl Hydroxysultaine (36.2%) | Rat | Dermal | > 2000 mg/kg bw | |
| Cocamidopropyl Hydroxysultaine (42%) | Rat | Oral | ~3000 mg/kg bw | |
| Cocamidopropyl Hydroxysultaine (42%) | Mouse | Oral | 3150 mg/kg bw |
Table 2: Skin and Eye Irritation Data
| Chemical | Test Species | Test Type | Concentration | Result | Reference |
| Lauryl Hydroxysultaine | Rabbit | Skin Irritation | 28-32% | Slight Irritant | |
| Lauryl Hydroxysultaine | Rabbit | Eye Irritation | 28-32% | Irritant | |
| This compound | Rabbit | Eye Irritation | 10% | Moderate Ocular Irritant | |
| Cocamidopropyl Hydroxysultaine | Rabbit | Skin Irritation | up to 41.5% | Not an Irritant | |
| Cocamidopropyl Hydroxysultaine | Rabbit | Eye Irritation | up to 41.5% | Severe Ocular Irritant |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the biological effects of surfactants like this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.
Methodology:
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to a state that is histologically similar to the human epidermis.
-
Test Chemical Application: The test chemical (e.g., this compound) is applied topically to the surface of the epidermis model.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing: After incubation, the test chemical is thoroughly rinsed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a quantitative method, most commonly the MTT assay. In this assay, viable cells reduce the yellow tetrazolium salt MTT to a blue formazan product, which is then extracted and measured spectrophotometrically.
-
Data Analysis: The percentage of viable cells in the treated tissues is compared to that of negative controls. A chemical is classified as an irritant if the tissue viability is below a defined threshold (e.g., ≤ 50%).
Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437)
The BCOP test is an in vitro method used to identify chemicals that have the potential to cause serious eye damage.
Methodology:
-
Cornea Isolation: Corneas are isolated from the eyes of freshly slaughtered cattle.
-
Cornea Mounting: The isolated corneas are mounted in a specialized holder.
-
Test Chemical Application: The test chemical is applied to the epithelial surface of the cornea.
-
Incubation: The treated corneas are incubated for a specific period.
-
Rinsing: The test chemical is rinsed from the corneal surface.
-
Opacity Measurement: The opacity of the cornea is measured using an opacitometer.
-
Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.
-
Data Analysis: An "In Vitro Irritancy Score" is calculated based on the opacity and permeability values. This score is used to classify the irritancy potential of the chemical.
Protein Denaturation Assay (Bovine Serum Albumin)
This assay provides a simple in vitro method to screen for the potential of a substance to denature proteins.
Methodology:
-
Preparation of Solutions: A solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared. The test substance (this compound) is prepared at various concentrations.
-
Reaction Mixture: The BSA solution is mixed with the test substance solutions. A control sample containing only the BSA solution and buffer is also prepared.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Heat-Induced Denaturation: The temperature is then raised to induce denaturation (e.g., 72°C for 5 minutes).
-
Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at a wavelength of 660 nm. An increase in turbidity indicates protein denaturation.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation by the test substance is calculated relative to the control.
Conclusion
The mechanism of action of this compound in biological systems is primarily initiated by its interaction with and disruption of cellular lipid membranes. This initial event can trigger a cascade of cellular responses, including the activation of inflammatory signaling pathways, leading to the release of pro-inflammatory cytokines. While its zwitterionic nature renders it milder than many other surfactants, at sufficient concentrations, it can still cause skin and eye irritation and denature proteins. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the biological effects of this compound and to develop safer and more effective products. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound to provide a more complete understanding of its biological activity.
An In-depth Technical Guide to the Synthesis of Lauryl Sultaine and Its Derivatives
This technical guide provides a comprehensive overview of the primary synthesis pathways for Lauryl Sultaine and its key derivatives, including Lauryl Hydroxysultaine and Cocamidopropyl Hydroxysultaine. The content is tailored for researchers, scientists, and professionals in drug development and specialty chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical workflows.
Introduction to Sultaines
Sultaines, also known as sulfobetaines, are a class of zwitterionic surfactants characterized by a quaternary ammonium cation and a sulfonate anion within the same molecule.[1][2] This structure imparts an amphoteric nature, allowing them to exhibit both anionic and cationic properties depending on the pH of the solution.[3][4] this compound and its derivatives are highly valued in personal care, cosmetic, and industrial applications for their excellent foaming properties, stability over a wide pH range, mildness to the skin, and compatibility with other surfactant types.[5][6][7] This guide focuses on the chemical synthesis of these versatile compounds.
Synthesis of this compound (Sulfobetaine)
The most common and direct method for synthesizing this compound, or N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, involves the quaternization of a tertiary amine with a cyclic sulfonate ester (sultone).[2]
Core Reaction: The synthesis is achieved by reacting N,N-dimethyldodecylamine (lauryl dimethylamine) with 1,3-propanesultone.[2][8] This reaction is a nucleophilic ring-opening of the sultone by the tertiary amine.
Experimental Protocol:
A general laboratory-scale synthesis is as follows:
-
Reactant Preparation: N,N-dimethyldodecylamine is dissolved in a suitable aprotic solvent, such as acetone or acetonitrile, within a three-necked flask equipped with a stirrer and reflux condenser.[8]
-
Quaternization: A solution of 1,3-propanesultone in the same solvent is added dropwise to the amine solution under continuous stirring.[8] An equimolar ratio of the reactants is typically used.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 60°C) for several hours (typically 24 hours) to ensure the reaction goes to completion.[8]
-
Product Isolation: As the reaction progresses, the zwitterionic this compound product, being less soluble in the nonpolar solvent, precipitates out as a white solid.[8]
-
Purification: The precipitate is collected by filtration, washed with fresh solvent (e.g., acetone or diethyl ether) to remove any unreacted starting materials, and then dried in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours.[8]
Quantitative Data Summary:
| Parameter | Value/Range | Source(s) |
| Typical Yield | ~70-85% | [8] |
| Purity | >95% (after washing) | [9] |
| Reaction Time | 24 hours | [8] |
| Reaction Temperature | Room Temperature to 60°C | [8] |
Synthesis Pathway Diagram:
Synthesis of Lauryl Hydroxysultaine
Lauryl Hydroxysultaine features an additional hydroxyl group, which enhances its water solubility and mildness. Its synthesis is a two-stage process involving the formation of a sulfonating intermediate followed by a quaternization reaction.[7][9]
Core Reaction:
-
Intermediate Formation: Epichlorohydrin reacts with sodium bisulfite to produce sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).[7][9]
-
Quaternization: The CHPS intermediate then reacts with N,N-dimethyldodecylamine (lauryl dimethylamine) to form the final product.[9]
Experimental Protocol:
A representative laboratory-scale synthesis protocol is outlined below:
-
Intermediate Synthesis (CHPS):
-
Epichlorohydrin is reacted with an aqueous solution of sodium bisulfite. This reaction is typically exothermic and requires careful temperature control.
-
-
Quaternization Reaction:
-
Reactant Preparation: In a suitable reaction vessel, N,N-dimethyldodecylamine is dissolved in a solvent like isopropyl alcohol.[9]
-
Addition: The prepared sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS) is slowly added to the amine solution while stirring.[9]
-
Reaction Conditions: The mixture is heated to approximately 70-80°C and maintained at this temperature for several hours to facilitate the quaternization.[9] Reaction progress can be monitored by titrating the remaining tertiary amine.
-
pH Adjustment: Once the reaction is complete, the pH of the solution is adjusted to a near-neutral range (e.g., 5.5-7.5) using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).[9]
-
Product Isolation: The solvent is removed under reduced pressure, for instance, using a rotary evaporator, to yield the final Lauryl Hydroxysultaine product.[9]
-
Quantitative Data Summary:
| Parameter | Value/Range | Source(s) |
| Reaction Temperature | 70-80°C | [9] |
| Final pH | 5.5 - 7.5 | |
| Solid Content | ~35% min (in aqueous solution) | |
| Purity | Typically >95% | [9] |
Synthesis Pathway Diagram:
Synthesis of Cocamidopropyl Hydroxysultaine (CAHS)
Cocamidopropyl Hydroxysultaine is a widely used derivative where the lauryl alkyl chain is replaced by a mixture of fatty acid chains derived from coconut oil. The synthesis involves an initial amidation step to create an amidoamine intermediate, which is then quaternized.[6][10][11]
Core Reaction:
-
Amidation: Coconut oil fatty acids (primarily lauric acid) react with N,N-dimethylaminopropylamine (DMAPA) to form the intermediate, cocamidopropyl dimethylamine.[6][10]
-
Quaternization: This intermediate is then reacted with sodium 3-chloro-2-hydroxy-1-propanesulfonate (CHPS), similar to the Lauryl Hydroxysultaine synthesis, to yield the final product.[10][11]
Experimental Protocol:
A typical industrial synthesis process is as follows:
-
Amidation Reaction:
-
Reactants: Coconut oil fatty acids and N,N-dimethylaminopropylamine (DMAPA) are added to a reaction vessel.[11][12]
-
Conditions: The mixture is heated to a high temperature (e.g., 85-90°C, then up to 200°C under vacuum) to drive the amidation reaction, which involves the formation of an amide bond and the removal of water as a byproduct.[12] This reaction is carried out for several hours.
-
-
Intermediate Synthesis (CHPS):
-
As described previously, epichlorohydrin is reacted with anhydrous sodium bisulfite, often by heating to 60-65°C for several hours, to generate the CHPS intermediate.[11]
-
-
Quaternization Reaction:
-
Reactants: The cocamidopropyl dimethylamine intermediate is heated (e.g., to 80-85°C), and a catalyst such as potassium hydroxide may be added.[11]
-
Addition: The CHPS intermediate is then added in batches to the heated amidoamine.[11]
-
Conditions: The reaction is maintained at an elevated temperature for several hours (e.g., 4 hours) to complete the quaternization.[11] The final product is Cocamidopropyl Hydroxysultaine.
-
Quantitative Data Summary:
| Parameter | Value/Range | Source(s) |
| Amidation Temperature | 85°C - 200°C | [12] |
| Quaternization Temperature | 80 - 85°C | [11] |
| Amidation Reaction Time | ~4.0 hours | [12] |
| Quaternization Reaction Time | ~4.0 hours | [11] |
Synthesis Workflow Diagram:
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Amphoteric Surfactant [sanyo-chemical-solutions.com]
- 4. m.youtube.com [m.youtube.com]
- 5. specialchem.com [specialchem.com]
- 6. Cocamidopropyl Hydroxysultaine [benchchem.com]
- 7. Hydroxysultaine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]
- 10. rusticstrength.com [rusticstrength.com]
- 11. Synthesis method of cocoamidopropyl-2-hydroxyl-3-sulfopropyl betaine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101654421A - Synthesis method of cocamidopropyl-2-hydroxy-3-sulfopropyl betaine - Google Patents [patents.google.com]
Determining the Critical Micelle Concentration of Lauryl Sultaine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the critical micelle concentration (CMC) of Lauryl Sultaine, a zwitterionic surfactant of significant interest in various scientific and industrial applications, including pharmaceutical formulations. This document details the core principles of micellization, outlines established experimental protocols for CMC determination, and presents relevant physicochemical data.
Introduction to this compound and its Critical Micelle Concentration
This compound, chemically known as N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is an amphiphilic molecule possessing a hydrophobic dodecyl tail and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion. This zwitterionic nature imparts unique properties to the surfactant, such as high water solubility over a wide pH range and good compatibility with other types of surfactants.
The critical micelle concentration (CMC) is a fundamental parameter of any surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, this compound exists predominantly as monomers. As the concentration increases to the CMC, the monomers rapidly associate to form micelles, leading to abrupt changes in several physicochemical properties of the solution.[1] Knowledge of the CMC is crucial for optimizing formulations, understanding interfacial phenomena, and controlling the solubilization of hydrophobic agents.
Physicochemical Properties and CMC of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The CMC of this compound has been reported to be in the range of 2-4 mM.[2]
| Property | Value | Reference |
| Chemical Name | N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
| Synonyms | Lauryl Sulfobetaine, SB3-12 | |
| CAS Number | 14933-08-5 | [3] |
| Molecular Formula | C₁₇H₃₇NO₃S | [3] |
| Molecular Weight | 335.55 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [5] |
| Solubility | Soluble in water | [4] |
| Critical Micelle Concentration (CMC) | 2-4 mM (20-25°C) | [2] |
Experimental Determination of the CMC of this compound
Several experimental techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the sharp change in a solution's physical property as a function of surfactant concentration. This guide details three widely used methods: surface tensiometry, conductometry, and fluorescence spectroscopy.
Surface Tension Method
Principle: Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Above the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.[1]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (e.g., Milli-Q) at a concentration significantly above the expected CMC (e.g., 20 mM).
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 10 mM).
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements (e.g., 25°C).
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.
Conductivity Method
Principle: This method is suitable for ionic and zwitterionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers, which act as charge carriers. Above the CMC, the newly added surfactant molecules form micelles. Micelles have a lower mobility than the individual monomers due to their larger size and the partial binding of counter-ions, resulting in a slower rate of increase in conductivity. The CMC is identified as the break point in the plot of conductivity versus surfactant concentration.
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.
-
Preparation of Dilutions: Prepare a series of dilutions spanning the expected CMC range.
-
Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter. Maintain a constant temperature during the measurements.
-
Data Analysis: Plot the specific conductivity (κ) against the this compound concentration. The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.
Fluorescence Spectroscopy Method using Pyrene
Principle: This is a highly sensitive method that utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) of the pyrene emission spectrum is low. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant increase in the I₃/I₁ ratio. The CMC is determined from the inflection point of the plot of the I₃/I₁ ratio versus the surfactant concentration.
Experimental Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) at a concentration of approximately 10⁻³ M.
-
Preparation of Surfactant-Pyrene Solutions: Prepare a series of this compound solutions in high-purity water, with concentrations ranging from below to above the expected CMC. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. Ensure the volume of the organic solvent is minimal (e.g., < 0.1% v/v) to avoid affecting the CMC.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm, and the emission is scanned from approximately 350 to 450 nm.
-
Data Analysis: From each spectrum, determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks. Plot the I₃/I₁ ratio as a function of the this compound concentration. The data is often fitted to a sigmoidal curve, and the CMC is determined from the inflection point of this curve.
Logical Relationship of Micellization
The process of micelle formation is a dynamic equilibrium between monomers and micelles. This relationship is governed by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are expelled from the aqueous environment to minimize the disruption of the hydrogen-bonding network of water.
Conclusion
The determination of the critical micelle concentration of this compound is essential for its effective application in research, drug development, and various industrial processes. This guide has provided a detailed overview of the principles and experimental protocols for three robust methods: surface tensiometry, conductometry, and fluorescence spectroscopy. By following these methodologies and understanding the underlying physicochemical principles, researchers can accurately and reliably determine the CMC of this compound, enabling the optimization of formulations and a deeper understanding of its behavior in solution.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate 14933-08-5 [sigmaaldrich.com]
- 3. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, 97% 14933-08-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
The Role of Lauryl Sultaine in Advancing Biochemical Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Lauryl Sultaine.
Introduction
This compound, also known as Lauryl Hydroxysultaine, is a zwitterionic (amphoteric) surfactant increasingly recognized for its utility in biochemical research. Its unique molecular structure, featuring a hydrophobic lauryl tail and a hydrophilic headgroup with both a positively charged quaternary ammonium group and a negatively charged sulfonate group, imparts a net neutral charge over a wide pH range. This property, combined with its mildness and biocompatibility, makes this compound a valuable tool in a variety of sensitive biochemical applications, from the delicate process of protein extraction to the formulation of sophisticated drug delivery systems. This technical guide provides a comprehensive review of the current and potential applications of this compound in biochemical research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for its effective application. As a zwitterionic surfactant, it exhibits excellent water solubility and stability in the presence of acids, bases, and salts. A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into micelles.[1] While the precise CMC of this compound can be influenced by factors such as temperature, pH, and ionic strength of the solution, it is a critical parameter for optimizing its use in various protocols.[2]
Table 1: Physicochemical Properties of this compound and Related Surfactants
| Property | This compound (Lauryl Hydroxysultaine) | Lauryl Betaine | CHAPS | Notes |
| Chemical Formula | C17H37NO4S | C17H35NO2 | C32H58N2O7S | |
| Molecular Weight ( g/mol ) | 351.5 | 285.5 | 614.9 | |
| Type | Zwitterionic (Sulfobetaine) | Zwitterionic (Carboxybetaine) | Zwitterionic (Sulfobetaine) | |
| Critical Micelle Concentration (CMC) in water | Not definitively reported; estimated to be in the low mM range. | 0.5 - 1.0 mM | 4 - 8 mM | CMC is dependent on temperature, pH, and ionic strength. |
| Aggregation Number | Not widely reported | Varies | ~10 | The number of monomers per micelle. |
| Appearance | Clear to yellowish liquid | White powder |
Note: Data for this compound is limited in publicly available literature; values for related compounds are provided for comparison.
Applications in Biochemical Research
Cell Lysis and Protein Extraction
The mild yet effective nature of this compound makes it a suitable candidate for cell lysis, particularly when the integrity and function of the target proteins are paramount. Unlike harsh ionic detergents such as Sodium Dodecyl Sulfate (SDS), which tend to denature proteins, zwitterionic surfactants like this compound can disrupt the lipid bilayer of cell membranes while preserving the native conformation of many proteins.[3] This is especially critical for the study of enzymes and membrane proteins.
This protocol is a general guideline and should be optimized for specific cell types and downstream applications.
Materials:
-
Cell culture plates with adherent mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the cell culture medium from the plate.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the plate (e.g., 500 µL for a 10 cm plate).
-
Incubate the plate on ice for 10-15 minutes.
-
Using a cell scraper, gently scrape the cells off the plate into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
The protein extract is now ready for downstream applications such as quantification (e.g., BCA assay), SDS-PAGE, Western blotting, or immunoprecipitation.
Solubilization of Membrane Proteins
Integral membrane proteins are notoriously difficult to study due to their hydrophobic nature. Solubilizing these proteins from the lipid bilayer while maintaining their structure and function is a significant challenge. Mild, non-denaturing detergents are essential for this purpose.[4] Zwitterionic surfactants, including sulfobetaines like this compound, are effective at creating a micellar environment that mimics the lipid bilayer, thereby solubilizing membrane proteins in their native state.[5][6] The concentration of this compound used for solubilization should be above its CMC to ensure the formation of micelles.[7]
This protocol provides a starting point for the solubilization of integral membrane proteins. Optimization of the detergent-to-protein ratio is critical for success.
Materials:
-
Isolated cell membranes (prepared by cell fractionation)
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 10% glycerol, 2% (w/v) this compound
-
Protease inhibitor cocktail
-
Ultracentrifuge and tubes
Procedure:
-
Resuspend the isolated membrane pellet in an appropriate volume of Solubilization Buffer (supplemented with protease inhibitors) to achieve a final protein concentration of 2-5 mg/mL.
-
Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Transfer the suspension to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
The solubilized membrane proteins can then be purified using techniques such as affinity or size-exclusion chromatography, ensuring that all buffers contain this compound at a concentration above its CMC to maintain protein solubility.
Applications in Chromatography
Zwitterionic surfactants have found applications in various chromatographic techniques. In ion chromatography, they can be used to create a stationary phase capable of separating both cations and anions simultaneously.[2][8] In reversed-phase high-performance liquid chromatography (RP-HPLC), the addition of surfactants to the mobile phase can modify the stationary phase and influence the retention of proteins. While specific protocols for this compound in protein HPLC are not widely published, its properties suggest potential for use in specialized separation methods where mild conditions are required.
Drug Development and Formulation
The biocompatibility and stabilizing properties of this compound make it an attractive excipient in drug delivery systems.[9] It can be incorporated into liposomes and nanoparticles to enhance the solubility and stability of poorly water-soluble drugs.[10] Its surfactant properties aid in the formation of these delivery vehicles and can influence their size and drug-loading capacity.
This is a general protocol for the thin-film hydration method to prepare liposomes. The ratio of lipids, this compound, and the drug should be optimized for each specific formulation.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
This compound
-
Lipophilic drug
-
Organic solvent (e.g., chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Dissolve the phospholipids, cholesterol, and the lipophilic drug in the organic solvent in a round-bottom flask. Add this compound to the mixture.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Hydrate the lipid film by adding the hydration buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
-
The resulting liposomal suspension can be purified to remove unencapsulated drug by methods such as dialysis or size-exclusion chromatography.
Conclusion
This compound is a versatile zwitterionic surfactant with significant potential in various areas of biochemical research. Its mild, non-denaturing properties make it an excellent choice for the lysis of cells and the solubilization of sensitive proteins, particularly those embedded in cell membranes. While its application in chromatography and drug delivery is still an emerging area, its physicochemical characteristics suggest a promising future. Further research is needed to fully characterize its properties, such as its precise CMC under various conditions, and to develop optimized protocols for a wider range of biochemical applications. The experimental protocols provided in this guide serve as a starting point for researchers looking to incorporate this valuable tool into their work. As our understanding of the nuanced interactions between surfactants and biomolecules grows, the role of well-defined and gentle surfactants like this compound in biochemical research is set to expand.
References
- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 5. cusabio.com [cusabio.com]
- 6. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. Universal Pretreatment Development for Low-input Proteomics Using Lauryl Maltose Neopentyl Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flinnsci.ca [flinnsci.ca]
- 9. Frontiers | Reduction and Alkylation of Proteins in 2D Gel Electrophoresis: Before or after Isoelectric Focusing? [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Lauryl Sultaine CAS number and molecular structure
An In-depth Technical Guide to Lauryl Sultaine
This technical guide provides a comprehensive overview of this compound, a zwitterionic surfactant, for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, applications, and safety information.
Chemical Identity and Molecular Structure
This compound, also known as Lauryl Sulfobetaine, is a zwitterionic (amphoteric) surfactant belonging to the sulfobetaine class.[1][2] It possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group, making it electrically neutral over a wide pH range.[3] Its structure consists of a C12 alkyl chain (lauryl group) providing hydrophobicity, and a hydrophilic head containing the charged functional groups.[1]
It is important to distinguish this compound from a closely related compound, Lauryl Hydroxysultaine. Lauryl Hydroxysultaine contains an additional hydroxyl group on the propane chain, which slightly alters its properties.[3][4]
Molecular Structure: this compound
Physicochemical Properties
The properties of this compound and the related Lauryl Hydroxysultaine are summarized below for comparison. These surfactants are valued for their mildness, excellent foaming capabilities, and stability in hard water.[2][5]
| Property | This compound | Lauryl Hydroxysultaine | Reference(s) |
| CAS Number | 14933-08-5 | 13197-76-7 | [2][3] |
| Molecular Formula | C₁₇H₃₇NO₃S | C₁₇H₃₇NO₄S | [1][2][3] |
| Molecular Weight | 335.55 g/mol | 351.54 g/mol | [2][6] |
| Appearance | Colorless to pale yellow liquid | Clear to yellowish liquid | [2][7] |
| Solubility | Soluble in water | Soluble in water | [2][7] |
| pH (as supplied) | Not specified | 6.0 - 7.0 | [7] |
| Key Functions | Surfactant, Foaming Agent, Antistatic, Wetting Agent | Surfactant, Foaming Agent, Conditioning, Antistatic | [2][3] |
Synthesis of Alkyl Sultaines
The industrial synthesis of alkyl sultaines involves the quaternization of a tertiary amine with a suitable sulfonating agent. For hydroxysultaines like Lauryl Hydroxysultaine, the process typically starts with the reaction of epichlorohydrin and sodium bisulfite to form an intermediate, sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).[3] This intermediate then reacts with a tertiary amine, such as lauryl dimethylamine (LDMA), in a quaternization step to yield the final product.[3] The synthesis for this compound follows a similar principle but uses a different sulfonating agent, such as propane sultone, which reacts directly with the tertiary amine.
Applications in Research and Drug Development
While widely used in personal care products for its mildness and foaming properties, this compound's characteristics as a zwitterionic surfactant make it relevant for pharmaceutical and research applications.[2][6][7]
-
Solubilizing Agent: Like other surfactants such as sodium lauryl sulfate (SLS), this compound can be investigated as a solubilizer for poorly water-soluble drugs.[8][9] By forming micelles above its critical micelle concentration (CMC), it can encapsulate hydrophobic drug molecules, enhancing their apparent solubility and dissolution rate, which is often the rate-limiting step for absorption.[9][10]
-
Wetting Agent: For solid dosage forms like tablets and capsules, this compound can act as a wetting agent, facilitating the penetration of water and promoting faster disintegration and drug release.[8]
-
Emulsifier and Stabilizer: In liquid formulations such as emulsions or suspensions, it can function as an emulsifying agent and stabilizer.
-
Biological Detergent: In biochemical and molecular biology research, zwitterionic detergents are often used for solubilizing membrane proteins and disrupting cell membranes while preserving protein activity. This compound, also known by the trade name Zwittergent 3-12, is suitable for these applications.[1]
The diagram below illustrates the mechanism of surfactant-mediated drug solubilization.
Experimental Protocols
Detailed experimental protocols using this compound are application-specific. Below are generalized methodologies for key characterization and application experiments.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which this compound monomers begin to form micelles in an aqueous solution.
Methodology (Surface Tension Method):
-
Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of the stock solution to cover a wide concentration range.
-
Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at the inflection point where the plateau begins is the CMC.
Evaluation as a Drug Solubilizing Agent
Objective: To quantify the increase in the apparent solubility of a poorly water-soluble drug in the presence of this compound.
Methodology (Equilibrium Solubility Method):
-
Solution Preparation: Prepare a series of this compound solutions in a relevant buffer (e.g., simulated gastric or intestinal fluid) at concentrations above and below the determined CMC.
-
Equilibration: Add an excess amount of the model hydrophobic drug to each surfactant solution. Agitate the samples in a shaker bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect the supernatant and filter it through a non-adsorbing filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Plot the drug solubility against the this compound concentration to determine the extent of solubility enhancement.
Safety and Toxicology
This compound and related compounds are generally considered mild, but can cause irritation at high concentrations. The available safety data is summarized below.
| Endpoint | Species | Test Concentration | Result | Reference(s) |
| Acute Oral Toxicity | Rat | 28-32% (LHS) | LD50 > 560-640 mg/kg bw | [11] |
| Skin Irritation | Rabbit | 28-32% (LHS) | Slight dermal irritant | [11] |
| Skin Irritation | - | Not specified (LS) | Causes skin irritation (GHS) | [1] |
| Eye Irritation | Rabbit | 10% (LS) | Moderate ocular irritant | [11] |
| Eye Irritation | Rabbit | 28-32% (LHS*) | Irritating to eyes | [11] |
| Eye Irritation | - | Not specified (LS**) | Causes serious eye irritation (GHS) | [1] |
*LHS: Lauryl Hydroxysultaine **LS: this compound
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed alkyl sultaines and concluded they are safe in cosmetics in the present practices of use and concentration.[11][12] However, as with any chemical, appropriate personal protective equipment should be used when handling concentrated forms.
References
- 1. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydroxysultaine - Wikipedia [en.wikipedia.org]
- 6. haihangchem.com [haihangchem.com]
- 7. specialchem.com [specialchem.com]
- 8. nanotrun.com [nanotrun.com]
- 9. scispace.com [scispace.com]
- 10. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
The Zwitterionic Character of Lauryl Sultaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the zwitterionic nature of Lauryl Sultaine (also known as Lauryl Hydroxysultaine), a versatile amphoteric surfactant. We will delve into its molecular structure, pH-dependent properties, and the experimental methodologies used to characterize its behavior in aqueous solutions. This document is intended to serve as a comprehensive resource for professionals in research, chemical sciences, and pharmaceutical development.
Introduction to this compound
This compound, with the IUPAC name 3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate, is a member of the sulfobetaine class of surfactants.[1] Its structure is characterized by a hydrophobic 12-carbon lauryl tail and a hydrophilic headgroup containing both a permanently positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1][2] This dual-charge nature imparts its zwitterionic properties, making it effective yet mild, and highly compatible with other surfactant types in various formulations.[2] A common variant, Lauryl Hydroxysultaine, incorporates a hydroxyl group on the propane chain, further enhancing its solubility and mildness.[3]
The unique molecular architecture of this compound leads to a stable zwitterionic state across a broad pH range, a critical feature for formulation scientists.[4] Unlike surfactants with carboxylate head groups that can be protonated in acidic conditions, the sulfonate group in sultaines maintains its negative charge even at low pH.[4] This stability makes it a valuable ingredient in personal care products, industrial cleaners, and increasingly, in pharmaceutical formulations as a solubilizing agent, emulsifier, or penetration enhancer.[5][6]
Molecular Structure and Zwitterionic Nature
The defining characteristic of this compound is its existence as a zwitterion, or inner salt, over a wide pH spectrum. This is due to the presence of a strong base (quaternary ammonium cation) and a strong acid (sulfonate anion) functional group within the same molecule.
-
Quaternary Ammonium Group (-N⁺(CH₃)₂-) : This group carries a permanent positive charge, independent of the solution's pH.
-
Sulfonate Group (-SO₃⁻) : This is the salt of a strong acid (sulfonic acid) and is therefore deprotonated and negatively charged in all but extremely acidic conditions.
This inherent charge separation within the same molecule is stable, meaning this compound maintains its net-zero charge and zwitterionic properties across the typical pH range used in most formulations.[4] Hydrolysis and degradation may occur only under extreme pH conditions (pH < 3 or pH > 10).[4]
Physicochemical Properties
The performance of this compound is dictated by its physicochemical properties, particularly its behavior at interfaces and its tendency to self-assemble into micelles in solution.
Data Summary
Quantitative data for pure this compound is not extensively published. The following tables summarize available data for Lauryl Hydroxysultaine and related systems.
Table 1: General Physicochemical Properties of Lauryl Hydroxysultaine
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₇NO₄S | [2] |
| Molecular Weight | 351.55 g/mol | [2] |
| Appearance | Clear to yellowish liquid | [6] |
| Water Solubility | 680 g/L at 20°C | [2] |
| Boiling Point | 350°C | [2] |
Table 2: Surface Activity and Micellization Data
| Parameter | Value | Conditions / Notes | Reference |
| Critical Micelle Concentration (CMC) | ~2.8 mmol/L | Value based on a concentration used in a surface tension study; may not be the definitive CMC. | [4] |
| Surface Tension (γ) at CMC | 26.587 mN/m | For a 1:1 binary mixture with Alkyl Olefin Sulfonate (AOS). | [7] |
Experimental Protocols
Characterizing the zwitterionic nature and surfactant properties of this compound involves several key experiments.
Determination of Isoelectric Point (pI)
The isoelectric point is the pH at which a molecule carries no net electrical charge. For zwitterionic surfactants, this is determined by measuring the zeta potential of micelles across a range of pH values.
Methodology: Laser Doppler Electrophoresis
-
Sample Preparation : Prepare a stock solution of this compound at a concentration significantly above its Critical Micelle Concentration (CMC) to ensure the presence of micelles.
-
pH Adjustment : Create a series of aliquots from the stock solution. Adjust the pH of each aliquot to a specific value (e.g., from pH 2 to pH 11 in increments of 1 pH unit) using dilute HCl and NaOH.
-
Zeta Potential Measurement : For each pH-adjusted sample, measure the electrophoretic mobility using a Zetasizer or similar instrument based on Laser Doppler Electrophoresis. The instrument applies an electric field and measures the velocity of the micelles, from which it calculates the zeta potential.[8]
-
Data Analysis : Plot the measured zeta potential as a function of pH.
-
pI Determination : The isoelectric point is the pH at which the zeta potential curve crosses zero.[9] At this point, the micelles have no net charge and will not migrate in the electric field.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It is a fundamental parameter indicating surfactant efficiency.
Methodology 1: Surface Tensiometry (Du Noüy Ring Method)
-
Solution Preparation : Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement : Measure the surface tension of each solution using a tensiometer equipped with a platinum Du Noüy ring. The force required to pull the ring from the liquid's surface is proportional to the surface tension.[10]
-
Data Analysis : Plot surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination : The plot will typically show two linear regions. The surface tension decreases linearly with increasing log(concentration) and then plateaus. The CMC is the concentration at the intersection of these two lines.[4]
Methodology 2: Conductometry
-
Solution Preparation : Prepare a series of this compound solutions of known concentrations in deionized water.
-
Conductivity Measurement : Measure the specific electrical conductance of each solution using a calibrated conductivity meter.
-
Data Analysis : Plot the specific conductance versus the surfactant concentration.
-
CMC Determination : The plot will show two distinct linear portions with different slopes. Below the CMC, conductance increases steadily as more charge-carrying monomers are added. Above the CMC, the slope decreases because monomers are incorporated into less mobile, larger micelles. The CMC is the concentration at the intersection of these two lines.
Synthesis Pathway
The industrial synthesis of Lauryl Hydroxysultaine is typically a two-step process involving the creation of an intermediate followed by quaternization.
-
Intermediate Formation : Epichlorohydrin reacts with sodium bisulfite to form sodium 3-chloro-2-hydroxypropane-1-sulfonate (CHPS).
-
Quaternization : N,N-dimethyldodecylamine (lauryl dimethylamine) is then reacted with the CHPS intermediate. The tertiary amine attacks the carbon bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. This results in the final quaternary ammonium structure of Lauryl Hydroxysultaine.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers and drug development professionals.
-
Solubilization : Like other surfactants, this compound can form micelles that encapsulate poorly water-soluble drug compounds, increasing their apparent solubility and dissolution rate in aqueous media.[5] Its mildness makes it a potentially safer alternative to harsher surfactants like sodium lauryl sulfate (SLS).
-
Emulsification : Its ability to reduce interfacial tension allows it to act as an effective emulsifying agent, stabilizing oil-in-water or water-in-oil formulations common in topical and oral drug delivery systems.
-
Penetration Enhancement : In topical formulations, surfactants can transiently disrupt the stratum corneum, the skin's primary barrier, facilitating the penetration of active pharmaceutical ingredients (APIs). The mild nature of this compound is advantageous in this context, minimizing skin irritation.
-
Protein Biochemistry : Zwitterionic detergents are often used in protein research as they can solubilize membrane proteins while preserving their native structure and function, an area where harsher ionic detergents often fail.
Conclusion
This compound is a high-performance zwitterionic surfactant whose value is derived from its unique molecular structure. The presence of permanently charged cationic and anionic moieties provides exceptional stability over a wide pH range, mildness, and compatibility with other formulation components. Understanding its physicochemical properties through robust experimental methods like tensiometry and zeta potential analysis is crucial for harnessing its full potential in advanced applications, from creating sophisticated consumer products to developing novel drug delivery systems. Its favorable safety profile combined with its versatile functionality ensures its continued importance in chemical and pharmaceutical sciences.
References
- 1. chemijournal.com [chemijournal.com]
- 2. lookchem.com [lookchem.com]
- 3. Zeta-potentials of self-assembled surface micelles of ionic surfactants adsorbed at hydrophobic graphite surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. haihangchem.com [haihangchem.com]
- 7. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nawah [nawah-scientific.com]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
Solubility of Lauryl Sultaine in Different Buffer Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of lauryl sultaine, a versatile zwitterionic surfactant, in various aqueous buffer systems. Understanding the solubility of this compound is critical for its effective application in pharmaceutical formulations, drug delivery systems, and cosmetic products, where precise control over its concentration and phase behavior is paramount. This document outlines the fundamental properties of this compound, explores the theoretical and practical aspects of its solubility in common buffer systems, provides detailed experimental protocols for solubility determination, and illustrates key concepts with diagrams.
Introduction to this compound
This compound, also known as lauryl hydroxysultaine, is an amphoteric surfactant that possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group.[1] This unique zwitterionic nature imparts excellent stability over a wide pH range, good compatibility with other surfactant types, and mildness, making it a preferred ingredient in a variety of formulations.[2][3] Its high water solubility is a key characteristic, with a reported solubility of 680 g/L in water at 20°C.[4] However, in formulated products, this compound is rarely used in simple aqueous solutions. Instead, it is typically incorporated into buffered systems to maintain a stable pH and ensure the stability and efficacy of other active ingredients. The ions present in these buffer systems can significantly influence the solubility of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | N,N-Dimethyl-N-dodecyl-N-(2-hydroxy-3-sulfopropyl)ammonium betaine | [5] |
| CAS Number | 13197-76-7 | [4] |
| Molecular Formula | C₁₇H₃₇NO₄S | [4] |
| Molecular Weight | 351.54 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility in Water (20°C) | 680 g/L | [4] |
| pH (5% aqueous solution) | 6.5-8.0 |
Influence of Buffer Systems on this compound Solubility
The solubility of this compound in a buffered solution is a complex interplay between the pH of the solution and the specific ions of the buffer system.
Effect of pH
As a zwitterionic surfactant, the net charge on a this compound molecule is pH-dependent.
-
Acidic pH (pH < pI): In acidic conditions, the carboxylate group can be protonated, leading to a net positive charge on the molecule. This can increase its interaction with anionic species in the buffer.
-
Isoelectric Point (pI): At its isoelectric point, the net charge of the this compound molecule is zero. For some amphoteric surfactants, this can lead to a minimum in solubility due to the lack of electrostatic repulsion between molecules.[6] However, intramolecular salt-type amphoteric surfactants like sultaines often maintain good solubility at their isoelectric point.[6]
-
Alkaline pH (pH > pI): In alkaline conditions, the molecule will have a net negative charge, which can enhance its interaction with cationic species.
The sulfonate group in this compound is a strong acid anion, meaning it remains negatively charged over a wide pH range. This contributes to the excellent stability and solubility of this compound across various pH levels.[7]
Effect of Buffer Ions (Salts)
The ions from the buffer system (e.g., phosphate, citrate, acetate) can have a significant impact on the solubility of this compound through mechanisms such as the Hofmeister effect (salting-in and salting-out) and specific ion interactions.[8][9]
-
Salting-Out: At high salt concentrations, competition for water molecules between the surfactant and the salt ions can lead to a decrease in surfactant solubility, a phenomenon known as "salting-out". This can result in phase separation or precipitation of the surfactant.
-
Salting-In: Conversely, some salts can increase the solubility of surfactants by disrupting the structure of water and reducing the hydrophobic effect, a process termed "salting-in".[10]
-
Specific Ion Effects: The nature of the specific ions in the buffer is crucial. For instance, kosmotropic ions (e.g., SO₄²⁻, HPO₄²⁻) tend to be more effective at salting-out, while chaotropic ions (e.g., I⁻, ClO₄⁻) can lead to salting-in.[8]
Due to the lack of specific quantitative data in the public domain for the solubility of this compound in different buffer systems, the following table is presented for illustrative purposes to demonstrate how such data would be structured. The values are hypothetical and should not be considered experimental results.
Table 1: Hypothetical Solubility of this compound in Different Buffer Systems at 25°C
| Buffer System (0.1 M) | pH | Hypothetical Solubility (g/L) | Expected Trend/Comments |
| Deionized Water | ~7.0 | 680 | Baseline solubility. |
| Sodium Phosphate | 5.0 | > 500 | High solubility expected due to net positive charge. |
| 7.0 | > 500 | High solubility expected near the isoelectric point. | |
| 9.0 | > 500 | High solubility expected due to net negative charge. | |
| Sodium Citrate | 4.0 | > 450 | Potential for slight decrease in solubility due to ionic interactions. |
| 6.0 | > 450 | High solubility expected. | |
| 8.0 | > 450 | High solubility expected. | |
| Sodium Acetate | 4.0 | > 480 | High solubility expected. |
| 5.0 | > 480 | High solubility expected. | |
| 6.0 | > 480 | High solubility expected. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data on the solubility of this compound in various buffer systems, a systematic experimental approach is required. The following protocols outline standard methods for determining surfactant solubility.
Preparation of Buffer Solutions
Standard buffer solutions (e.g., 0.1 M sodium phosphate, sodium citrate, and sodium acetate) should be prepared using analytical grade reagents and deionized water. The pH of each buffer should be accurately adjusted to the desired values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using a calibrated pH meter and appropriate acidic or basic solutions (e.g., phosphoric acid/sodium hydroxide for phosphate buffer).
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of sealed containers (e.g., glass vials) each containing a known volume of a specific buffer solution.
-
Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow any undissolved surfactant to settle. Centrifugation can be used to facilitate phase separation.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved this compound in the supernatant can be determined using a suitable analytical technique, such as:
-
Gravimetric Analysis: A known volume of the supernatant is evaporated to dryness, and the mass of the remaining this compound is measured.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for accurate quantification.
-
Tensiometry: The surface tension of the saturated solution can be measured and correlated with concentration using a calibration curve.
-
Cloud Point Determination
While this compound does not exhibit a classical cloud point like non-ionic surfactants, the presence of high concentrations of certain electrolytes (from the buffer) can induce phase separation at elevated temperatures. Determining this "salting-out temperature" can be crucial for formulation stability.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the different buffer systems at various concentrations.
-
Heating: Place a sample in a clear, sealed tube in a temperature-controlled water bath.
-
Observation: Slowly increase the temperature of the water bath while stirring the sample. The temperature at which the solution becomes turbid is recorded as the cloud point or phase separation temperature.
Conclusion
This compound is a highly water-soluble zwitterionic surfactant that exhibits excellent stability across a wide pH range. While its intrinsic solubility in water is high, the presence of buffer systems can modulate this solubility through pH-dependent charge variations and specific ion effects. Due to a lack of publicly available quantitative data, this guide provides a theoretical framework for understanding these effects and detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific formulations. A thorough understanding and experimental determination of the solubility of this compound in relevant buffer systems are essential for the development of stable, effective, and reliable products in the pharmaceutical and cosmetic industries.
References
- 1. chemical.kao.com [chemical.kao.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Lauryl hydroxysultaine|lookchem [lookchem.com]
- 5. Lauryl hydroxysultaine - Surfactant - 表面活性剂百科 [surfactant.top]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization Using Lauryl Sultaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical targets for research and drug development, playing essential roles in cellular signaling, transport, and homeostasis. However, their hydrophobic nature makes them notoriously difficult to study in vitro. A crucial first step in their characterization is solubilization—the extraction from the native lipid bilayer into a solution-stable state using detergents.
Lauryl Sultaine (also known as Lauryl Sulfobetaine or N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a zwitterionic detergent belonging to the sulfobetaine class.[1][2] Its structure features a C12 alkyl tail and a hydrophilic headgroup containing both a positive quaternary ammonium ion and a negative sulfonate group.[1] This zwitterionic nature confers a net neutral charge over a wide pH range, making it a mild yet effective detergent for disrupting lipid-protein interactions while minimizing protein denaturation.[2][3] These application notes provide a comprehensive guide to the properties of this compound and its use in membrane protein solubilization protocols.
Data Presentation: Physicochemical Properties of this compound and Common Detergents
Effective membrane protein solubilization requires a detergent concentration above its Critical Micelle Concentration (CMC), the point at which detergent monomers assemble into micelles.[4][5] The choice of detergent is critical and often empirical. The following tables summarize the properties of this compound and provide a comparison with other commonly used detergents to aid in selection and screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Lauryl Sulfobetaine, SB 3-12, Zwittergent 3-12 | [1][6] |
| CAS Number | 14933-08-5 | [1] |
| Molecular Formula | C₁₇H₃₇NO₃S | [1] |
| Molecular Weight | 335.55 g/mol | |
| Type | Zwitterionic (Sulfobetaine) | |
| Critical Micelle Conc. (CMC) | 2-4 mM (0.067% - 0.134% w/v) | [6] |
| Aggregation Number | ~55 | [6] |
| Micellar Weight | ~18,500 Da | [6] |
Table 2: Comparative Data of Common Detergents for Membrane Protein Research
| Detergent | Type | CMC (mM) | Molecular Weight ( g/mol ) | Characteristics |
| This compound (SB 3-12) | Zwitterionic | 2 - 4 | 335.55 | Mild, maintains zwitterionic state over a wide pH range.[3][6] |
| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | ~0.17 | 510.62 | Very mild, widely used for structural studies of sensitive proteins.[4][7] |
| LDAO (Lauryldimethylamine N-oxide) | Zwitterionic | 1 - 2 | 229.40 | Effective solubilizer, can be harsh on some proteins. |
| CHAPS | Zwitterionic | 6 - 10 | 614.88 | Steroid-based structure, useful for preserving protein-protein interactions.[2] |
| Octyl Glucoside (OG) | Non-ionic | 20 - 25 | 292.37 | High CMC makes it easily removable by dialysis; can be harsh.[4] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | 7 - 10 | 288.38 | Harsh, strongly denaturing; used when protein activity is not required.[8][9] |
Experimental Protocols
The following protocols provide a general framework for the solubilization of a target membrane protein. Optimization of detergent concentration, buffer composition, and incubation times is essential for each specific protein.
Protocol 1: Membrane Preparation from Cultured Mammalian Cells
This protocol aims to isolate the total membrane fraction from cultured cells.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer: 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 1x Protease Inhibitor Cocktail.
Procedure:
-
Harvest cells (e.g., ~5x10⁷ cells) by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with 10 mL of ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 5 mL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15-20 minutes to allow cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle) or by passing through a 27-gauge needle 5-10 times.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.
-
Discard the supernatant (cytosolic fraction). The resulting pellet contains the crude membranes. Resuspend in a suitable buffer (e.g., TBS with protease inhibitors) and determine the total protein concentration (e.g., via BCA assay). The membranes can be stored at -80°C.
Protocol 2: Small-Scale Detergent Screening for Optimal Solubilization
This protocol is designed to identify the optimal concentration of this compound for solubilizing the target protein.
Reagents:
-
Isolated Membranes (from Protocol 1)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1x Protease Inhibitor Cocktail.
-
10% (w/v) this compound stock solution in water.
Procedure:
-
Aliquot 50 µg of membrane protein into several microcentrifuge tubes.
-
Resuspend each membrane aliquot in Solubilization Buffer to a final protein concentration of 2 mg/mL.
-
Add this compound from the stock solution to each tube to achieve a range of final concentrations (e.g., 0.2%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Ensure concentrations are well above the CMC.
-
Incubate the samples with gentle rotation for 1-2 hours at 4°C.
-
Centrifuge the samples at 100,000 x g for 30 minutes at 4°C to pellet the unsolubilized membrane material.
-
Carefully collect the supernatant (solubilized fraction) from each tube. Resuspend the pellet (insoluble fraction) in an equal volume of buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western Blot using an antibody against your target protein.
-
The optimal concentration is the lowest one that effectively extracts the target protein into the supernatant without compromising its stability or subsequent activity.
Protocol 3: Large-Scale Solubilization and Purification
Once the optimal conditions are determined, the process can be scaled up for purification.
Reagents:
-
Isolated Membranes
-
Optimized Solubilization Buffer (containing the ideal concentration of this compound).
-
Purification Buffer: Same as Solubilization Buffer but with a lower this compound concentration, typically just above its CMC (e.g., 0.1% w/v), to maintain protein solubility.
Procedure:
-
Resuspend the desired amount of membrane protein (e.g., 5-10 mg) in the optimized Solubilization Buffer.
-
Incubate with rotation for 1-2 hours at 4°C.
-
Clarify the lysate by ultracentrifugation at 100,000 x g for 45 minutes at 4°C.
-
Collect the supernatant containing the solubilized protein-detergent complexes.
-
Proceed with affinity chromatography (e.g., Ni-NTA for His-tagged proteins or specific antibody columns). Equilibrate the column and perform all wash and elution steps using the Purification Buffer containing this compound at a concentration above its CMC.
-
Analyze eluted fractions for purity by SDS-PAGE and confirm protein identity by Western Blot or mass spectrometry.
-
Assess the functionality of the purified protein using appropriate activity assays (e.g., ligand binding assays for receptors, transport assays for channels).[10]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the solubilization and study of membrane proteins.
References
- 1. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]
- 4. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. N-十二烷基-N,N-二甲基-3-铵-1-丙磺酸盐 ≥97.0% (dried material, CHN) | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. ulprospector.com [ulprospector.com]
- 9. Sodium Lauryl Sulphate: Structure, Uses & Safety Guide | Advent [adventchembio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Cell Lysis using Lauryl Sultaine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis and protein solubilization are critical initial steps in any proteomics workflow, directly impacting protein yield, purity, and the overall quality of downstream analysis by mass spectrometry. The choice of detergent is paramount, as it must efficiently disrupt cell membranes without interfering with subsequent enzymatic digestion or ionization processes. Lauryl Sultaine, a zwitterionic surfactant, presents a promising alternative to commonly used detergents. Its unique properties suggest it may offer a balance between efficient protein extraction and the preservation of protein integrity, making it a potentially valuable tool for proteomics research.
This compound, also known as Lauryl sulfobetaine, possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] This zwitterionic nature allows it to effectively disrupt cell membranes while being generally milder than ionic detergents like SDS, thus reducing the likelihood of protein denaturation.[2][3] These characteristics make it an attractive candidate for applications where maintaining protein structure and function is desirable.
These application notes provide a detailed protocol for utilizing this compound for cell lysis in proteomics studies. It also includes a comparative overview of its physicochemical properties against other commonly used detergents and outlines a standard proteomics workflow from cell lysis to mass spectrometry analysis.
Physicochemical Properties of Common Proteomics Detergents
The selection of a detergent for cell lysis is often a trade-off between solubilization efficiency and its impact on protein structure and downstream analytical methods. The table below provides a comparison of the key physicochemical properties of this compound against standard anionic, non-ionic, and zwitterionic detergents.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | Triton X-100 | CHAPS |
| Chemical Type | Zwitterionic | Anionic (strong) | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | 335.55[1][4] | 288.38 | ~625 | 614.88 |
| Denaturing Strength | Mild[4] | Strong[5] | Non-denaturing[5] | Non-denaturing[6] |
| Mass Spectrometry Compatibility | Potentially compatible (removal recommended) | Incompatible (must be removed)[7] | Incompatible (interferes with analysis)[8] | Compatible (up to ~0.5%)[8] |
Comparative Protein Yield
While direct quantitative data for protein yield using this compound in proteomics is not extensively published, the following table provides a general comparison of protein yields obtained with other common detergents from mammalian cells. This data serves as a benchmark for what might be expected when optimizing a protocol with a new detergent like this compound.
| Detergent | Typical Concentration | Relative Protein Yield (General Expectation) | Notes |
| SDS | 1-2% (w/v) | High | Strong solubilization, but denaturing.[9] |
| Triton X-100 | 0.5-1% (v/v) | Moderate to High | Effective for many cell types, but can miss some membrane proteins.[9] |
| CHAPS | 0.5-1% (w/v) | Moderate | Milder solubilization, good for preserving protein interactions.[10] |
| This compound (Predicted) | 0.5-2% (w/v) | Moderate to High | Expected to be efficient due to its zwitterionic nature, particularly for membrane proteins. |
Note: Protein yield is highly dependent on cell type, lysis conditions, and the specific protein of interest.
Experimental Protocols
The following are detailed protocols for cell lysis using a this compound-based buffer for both adherent and suspension mammalian cells. It is crucial to optimize the this compound concentration (starting with a range of 0.5% to 2.0% w/v) for each specific cell type and application.
Materials
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (optimization may be required), Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Sonicator (optional)
Protocol 1: Lysis of Adherent Mammalian Cells
-
Cell Washing: Aspirate the culture medium from the adherent cells. Wash the cells twice with ice-cold PBS.
-
Cell Lysis: After the final wash, aspirate all PBS and add the ice-cold this compound Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Incubation and Harvesting: Place the dish on ice for 5-10 minutes. Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[11]
-
Homogenization (Optional): For enhanced lysis and to shear DNA, sonicate the lysate on ice. Use short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) to prevent sample heating.[11]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube for downstream processing and analysis.
Protocol 2: Lysis of Suspension Mammalian Cells
-
Cell Pelleting and Washing: Pellet the suspension cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.[11]
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL per 1x10⁷ cells).
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing to aid lysis.[11]
-
Homogenization (Optional): If necessary, sonicate the lysate on ice as described in Protocol 1.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11]
-
Supernatant Collection: Transfer the protein-containing supernatant to a new pre-chilled tube.
Downstream Proteomics Workflow
Following cell lysis with this compound, the protein extract is ready for standard proteomics sample preparation steps, including protein quantification, reduction, alkylation, and enzymatic digestion prior to mass spectrometry analysis.
Signaling Pathway Analysis: The MAPK Pathway
A common application of proteomics is the study of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[12][13] Proteomic analysis can elucidate the phosphorylation status and abundance of key proteins within this pathway.
Conclusion
This compound is a promising zwitterionic detergent for cell lysis in proteomics. Its mild, non-denaturing properties make it a suitable candidate for studies requiring the preservation of protein structure and function. The protocols provided here offer a starting point for the application of this compound in proteomics workflows. As with any new reagent, optimization is key to achieving the best results for specific experimental needs. Further studies are warranted to provide direct comparative data on its performance against standard detergents in various proteomics applications.
References
- 1. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Efficiency of Triton X-100 and SDS in Protein Unfolding [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of novel MAP kinase pathway signaling targets by functional proteomics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mathematical Modelling of the MAP Kinase Pathway Using Proteomic Datasets | PLOS One [journals.plos.org]
Application of Lauryl Sultaine in Single-Cell Chemical Cytometry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Lauryl Sultaine, a zwitterionic (amphoteric) surfactant, presents a promising, yet currently underexplored, tool for single-cell chemical cytometry. Its unique properties make it a compelling candidate for gentle cell lysis, a critical step for the accurate analysis of intracellular components. This document provides a detailed overview of its potential applications, a hypothetical protocol for its use, and a comparison with other commonly used surfactants.
Zwitterionic surfactants like this compound possess both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic is particularly advantageous in single-cell analysis as it minimizes interactions with charged intracellular molecules such as proteins and nucleic acids, thereby preserving their native state for downstream analysis. In contrast to ionic detergents that can denature proteins, this compound is expected to offer a milder disruption of the cell membrane, crucial for studying sensitive cellular processes like protein-protein interactions and enzyme kinetics.
The primary application of this compound in single-cell chemical cytometry would be as a lysing agent in the analysis buffer. Its role is to selectively permeabilize the cell membrane to release cytoplasmic contents without significantly affecting the integrity of organelles or macromolecular complexes. This gentle lysis is particularly critical for techniques like capillary electrophoresis (CE) and mass spectrometry (MS) based cytometry, where maintaining the native conformation of analytes is paramount for accurate quantification and identification.
Potential Advantages of this compound:
-
Mild Lysis: Its zwitterionic nature is expected to cause less protein denaturation compared to ionic surfactants.
-
Reduced Analyte Interaction: The net neutral charge minimizes electrostatic interactions with cellular components, preventing aggregation or altered migration in electrophoretic separations.
-
MS Compatibility: While direct data is limited, some zwitterionic surfactants exhibit better compatibility with mass spectrometry than their ionic counterparts.
-
Good Foaming and Cleansing Properties: While more relevant in other applications, these properties can aid in the efficient clearing of cellular debris.
Comparative Data of Surfactants in Single-Cell Analysis
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Key Characteristics & Applications in Single-Cell Analysis |
| This compound | Zwitterionic | ~0.5 - 1.0 | Hypothesized: Mild cell lysis, minimal protein denaturation, potentially good MS compatibility. Suitable for analysis of native proteins and protein complexes. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.2 | Strong, denaturing surfactant. Used when complete protein unfolding is desired (e.g., for SDS-PAGE like separations in-capillary). Disrupts protein-DNA interactions.[1] |
| Triton X-100 | Non-ionic | 0.24 | Mild, non-denaturing surfactant. Commonly used for gentle cell lysis and solubilization of membrane proteins while preserving their function. |
| CHAPS | Zwitterionic | 4-8 | Non-denaturing surfactant. Effective at solubilizing membrane proteins and breaking protein-protein interactions. |
| Lauryl Betaine | Zwitterionic | ~0.5 - 1.0 | Similar properties to this compound. Used as a mild cleansing and foaming agent.[2] |
Experimental Protocols
The following is a hypothetical protocol for the use of this compound in the preparation of single-cell lysates for chemical cytometry analysis via capillary electrophoresis. This protocol is based on established methods for other mild surfactants and should be optimized for the specific cell type and analytical platform.
Objective: To gently lyse single cells for the analysis of intracellular proteins in their native state.
Materials:
-
This compound (high purity grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protease Inhibitor Cocktail
-
Cell suspension of interest
-
Capillary Electrophoresis (CE) system with a suitable detector (e.g., Laser-Induced Fluorescence (LIF) or Mass Spectrometer (MS))
-
Microscope for cell manipulation
Protocol:
-
Preparation of Lysis Buffer:
-
Prepare a stock solution of 10% (w/v) this compound in deionized water.
-
Prepare the working Lysis Buffer by diluting the this compound stock solution in PBS to a final concentration range of 0.01% to 0.1% (v/v). The optimal concentration should be determined empirically for the specific cell type. A starting concentration of 0.05% is recommended.
-
Immediately before use, add a protease inhibitor cocktail to the Lysis Buffer to prevent protein degradation.
-
-
Single-Cell Isolation:
-
Prepare a dilute suspension of cells in PBS.
-
Using a micromanipulator under a microscope, select a single cell and aspirate it into the injection end of the CE capillary.
-
-
On-Capillary Lysis:
-
Introduce a plug of the this compound Lysis Buffer into the capillary immediately following the single cell. The volume of the lysis buffer plug should be sufficient to ensure complete lysis (e.g., a few nanoliters).
-
Allow an incubation time of 1-5 minutes for the lysis to occur within the capillary. This time may need optimization.
-
-
Electrophoretic Separation and Analysis:
-
Apply the separation voltage to initiate the electrophoretic separation of the cellular contents.
-
Detect the analytes of interest using the appropriate detector (e.g., LIF for fluorescently labeled proteins or MS for label-free identification and quantification).
-
Optimization and Controls:
-
This compound Concentration: Titrate the concentration of this compound to find the optimal balance between efficient cell lysis and preservation of protein integrity. This can be assessed by monitoring the peak shape and resolution of known intracellular proteins.
-
Lysis Time: Vary the incubation time to ensure complete lysis without causing significant degradation of the target analytes.
-
Negative Control: Perform a run with the Lysis Buffer alone to identify any background signals.
-
Positive Control: Analyze a known standard of the protein of interest to confirm its migration time and detection.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in single-cell chemical cytometry.
Caption: A schematic overview of the key steps in a single-cell chemical cytometry experiment.
Caption: A simplified diagram illustrating the disruption of the cell membrane by this compound.
Caption: An example of a signaling cascade that could be interrogated at the single-cell level.
References
Application Notes and Protocols for Lauryl Sultaine in Protein Extraction Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lauryl Sultaine in Protein Extraction
This compound, also known as Lauryl Sulfobetaine, is a zwitterionic detergent that has gained utility in the formulation of protein extraction buffers. Its unique amphipathic nature, possessing both a hydrophobic lauryl tail and a hydrophilic headgroup with both positive and negative charges, allows it to effectively disrupt cell membranes and solubilize proteins. As a zwitterionic detergent, this compound carries no net charge over a wide pH range, which makes it a milder alternative to ionic detergents like Sodium Dodecyl Sulfate (SDS). This property is particularly advantageous when the goal is to extract proteins in their native conformation, preserving their biological activity and protein-protein interactions.
The primary application of this compound in protein extraction lies in its ability to break lipid-lipid and lipid-protein interactions within the cell membrane without extensively disrupting protein-protein interactions, a common issue with harsher ionic detergents. This makes it an excellent choice for the solubilization of membrane proteins and for applications such as immunoprecipitation and enzyme assays where protein function is critical.
Physicochemical Properties and Comparison with Other Detergents
The selection of a detergent for protein extraction is critical and depends on the specific requirements of the downstream application. The table below provides a comparison of the key physicochemical properties of this compound with other commonly used detergents in protein extraction.
| Property | This compound | CHAPS | Triton X-100 | SDS (Sodium Dodecyl Sulfate) |
| Chemical Type | Zwitterionic | Zwitterionic | Non-ionic | Anionic (strong) |
| Molecular Weight ( g/mol ) | ~335.5 | ~614.9 | ~625 (average) | ~288.4 |
| Critical Micelle Concentration (CMC) | 2-4 mM | 6-10 mM | 0.2-0.9 mM | 7-10 mM |
| Aggregation Number | ~55 | 4-14 | ~140 | ~62 |
| Denaturing Strength | Non-denaturing | Non-denaturing | Non-denaturing | Strong |
| Charge | Net neutral | Net neutral | Uncharged | Negative |
| Key Features | Mild, non-denaturing, effective at breaking protein-protein interactions. | Mild, non-denaturing, useful for maintaining protein structure. | Mild, non-denaturing, commonly used for solubilizing membrane proteins. | Strong, denaturing, highly effective at solubilizing most proteins. |
Experimental Protocols
Protocol 1: General Protein Extraction from Cultured Mammalian Cells using a this compound-based Buffer
This protocol provides a general method for the extraction of total protein from cultured mammalian cells. The optimal concentration of this compound may need to be determined empirically for specific cell types and applications, typically ranging from 0.1% to 2% (w/v).
Materials:
-
This compound Extraction Buffer (LSEB):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (w/v) this compound
-
Protease Inhibitor Cocktail (added fresh)
-
Phosphatase Inhibitor Cocktail (optional, added fresh)
-
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold LSEB to the cell pellet or monolayer. A common starting point is 1 mL of LSEB per 10^7 cells.
-
For adherent cells, use a cell scraper to gently collect the cell lysate.
-
For suspension cells, resuspend the pellet in LSEB by gentle pipetting.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
-
Quantification and Storage:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Protocol 2: Solubilization of Membrane Proteins using a this compound-based Buffer
This protocol is designed for the enrichment of membrane proteins.
Materials:
-
Hypotonic Lysis Buffer (HLB):
-
10 mM Tris-HCl, pH 7.4
-
1 mM EDTA
-
Protease Inhibitor Cocktail (added fresh)
-
-
Membrane Solubilization Buffer (MSB):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
2% (w/v) this compound
-
Protease Inhibitor Cocktail (added fresh)
-
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Cell Swelling:
-
Harvest cells as described in Protocol 1 and resuspend the cell pellet in ice-cold HLB.
-
Incubate on ice for 15 minutes to allow the cells to swell.
-
-
Homogenization:
-
Homogenize the swollen cells using a Dounce homogenizer with a tight-fitting pestle until approximately 90% of the cells are lysed (monitor by microscopy).
-
-
Isolation of Crude Membranes:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.
-
-
Membrane Solubilization:
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in ice-cold MSB.
-
Incubate on a rotator for 1-2 hours at 4°C to solubilize the membrane proteins.
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Collection and Analysis:
-
The supernatant contains the solubilized membrane proteins.
-
Proceed with protein quantification and downstream applications.
-
Diagrams
Caption: General workflow for total protein extraction using a this compound-based buffer.
Caption: Investigating a signaling pathway using co-immunoprecipitation with this compound.
The Chromatographic Applications of Lauryl Sultaine in Protein Purification: A Hypothetical Framework for Enhanced Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the theoretical application of Lauryl Sultaine, a zwitterionic surfactant, in the field of protein purification. While direct, documented chromatographic uses are not widely available in current literature, its unique properties as a zwitterionic molecule present a compelling case for its potential in advanced chromatographic techniques, particularly in mixed-mode chromatography (MMC). This application note outlines a hypothetical framework, including potential protocols and expected outcomes, for utilizing this compound to achieve novel selectivity in protein separations.
Introduction
Protein purification is a critical step in the production of biopharmaceuticals and for various research applications. The goal is to isolate a specific protein from a complex mixture, often derived from cell lysates or culture supernatants.[1] Chromatographic techniques are central to this process, exploiting the diverse physicochemical properties of proteins to achieve separation.[1]
Mixed-mode chromatography (MMC) has emerged as a powerful tool for challenging purification tasks where traditional single-mode chromatography (e.g., ion-exchange or hydrophobic interaction) falls short.[2][3] MMC utilizes ligands that can engage in multiple types of interactions with the target protein, including ionic, hydrophobic, and hydrogen bonding.[2][4][5] This multi-modal approach can lead to unique selectivities and the ability to purify proteins in high-salt conditions.[3]
This compound is a zwitterionic surfactant possessing both a positive (quaternary ammonium) and a negative (sulfonate) charge, alongside a hydrophobic lauryl chain. This combination of functionalities makes it an intriguing candidate for development as a mixed-mode ligand or a mobile phase additive in protein chromatography. Its zwitterionic nature could offer unique selectivity based on the surface charge distribution and hydrophobicity of the target protein.
Hypothetical Application 1: this compound as a Mixed-Mode Ligand
In this hypothetical application, this compound is chemically immobilized onto a chromatographic support (e.g., agarose or silica beads) to create a novel mixed-mode stationary phase. The resulting resin would possess a zwitterionic surface with hydrophobic characteristics.
Diagram: Logical Relationship of this compound Ligand Interaction
Caption: Multi-modal interactions between a protein and a hypothetical this compound ligand.
Experimental Protocol: Purification of a Model Protein (e.g., Monoclonal Antibody)
Objective: To assess the binding and elution characteristics of a monoclonal antibody (mAb) on a hypothetical this compound-functionalized resin.
Materials:
-
Hypothetical this compound-Agarose Resin
-
Chromatography column
-
Chromatography system (e.g., FPLC)
-
Binding Buffer: 20 mM MES, pH 6.0
-
Elution Buffer A: 20 mM Sodium Acetate, pH 4.0
-
Elution Buffer B: 20 mM MES, 1 M NaCl, pH 6.0
-
Clarified cell culture supernatant containing the target mAb
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound-Agarose resin into a suitable chromatography column.
-
Equilibrate the column with 10 column volumes (CVs) of Binding Buffer.
-
-
Sample Loading:
-
Load the clarified cell culture supernatant onto the column at a flow rate of 150 cm/hr.
-
Collect the flow-through for analysis.
-
-
Wash:
-
Wash the column with 5 CVs of Binding Buffer to remove unbound contaminants.
-
-
Elution:
-
Method 1 (pH Gradient): Elute the bound mAb using a linear gradient from Binding Buffer to Elution Buffer A over 10 CVs.
-
Method 2 (Salt Gradient): Elute the bound mAb using a linear gradient from Binding Buffer to Elution Buffer B over 10 CVs.
-
Collect fractions throughout the elution process.
-
-
Regeneration:
-
Regenerate the column with 5 CVs of 0.5 M NaOH, followed by a wash to neutral pH with water and re-equilibration with Binding Buffer.
-
Hypothetical Data Presentation
Table 1: Hypothetical Purification of a Monoclonal Antibody using this compound-Agarose
| Step | Total Protein (mg) | mAb (mg) | Purity (%) | Recovery (%) |
| Load | 500 | 50 | 10 | 100 |
| Flow-through & Wash | 440 | 2 | 0.5 | 4 |
| Elution (pH Gradient) | 12 | 45 | 93.8 | 90 |
| Elution (Salt Gradient) | 15 | 44 | 88.0 | 88 |
Hypothetical Application 2: this compound as a Mobile Phase Additive in HIC
In this scenario, this compound is added to the mobile phase in Hydrophobic Interaction Chromatography (HIC). Its zwitterionic head group could modulate the hydrophobic interactions between the protein and the stationary phase, potentially improving selectivity for proteins with distinct surface charge distributions.
Diagram: Experimental Workflow for HIC with this compound Additive
Caption: Workflow for protein purification using HIC with this compound as a mobile phase additive.
Experimental Protocol: HIC of a Protein Mixture
Objective: To investigate the effect of this compound as a mobile phase additive on the separation of a model protein mixture (e.g., lysozyme, myoglobin, and ovalbumin).
Materials:
-
HIC column (e.g., Phenyl Sepharose)
-
Chromatography system
-
Buffer A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Buffer B: 20 mM Sodium Phosphate, pH 7.0
-
This compound stock solution (100 mM)
-
Model protein mixture
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with 10 CVs of Buffer A.
-
-
Sample Preparation and Loading:
-
Dissolve the protein mixture in Buffer A.
-
Load the sample onto the equilibrated column.
-
-
Wash:
-
Wash the column with 5 CVs of Buffer A.
-
-
Elution (Control):
-
Elute the bound proteins with a linear gradient from 100% Buffer A to 100% Buffer B over 20 CVs.
-
Collect fractions.
-
-
Elution (with this compound):
-
Re-equilibrate the column with Buffer A.
-
Prepare Buffer A and Buffer B containing 5 mM this compound.
-
Repeat the sample loading and wash steps.
-
Elute the bound proteins with a linear gradient from 100% Buffer A (with this compound) to 100% Buffer B (with this compound) over 20 CVs.
-
Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions from both runs by SDS-PAGE to compare the separation profiles.
-
Hypothetical Data Presentation
Table 2: Hypothetical Elution Salt Concentration (M Ammonium Sulfate) in HIC
| Protein | Elution (Control) | Elution (with 5 mM this compound) |
| Lysozyme | 1.2 M | 1.1 M |
| Myoglobin | 0.8 M | 0.9 M |
| Ovalbumin | 0.5 M | 0.45 M |
This hypothetical data suggests that the presence of this compound could subtly alter the elution profile, potentially improving the resolution between proteins with different surface properties.
Conclusion
While the direct application of this compound in preparative protein chromatography is not yet established in the literature, its zwitterionic and hydrophobic characteristics present a promising avenue for the development of novel purification strategies. The hypothetical applications and protocols outlined in this document provide a conceptual framework for future research in this area. Further investigation is required to synthesize and characterize this compound-based chromatographic media and to systematically evaluate their performance in the purification of a wide range of proteins. Such studies could unlock new selectivities and efficiencies in downstream processing.
References
- 1. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Ligands for mixed-mode protein chromatography: Principles, characteristics and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Lauryl Sultaine in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Sultaine, a zwitterionic surfactant, is emerging as a valuable tool in the challenging field of protein crystallization, particularly for membrane proteins. Its unique amphipathic nature, combining a hydrophobic lauryl tail with a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, allows it to effectively solubilize and stabilize proteins while minimizing denaturation. This application note provides a comprehensive overview of the role of this compound in protein crystallization studies, including its physicochemical properties, proposed mechanisms of action, and detailed protocols for its use.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a detergent is critical for designing successful protein crystallization experiments. This compound possesses a balance of properties that make it a mild yet effective surfactant for handling delicate protein samples.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₃₇NO₃S | [1] |
| Molecular Weight | 335.55 g/mol | [1] |
| Type | Zwitterionic (Sultaine) | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in water | |
| Critical Micelle Concentration (CMC) | ~1-2 mM (estimated based on similar zwitterionic detergents) | |
| Aggregation Number | Not available |
Mechanism of Action in Protein Crystallization
This compound's efficacy in protein crystallization stems from its ability to create a favorable environment for protein molecules to form well-ordered crystals. Its zwitterionic nature plays a key role in this process.
Protein Solubilization and Stabilization
Like other detergents, this compound partitions into the lipid bilayer of cell membranes, disrupting it and extracting membrane proteins. The hydrophobic lauryl tail interacts with the hydrophobic transmembrane domains of the protein, while the hydrophilic headgroup interacts with the aqueous solvent, effectively creating a soluble protein-detergent complex. The zwitterionic headgroup of this compound is particularly advantageous as it is electrically neutral over a wide pH range, which helps to maintain the native charge and conformation of the protein.[2] This is in contrast to ionic detergents, which can be denaturing.
Promoting Favorable Crystal Contacts
The formation of a protein crystal requires specific, ordered interactions between individual protein molecules. The detergent micelle surrounding the protein can significantly influence these interactions. The relatively small and neutral headgroup of this compound may create a less bulky and more homogenous protein-detergent complex compared to some non-ionic detergents with large, flexible headgroups. This can facilitate closer packing of protein molecules and the formation of well-defined crystal lattices.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in protein crystallization studies. Optimization of detergent concentration, buffer conditions, and precipitant screening is crucial for each specific protein target.
Protocol 1: Solubilization of Membrane Proteins with this compound
This protocol describes the initial step of extracting a membrane protein from its native lipid environment.
Materials:
-
Cell paste or membrane fraction containing the target protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste or membrane fraction in ice-cold Lysis Buffer.
-
Homogenization: Disrupt the cells using a Dounce homogenizer or sonicator on ice.
-
Detergent Addition: Add this compound stock solution to the lysate to a final concentration range of 1-2% (w/v). This concentration should be well above the estimated CMC.
-
Solubilization: Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for complete solubilization of the membrane proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized protein-detergent complexes for downstream purification.
Protocol 2: Protein Purification in the Presence of this compound
After solubilization, the target protein needs to be purified to homogeneity. This is typically achieved using affinity chromatography followed by size-exclusion chromatography.
Materials:
-
Solubilized protein supernatant from Protocol 1
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis Buffer + 0.1-0.5% this compound + appropriate concentration of imidazole for His-tag purification)
-
Elution Buffer (Wash Buffer + high concentration of imidazole for His-tag purification)
-
Size-Exclusion Chromatography (SEC) column
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.05-0.1% this compound)
Procedure:
-
Affinity Chromatography:
-
Incubate the solubilized supernatant with the affinity resin for 1-2 hours at 4°C.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein from the affinity step.
-
Load the concentrated protein onto an SEC column pre-equilibrated with SEC Buffer.
-
Collect fractions corresponding to the monomeric, pure protein peak. The concentration of this compound in the SEC buffer should be above its CMC.
-
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.
Protocol 3: Crystallization Screening with this compound
This protocol outlines the setup of crystallization trials using the purified protein-detergent complex.
Materials:
-
Purified and concentrated protein in SEC buffer containing this compound (typically 5-10 mg/mL)
-
Commercially available or custom-made crystallization screens
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Procedure:
-
Protein Preparation: Centrifuge the purified protein solution at high speed for 10-15 minutes at 4°C to remove any aggregates immediately before setting up crystallization trials.
-
Crystallization Setup:
-
Use the hanging drop or sitting drop vapor diffusion method.
-
Pipette the reservoir solution (precipitant) into the wells of the crystallization plate.
-
Mix a small volume of the protein solution with an equal volume of the reservoir solution to form the drop.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Optimization: If initial screening yields promising hits (e.g., microcrystals or crystalline precipitate), optimize the conditions by systematically varying the precipitant concentration, pH, and additives. The concentration of this compound can also be varied around the concentration used in the final purification step.
Data Presentation: Comparative Detergent Performance
While specific comparative data for this compound is limited, the following table illustrates how to structure such data when available. This format allows for easy comparison of key parameters for different detergents used in the crystallization of a hypothetical membrane protein.
| Detergent | Chemical Type | CMC (mM) | Aggregation Number | Solubilization Efficiency (%) | Crystal Quality |
| This compound | Zwitterionic | ~1-2 | - | [Experimental Value] | [Description/Resolution] |
| DDM | Non-ionic | 0.17 | ~175 | [Experimental Value] | [Description/Resolution] |
| LDAO | Zwitterionic | 1-2 | ~130 | [Experimental Value] | [Description/Resolution] |
| SDS | Anionic | 8.2 | ~62 | [Experimental Value] | [Description/Resolution] |
| Triton X-100 | Non-ionic | 0.2-0.9 | ~140 | [Experimental Value] | [Description/Resolution] |
| CHAPS | Zwitterionic | 6-10 | 4-14 | [Experimental Value] | [Description/Resolution] |
Conclusion
This compound is a promising zwitterionic detergent for protein crystallization studies, offering a mild yet effective means of solubilizing and stabilizing proteins, particularly challenging membrane proteins. Its neutral headgroup helps preserve the native state of the protein, a critical factor for obtaining well-diffracting crystals. While more research is needed to fully characterize its properties and expand its documented applications, the protocols and principles outlined in this application note provide a solid foundation for researchers to incorporate this compound into their crystallization strategies and potentially unlock the structures of previously intractable protein targets.
References
Employing Lauryl Sultaine for the Dissolution of Inclusion Bodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression in bacterial systems, such as Escherichia coli, is a cornerstone of modern biotechnology and drug development. A common challenge in this process is the formation of insoluble and non-functional protein aggregates known as inclusion bodies (IBs). While historically viewed as a problematic byproduct, IBs are now recognized as a highly pure source of the target protein. The key to unlocking their potential lies in efficient solubilization and subsequent refolding into a biologically active conformation.
This document provides detailed application notes and protocols for the use of Lauryl Sultaine, a zwitterionic detergent, for the mild and effective dissolution of inclusion bodies. Zwitterionic detergents like this compound offer a significant advantage over harsh denaturants (e.g., urea, guanidine hydrochloride) by possessing the ability to disrupt protein-protein interactions within the aggregates while being less detrimental to the protein's native-like secondary structures.[1] This often leads to higher yields of correctly folded and functional protein after the refolding process.
Note: While this compound is a potent zwitterionic detergent for this application, a significant body of published data is available for a structurally and functionally similar zwitterionic detergent, N-lauroyl sarcosine (Sarkosyl). The protocols and data presented herein are largely based on findings with N-lauroyl sarcosine and are expected to be highly applicable to this compound. Researchers are encouraged to optimize these protocols for their specific protein of interest.
Data Presentation: Efficacy of Zwitterionic Detergents in Inclusion Body Solubilization
The following table summarizes quantitative data from studies using N-lauroyl sarcosine to solubilize inclusion bodies of various recombinant proteins. This data provides a strong indication of the potential efficacy of this compound for similar applications.
| Protein | Host System | Solubilization Agent | Solubilization Efficiency (%) | Biological Activity | Reference |
| Granulocyte-colony stimulating factor (G-CSF) | E. coli | 0.2% N-lauroyl sarcosine | ~97 | Yes, nearly 50% of extracted protein showed specific biological activity. | [2] |
| Green Fluorescent Protein (GFP) | E. coli | 0.2% N-lauroyl sarcosine | 80 - 85 | Yes, fluorescence retained. | [2] |
| His7ΔN6TNF-α | E. coli | 0.2% N-lauroyl sarcosine | 80 - 85 | Yes | [2] |
| ΔN19LT-α | E. coli | 0.2% N-lauroyl sarcosine | ~40 | Not specified | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experimental stages of inclusion body processing using this compound.
Protocol 1: Isolation and Washing of Inclusion Bodies
Objective: To obtain a pure preparation of inclusion bodies, free from contaminating cellular components.
Materials:
-
Cell pellet from recombinant protein expression
-
Lysis Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0
-
Wash Buffer A: Lysis Buffer with 1% Triton X-100
-
Wash Buffer B: Lysis Buffer (without Triton X-100)
-
Lysozyme
-
DNase I
-
High-speed refrigerated centrifuge
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (typically 5-10 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant containing the soluble proteins.
-
Resuspend the inclusion body pellet in Wash Buffer A and vortex thoroughly. This step helps to remove membrane proteins and lipids.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step with Wash Buffer B to remove any residual detergent.
-
The resulting pellet is the washed inclusion body fraction.
Protocol 2: Solubilization of Inclusion Bodies with this compound
Objective: To dissolve the washed inclusion bodies using this compound, releasing the recombinant protein in a monomeric, yet likely unfolded or partially folded state.
Materials:
-
Washed inclusion body pellet
-
Solubilization Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1-2% (w/v) this compound, pH 8.0. The optimal concentration of this compound may need to be determined empirically (0.5-2%).
-
Reducing agent (optional): 10-20 mM Dithiothreitol (DTT) or β-mercaptoethanol (if disulfide bonds are present and need to be reduced).
-
Stirring platform or rotator
-
High-speed refrigerated centrifuge
Procedure:
-
Resuspend the washed inclusion body pellet in the Solubilization Buffer. The volume will depend on the amount of inclusion bodies, but a starting point is a 1:10 to 1:20 ratio (pellet weight:buffer volume).
-
If required, add the reducing agent to the suspension.
-
Incubate the suspension with gentle stirring or rotation for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined for each specific protein.
-
Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant, which contains the solubilized recombinant protein.
Protocol 3: Protein Refolding by Dilution
Objective: To refold the solubilized protein into its native, biologically active conformation by rapidly diluting the this compound concentration.
Materials:
-
Solubilized protein solution
-
Refolding Buffer: 50 mM Tris-HCl, 500 mM L-arginine, 1 mM EDTA, pH 8.0-9.0. The composition of the refolding buffer is highly protein-dependent and may require optimization. Additives such as glycerol, polyethylene glycol (PEG), and redox shuffling systems (e.g., reduced and oxidized glutathione) may be beneficial.
-
Stirring vessel
Procedure:
-
Prepare a large volume of ice-cold Refolding Buffer (typically 50-100 times the volume of the solubilized protein solution).
-
While gently stirring the Refolding Buffer, add the solubilized protein solution drop-wise. This slow, controlled addition is crucial to prevent protein aggregation.
-
Continue stirring the solution at 4°C for 12-48 hours to allow for proper refolding.
-
After refolding, the protein solution can be concentrated using techniques such as ultrafiltration.
-
Proceed with downstream purification steps (e.g., chromatography) to isolate the refolded protein.
Mandatory Visualizations
Caption: Experimental workflow for inclusion body dissolution and protein refolding.
Downstream Considerations: Compatibility with Purification Techniques
A critical consideration when using any detergent for protein solubilization is its compatibility with subsequent purification steps, particularly with affinity chromatography techniques such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.
Some anionic detergents, like N-lauroyl sarcosine, have been reported to be incompatible with Ni-NTA resins at certain concentrations. While specific data for this compound is limited, it is advisable to perform a small-scale pilot experiment to assess its compatibility with the chosen chromatography resin.
Strategies to mitigate potential interference:
-
Detergent Removal: Prior to chromatography, the this compound concentration can be reduced by dialysis or buffer exchange.
-
On-Column Refolding: For His-tagged proteins, a powerful technique is on-column refolding. The solubilized protein is bound to the IMAC resin in the presence of the detergent, which is then washed away and replaced with a refolding buffer, allowing the protein to refold while immobilized on the column.
Caption: Logical relationship of protein states during dissolution and refolding.
Conclusion
This compound, as a zwitterionic detergent, presents a valuable tool for the challenging task of solubilizing inclusion bodies. Its mild action helps to preserve native-like secondary structures, which can significantly improve the yield of biologically active protein after refolding. The protocols and data provided in this document offer a comprehensive guide for researchers to develop and optimize their own inclusion body processing workflows. Successful recovery of functional protein from inclusion bodies using this compound can streamline the production of therapeutic proteins and other valuable recombinant products.
References
Lauryl Sultaine: A Gentle Zwitterionic Surfactant for High-Purity DNA/RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology, the efficient extraction of high-quality deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical first step for a multitude of downstream applications, from PCR and sequencing to gene expression analysis. The choice of detergent in the lysis buffer is paramount, as it must effectively disrupt cell membranes to release nucleic acids while preserving their integrity. Lauryl Sultaine, a zwitterionic (amphoteric) surfactant, has emerged as a promising component in DNA/RNA extraction kits due to its mild yet effective lytic properties. Its ability to break protein-lipid and lipid-lipid interactions without extensively denaturing proteins makes it an attractive alternative to harsher ionic detergents.
This document provides detailed application notes and protocols for the use of this compound in DNA/RNA extraction, designed for researchers, scientists, and drug development professionals.
Chemical Properties and Mechanism of Action
This compound, also known as Lauryl Sulfobetaine, possesses a chemical structure with both a positive and a negative charge, rendering it electrically neutral over a wide pH range. Its chemical formula is C₁₇H₃₇NO₃S. This zwitterionic nature contributes to its gentle action compared to anionic detergents like Sodium Dodecyl Sulfate (SDS) or cationic detergents such as Cetyltrimethylammonium Bromide (CTAB).
The primary mechanism of action of this compound in cell lysis involves the disruption of the lipid bilayer of cell membranes. The hydrophobic lauryl tail inserts into the nonpolar interior of the membrane, while the hydrophilic head interacts with the aqueous environment, leading to the solubilization of membrane components and the release of intracellular contents, including DNA and RNA. A key advantage of this compound is its reduced tendency to denature proteins, including critical enzymes like DNases and RNases, which can be subsequently inhibited by other components of the lysis buffer, thereby protecting the integrity of the extracted nucleic acids.
Application Notes
Advantages of this compound in Nucleic Acid Extraction:
-
Mild Lysis: Its gentle action is particularly beneficial for the extraction of high molecular weight DNA and for preserving the integrity of fragile RNA molecules.
-
Reduced Protein Denaturation: This property can be advantageous in downstream applications where the co-purification of DNA-binding proteins is desired or when minimizing protein contamination is crucial.
-
Compatibility: this compound is compatible with a wide range of buffer components, including chelating agents (e.g., EDTA) and chaotropic salts (e.g., guanidinium thiocyanate), allowing for flexible lysis buffer formulations.
-
Improved Purity: Due to its zwitterionic nature, it is less likely to interfere with downstream enzymatic reactions compared to ionic detergents.
Considerations for Use:
-
Concentration Optimization: The optimal concentration of this compound can vary depending on the cell type and the desired lysis efficiency. Empirical testing is recommended to determine the ideal concentration for a specific application.
-
Buffer Composition: The overall performance of the lysis buffer is dependent on the combination of all its components. The concentration of salts, chelating agents, and pH will influence the effectiveness of this compound.
-
Sample Type: While effective for a variety of cell types, the efficiency of lysis may differ between mammalian cells, bacteria, and plant cells due to variations in their cell wall and membrane compositions.
Experimental Protocols
While specific, validated protocols detailing the use of this compound for DNA/RNA extraction are not widely published in peer-reviewed literature, the following protocols are based on the established principles of using zwitterionic detergents in lysis buffers. These should be considered as starting points for optimization in your specific experimental context.
Protocol 1: General DNA Extraction from Cultured Mammalian Cells
This protocol is designed for the extraction of genomic DNA from cultured mammalian cells.
Materials:
-
Lysis Buffer:
-
50 mM Tris-HCl (pH 8.0)
-
100 mM NaCl
-
10 mM EDTA
-
0.5 - 2.0% (w/v) this compound
-
Proteinase K (200 µg/mL, add fresh before use)
-
-
RNase A (100 µg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (100%)
-
Ethanol (70%)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Cell Lysis: a. Pellet cultured cells by centrifugation. b. Resuspend the cell pellet in 1 mL of Lysis Buffer per 1-5 million cells. c. Incubate at 56°C for 1-3 hours with gentle agitation to lyse the cells and digest proteins.
-
RNA Removal: a. Add RNase A to the lysate and incubate at 37°C for 30 minutes.
-
Purification: a. Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol and mix gently by inverting the tube for 5 minutes. b. Centrifuge at 12,000 x g for 10 minutes at room temperature. c. Carefully transfer the upper aqueous phase to a new tube. d. Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol. e. Centrifuge at 12,000 x g for 5 minutes and transfer the aqueous phase to a new tube.
-
DNA Precipitation: a. Add 0.7 volumes of isopropanol to the aqueous phase and mix gently until a DNA precipitate is visible. b. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. c. Wash the DNA pellet with 1 mL of 70% ethanol. d. Centrifuge at 12,000 x g for 5 minutes, carefully decant the ethanol, and air-dry the pellet.
-
Resuspension: a. Resuspend the DNA pellet in an appropriate volume of TE Buffer.
Protocol 2: Viral RNA Extraction from Cell-Free Samples (e.g., Viral Transport Media)
This protocol is a starting point for the extraction of viral RNA from liquid samples.
Materials:
-
Lysis/Binding Buffer:
-
4 M Guanidinium Thiocyanate (GITC)
-
25 mM Sodium Citrate (pH 7.0)
-
0.5% (w/v) Sarcosyl
-
1-3% (v/v) this compound
-
β-mercaptoethanol (add to 0.1 M final concentration just before use)
-
-
Silica-based spin columns
-
Wash Buffer 1: 5 M Guanidinium Thiocyanate, 20 mM Tris-HCl (pH 6.6)
-
Wash Buffer 2: 70% Ethanol
-
Nuclease-free water
Procedure:
-
Lysis: a. To 200 µL of the viral sample, add 600 µL of Lysis/Binding Buffer. b. Mix thoroughly by vortexing for 15 seconds and incubate at room temperature for 10 minutes.
-
Binding: a. Add 600 µL of 100% ethanol to the lysate and mix well. b. Transfer the mixture to a silica-based spin column and centrifuge at 10,000 x g for 1 minute. Discard the flow-through.
-
Washing: a. Add 500 µL of Wash Buffer 1 to the column and centrifuge for 1 minute. Discard the flow-through. b. Add 500 µL of Wash Buffer 2 to the column and centrifuge for 1 minute. Discard the flow-through. c. Centrifuge the empty column for an additional 2 minutes to remove any residual ethanol.
-
Elution: a. Place the column in a clean collection tube. b. Add 30-50 µL of nuclease-free water to the center of the column membrane. c. Incubate at room temperature for 1 minute. d. Centrifuge at 10,000 x g for 1 minute to elute the RNA.
Quantitative Data Summary
| Parameter | Expected Range | Method of Assessment |
| DNA Yield | 5 - 30 µg per 10⁶ mammalian cells | UV Spectrophotometry (A260) or Fluorometry (e.g., PicoGreen) |
| RNA Yield | 1 - 10 µg per 10⁶ mammalian cells | UV Spectrophotometry (A260) or Fluorometry (e.g., RiboGreen) |
| DNA Purity (A260/A280) | 1.8 - 2.0 | UV Spectrophotometry |
| RNA Purity (A260/A280) | 1.9 - 2.1 | UV Spectrophotometry |
| DNA Purity (A260/A230) | > 2.0 | UV Spectrophotometry |
| RNA Purity (A260/A230) | > 2.0 | UV Spectrophotometry |
Visualizations
Troubleshooting & Optimization
How to prevent Lauryl Sultaine precipitation in cold buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Lauryl Sultaine in cold buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my formulations?
This compound is a zwitterionic (amphoteric) surfactant. This means its molecule contains both a positive and a negative charge, making it stable over a wide pH range.[1] It is often used in scientific formulations for its excellent detergency, foaming properties, and ability to function in a variety of conditions, including in the presence of electrolytes.[1]
Q2: I observed a white precipitate in my this compound-containing buffer after storing it in the cold. What is happening?
The precipitate is likely this compound that has come out of solution. Like many surfactants, its solubility can decrease at lower temperatures. This phenomenon is influenced by several factors in your buffer, including pH, ionic strength, and the presence of other components.
Q3: Can the pH of my buffer affect this compound's solubility in the cold?
Yes, the pH of your buffer can influence its stability. While this compound is stable over a broad pH range, its solubility is at a minimum near its isoelectric point.[1] For many surfactant systems, a neutral to slightly alkaline pH (around 7.5-8.5) can enhance the solubility of surfactants and is often a good starting point to prevent precipitation in the cold.[2]
Q4: How does the salt concentration (ionic strength) in my buffer impact this compound precipitation?
The effect of ionic strength on this compound solubility can be complex. While some sources state that it is soluble in concentrated electrolyte solutions, high concentrations of certain salts can sometimes lead to the "salting-out" of surfactants, causing them to precipitate. Lowering the ionic strength of the buffer may prevent precipitation.[3] Conversely, for some applications, modifying the ionic strength can positively affect the purification factor.[4]
Q5: Are there any additives that can help keep this compound dissolved at low temperatures?
Yes, several types of additives can improve the solubility of this compound in cold buffers:
-
Co-solvents/Hydrotropes: Polar solvents like propylene glycol, ethylene glycol, or short-chain alcohols (e.g., ethanol, isopropanol) can be added to your buffer.[2] These substances disrupt the hydrogen bonding of water, which can help keep the surfactant dissolved at lower temperatures.[2]
-
Co-surfactants: The addition of a compatible co-surfactant, such as a nonionic surfactant, can inhibit the precipitation of the primary surfactant.[5]
Troubleshooting Guide: this compound Precipitation in Cold Buffers
If you are experiencing precipitation of this compound in your cold buffer, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment and Observation
-
Confirm the Precipitate: Visually inspect the cold buffer for any cloudiness, crystals, or settled solids.
-
Note the Conditions: Record the temperature at which the precipitation occurred, the full composition of your buffer (including all salts and their concentrations), and the pH of the solution.
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot the precipitation issue.
Caption: Troubleshooting workflow for this compound precipitation.
Step 3: Corrective Actions and Optimization
Based on the troubleshooting workflow, implement the following changes to your buffer formulation. It is recommended to test these modifications systematically.
1. Adjusting pH:
-
Action: Prepare your buffer and adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.5 to 8.5).
-
Rationale: This can increase the solubility of some surfactants at low temperatures.[2]
2. Modifying Ionic Strength:
-
Action: Prepare a series of buffers with decreasing concentrations of the primary salt (e.g., reduce NaCl concentration by 25%, 50%).
-
Rationale: High salt concentrations can sometimes cause surfactants to precipitate ("salting out").
3. Incorporating a Co-solvent:
-
Action: Add a small percentage of a co-solvent to your buffer. Start with a low concentration and gradually increase it.
-
Rationale: Co-solvents like propylene glycol can significantly improve the solubility of surfactants in cold aqueous solutions.[2]
4. Adding a Co-surfactant:
-
Action: Introduce a compatible nonionic surfactant to your formulation.
-
Rationale: A co-surfactant can help to stabilize the primary surfactant and prevent it from precipitating.[5]
Data Presentation: Illustrative Solubility of this compound
The following table provides an illustrative guide for formulating experiments to determine the optimal conditions for your buffer system. The values presented are not absolute but are intended to show the expected trends based on the troubleshooting steps.
| Condition | Modification | Illustrative this compound Solubility at 4°C (g/L) | Observation |
| Baseline | Standard Buffer (e.g., pH 7.0, 150 mM NaCl) | < 1 (Precipitation) | Significant precipitation observed. |
| pH Adjustment | pH 8.0 | 2 - 5 | Reduced precipitation, some cloudiness may remain. |
| Ionic Strength | 75 mM NaCl | 1 - 3 | Slight improvement, but precipitation may still occur. |
| Co-solvent | + 5% (v/v) Propylene Glycol | > 10 | Clear solution, no precipitation. |
| Co-surfactant | + 0.1% (w/v) Nonionic Surfactant | > 8 | Clear solution, no precipitation. |
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Solubility in the Cold
Objective: To identify the optimal pH range for maintaining this compound solubility at a target cold temperature.
Materials:
-
This compound
-
Buffer components (e.g., Tris base, HCl, NaCl)
-
Calibrated pH meter
-
Cold storage unit (e.g., refrigerator or cold room at 4°C)
-
Sterile containers
Methodology:
-
Prepare a series of buffers: Make several batches of your buffer, each adjusted to a different pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Add this compound: To each buffer, add this compound to your desired final concentration.
-
Initial Observation: Mix thoroughly and visually inspect each solution at room temperature to ensure complete dissolution.
-
Cold Incubation: Place the containers in the cold storage unit set to your target temperature (e.g., 4°C).
-
Monitor for Precipitation: Visually inspect the solutions at regular intervals (e.g., 1, 4, 12, and 24 hours) for any signs of cloudiness or precipitation.
-
Determine Optimal pH: The pH of the buffer that remains clear for the longest duration is the most suitable for your application.
Protocol 2: Stability Testing of a New this compound Formulation
Objective: To assess the long-term stability of a new buffer formulation containing this compound at different temperatures.
Methodology:
-
Prepare the Final Formulation: Prepare a batch of your optimized buffer containing this compound.
-
Aliquot the Solution: Dispense the solution into multiple, sealed, sterile containers.
-
Storage Conditions: Store the containers under various conditions as per stability testing guidelines:[6][7][8][9]
-
Reduced temperature (e.g., 4°C)
-
Ambient temperature (e.g., 25°C)
-
Accelerated conditions (e.g., 40°C)
-
-
Testing Intervals: At specified time points (e.g., Day 0, Week 1, Week 4, Week 12), remove a container from each storage condition for analysis.
-
Analysis: Perform the following tests on each sample:
-
Visual Inspection: Check for any precipitation, color change, or cloudiness.
-
pH Measurement: Verify that the pH of the buffer remains within the acceptable range.
-
Performance Assay: If applicable, conduct a functional assay to ensure the performance of your formulation is not compromised.
-
The following diagram illustrates the workflow for a stability study.
Caption: Workflow for a comprehensive stability study.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. agritechem.com [agritechem.com]
- 3. Influence of ionic strength, EDTA concentration, endogenous C1q and polyanions on the 125I-C1q-binding test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of inulinases by changing the ionic strength of the medium and precipitation with alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. staff.um.edu.mt [staff.um.edu.mt]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. pharmabeginers.com [pharmabeginers.com]
Technical Support Center: Optimizing Lauryl Sultaine for Cell Lysis
Welcome to the technical support center for optimizing lauryl sultaine concentration in your cell lysis experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols to ensure efficient and reproducible cell lysis for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cell lysis?
This compound, also known as Lauryl Hydroxysultaine, is a zwitterionic surfactant. This means it contains both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[1] This property makes it a mild, non-denaturing detergent that is effective at disrupting cell membranes to release intracellular contents while preserving the native structure and function of many proteins.[1][2] Its gentle nature makes it a suitable choice for applications where protein activity is critical.
Q2: What is the recommended starting concentration of this compound for cell lysis?
The optimal concentration of this compound can vary depending on the cell type and the specific application. For zwitterionic detergents like this compound, a typical starting concentration range is 0.5% to 2% (w/v) in the lysis buffer.[3] It is crucial to empirically determine the optimal concentration for your specific experimental conditions to achieve a balance between high lysis efficiency and preservation of protein function.
Q3: How does this compound compare to other common detergents like SDS, Triton X-100, and CHAPS?
This compound offers a middle ground between the harshness of ionic detergents like SDS and the milder nature of non-ionic detergents like Triton X-100.
-
Sodium Dodecyl Sulfate (SDS): An anionic detergent that is a strong solubilizing agent but is highly denaturing to proteins.[1][4]
-
Triton X-100: A non-ionic detergent that is mild and non-denaturing, but may be less efficient at solubilizing certain membrane proteins.[1]
-
CHAPS: A zwitterionic detergent, similar to this compound, that is effective at solubilizing membrane proteins while preserving their native state.[2]
This compound's zwitterionic nature allows for effective disruption of protein-protein interactions with a lower propensity for denaturation compared to ionic detergents.[3]
Q4: Is this compound compatible with downstream applications such as protein assays and immunoprecipitation?
Zwitterionic detergents like this compound are generally more compatible with downstream applications than ionic detergents. However, it is always recommended to verify compatibility with your specific assays. Some detergents can interfere with common protein quantification assays.[5][6][7][8] For sensitive applications, it may be necessary to remove the detergent after cell lysis.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for cell lysis.
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Insufficient this compound concentration. | Gradually increase the concentration of this compound in the lysis buffer (e.g., in 0.25% increments) to find the optimal concentration for your cell type. |
| Incomplete cell lysis. | Increase incubation time with the lysis buffer. Incorporate mechanical disruption methods like gentle sonication or repeated freeze-thaw cycles. For bacterial cells, enzymatic pre-treatment with lysozyme may be necessary.[9] | |
| Protein degradation. | Always work on ice and add a protease inhibitor cocktail to your lysis buffer immediately before use.[10] | |
| Protein Denaturation or Loss of Activity | This compound concentration is too high. | Decrease the concentration of this compound. Ensure the concentration is just above the critical micelle concentration (CMC) required for membrane solubilization. |
| Harsh lysis conditions. | Avoid excessive sonication or vigorous vortexing. Use a milder mechanical disruption method if necessary. | |
| Inappropriate buffer conditions. | Optimize the pH and ionic strength of your lysis buffer to ensure protein stability. | |
| High Viscosity of Lysate | Release of DNA from the nucleus. | Add DNase I to the lysis buffer to digest the DNA and reduce viscosity.[9] |
| Interference with Downstream Assays | Presence of this compound. | Consider removing the detergent after lysis using methods like dialysis, size-exclusion chromatography, or affinity chromatography. |
| Incompatibility with assay reagents. | Check the detergent compatibility chart for your specific protein assay.[5][6][7][8] You may need to switch to a detergent-compatible assay. |
Data Presentation
Table 1: Comparison of Physicochemical Properties of Common Lysis Detergents
| Property | This compound (inferred) | SDS | Triton X-100 | CHAPS |
| Chemical Type | Zwitterionic | Anionic (strong) | Non-ionic | Zwitterionic |
| Denaturing Strength | Mild | Strong | Non-denaturing | Mild to Moderate |
| Typical Concentration | 0.5 - 2.0% | 0.1 - 1.0% | 0.1 - 1.0% | 0.5 - 2.0% |
Data for this compound is inferred based on the properties of similar zwitterionic detergents. Optimal concentrations should be determined empirically.
Table 2: General Compatibility of Detergent Classes with Downstream Applications
| Application | Anionic (e.g., SDS) | Non-ionic (e.g., Triton X-100) | Zwitterionic (e.g., this compound) |
| SDS-PAGE | Compatible | Compatible | Compatible |
| Native PAGE | Not Compatible | Compatible | Compatible |
| Enzyme Assays | Generally Not Compatible | Generally Compatible | Often Compatible |
| Immunoprecipitation | Not Recommended | Compatible | Compatible |
| Mass Spectrometry | Requires Removal | Often Compatible | Often Compatible |
Experimental Protocols
Protocol 1: General Cell Lysis Protocol for Mammalian Cells using this compound
Materials:
-
Cell culture plates with adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5-2.0% this compound (optimize concentration)
-
Protease Inhibitor Cocktail
-
DNase I (optional)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add the appropriate volume of ice-cold lysis buffer (containing freshly added protease inhibitors) to the cells. (e.g., 1 mL for a 10 cm dish).
-
Incubate the dish on ice for 15-30 minutes.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
(Optional) If the lysate is viscous, add DNase I and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay.
-
Store the lysate at -80°C for long-term use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
Resuspend the cell pellet in ice-cold lysis buffer (containing freshly added protease inhibitors) at a recommended ratio of 1 mL of buffer per 10^7 cells.
-
Incubate on ice for 15-30 minutes with occasional gentle vortexing.
-
Proceed with steps 5-9 from the adherent cell protocol.
Protocol 2: General Cell Lysis Protocol for Bacterial Cells using this compound
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 0.5-2.0% this compound (optimize concentration)
-
Lysozyme
-
Protease Inhibitor Cocktail
-
DNase I
-
Microcentrifuge tubes
-
Sonciator (optional)
-
Refrigerated microcentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in ice-cold lysis buffer.
-
Add lysozyme to a final concentration of 0.2 mg/mL and incubate on ice for 30 minutes.[9]
-
Add protease inhibitors to the lysate.
-
(Optional) For more robust lysis, sonicate the sample on ice. Use short bursts to avoid overheating and protein denaturation.
-
Add DNase I to reduce viscosity and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration and store the lysate at -80°C.
Visualizations
Caption: General workflow for cell lysis using this compound.
Caption: Logical troubleshooting flow for common cell lysis issues.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting protein aggregation in the presence of Lauryl Sultaine
Welcome to the technical support center for troubleshooting protein aggregation in the presence of Lauryl Sultaine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used with proteins?
This compound (also known as Lauryl Hydroxysultaine) is a zwitterionic (amphoteric) surfactant.[1][2] This means it has both a positive and a negative charge in its hydrophilic head group, making it electrically neutral over a wide pH range. It is considered a mild surfactant and is often used in protein solutions for several reasons:
-
To enhance solubility and stability: Like other non-denaturing detergents, it can help solubilize proteins, particularly membrane proteins, and prevent aggregation by interacting with hydrophobic patches on the protein surface.[1][3][4]
-
To prevent surface adsorption: Surfactants can prevent proteins from sticking to surfaces like vials and tubing during purification and storage.
-
Gentle on protein structure: Zwitterionic detergents are generally less harsh than ionic detergents (like SDS) and are less likely to cause protein denaturation.[4]
Q2: What is protein aggregation?
Protein aggregation is a process where individual protein molecules clump together to form larger, often non-functional and insoluble, structures.[5] This can be triggered by various stresses, including:
-
High protein concentrations[3]
-
Suboptimal buffer conditions (e.g., pH near the protein's isoelectric point)[3][6]
-
Temperature changes[3]
-
Mechanical agitation
-
Increased hydrophobicity on the protein surface[6]
Aggregation is a major concern in research and drug development as it can lead to loss of biological activity, inaccurate experimental results, and potential immunogenicity in therapeutic products.[4]
Q3: Can this compound cause protein aggregation?
While this compound is typically used to prevent aggregation, it can be associated with aggregation under certain conditions. This is usually not because the detergent itself is the primary cause, but rather due to its incorrect use or interactions with other components in the system. Potential scenarios include:
-
Concentration Effects: The behavior of surfactants is highly dependent on their concentration relative to their Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to form structures called micelles.[7][8][9] Using this compound at a concentration that is too low may be insufficient to stabilize the protein, while excessively high concentrations could potentially destabilize some proteins.
-
Buffer Incompatibility: The effectiveness of this compound can be influenced by the pH and ionic strength of the buffer.[7][10] For instance, if the buffer conditions push the protein towards its isoelectric point (pI), where it is least soluble, the stabilizing effect of the detergent may not be enough to prevent aggregation.[3]
-
Protein-Specific Interactions: Every protein is different. Some proteins may have specific binding interactions with sultaine molecules that, under certain conditions, could lead to conformational changes and subsequent aggregation.[11]
Q4: How do I know if my protein is aggregating?
Protein aggregation can manifest in several ways:
-
Visual Observation: The most obvious sign is visible precipitation, cloudiness, or turbidity in the solution.[4]
-
Size Exclusion Chromatography (SEC): The appearance of new peaks in the void volume or at earlier elution times than the monomeric protein is a clear indicator of higher molecular weight species.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size (hydrodynamic radius) or a high polydispersity index (PDI) suggests the presence of aggregates.
-
Loss of Biological Activity: If your protein is an enzyme or has a specific binding function, a decrease in its activity can be an indirect sign of aggregation.[4]
Troubleshooting Guide
Problem: I added this compound to my protein solution, and now I see visible precipitation. What should I do?
This issue points to a significant instability in your system. Here is a step-by-step approach to troubleshoot this problem.
Troubleshooting Workflow: Visible Precipitation
Caption: A logical workflow for troubleshooting visible protein precipitation.
Problem: My protein solution is clear, but DLS shows a high polydispersity index (PDI) and multiple peaks. Could this compound be the issue?
A high PDI indicates a wide range of particle sizes, which often points to the presence of soluble aggregates.
-
Possible Cause 1: Sub-optimal Detergent Concentration. The concentration of this compound might be in a range that promotes the formation of mixed protein-detergent micelles of various sizes, or it may be insufficient to fully shield hydrophobic patches, leading to small, soluble oligomers.
-
Troubleshooting Action: Perform a concentration screening experiment. Prepare a matrix of samples with varying concentrations of this compound and analyze them by DLS and SEC to identify the concentration that yields the lowest PDI and a single monomeric peak.
Table 1: Effect of this compound Concentration on Protein Aggregation (Example Data)
| This compound Conc. (% w/v) | Average Hydrodynamic Radius (nm) by DLS | Polydispersity Index (PDI) | % Monomer by SEC |
| 0 (Control) | 15.2 | 0.45 | 85% |
| 0.005 | 12.8 | 0.38 | 90% |
| 0.01 | 5.1 | 0.15 | 98% |
| 0.05 | 5.3 | 0.18 | 97% |
| 0.1 | 8.9 | 0.29 | 92% |
As shown in the table, a concentration of 0.01% this compound was optimal for this hypothetical protein, minimizing both size and polydispersity.
Problem: How do I determine the optimal concentration of this compound for my specific protein?
The optimal concentration is protein-dependent and must be determined empirically. A systematic screening approach is recommended.
The Role of Critical Micelle Concentration (CMC)
Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
Objective: To determine the concentration of this compound that best minimizes protein aggregation.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock of your protein (e.g., 10 mg/mL) in its base buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare a 1% (w/v) stock solution of this compound in the same base buffer.
-
-
Sample Preparation:
-
Set up a series of microcentrifuge tubes.
-
In each tube, prepare a final protein concentration of 1 mg/mL with varying final concentrations of this compound (e.g., 0%, 0.001%, 0.005%, 0.01%, 0.05%, 0.1%). Ensure the final volume and buffer composition are identical in all tubes.
-
-
Incubation:
-
Incubate the samples under conditions that are relevant to your experimental workflow (e.g., 1 hour at room temperature, or overnight at 4°C).
-
-
Analysis:
-
Visually inspect each sample for turbidity.
-
Analyze each sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI (see Protocol 2).
-
Analyze each sample using Size-Exclusion Chromatography (SEC) to quantify the percentage of monomer vs. aggregates (see Protocol 3).
-
-
Data Interpretation:
-
Identify the this compound concentration that results in the lowest PDI, smallest average particle size, and highest percentage of monomeric protein. This is your optimal concentration.
-
Protocol 2: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
Objective: To measure the size distribution of protein and potential aggregates in solution.
Methodology:
-
Instrument Setup:
-
Power on the DLS instrument and allow it to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Filter your protein sample through a low-protein-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette. This removes large, insoluble aggregates that can interfere with the measurement.
-
-
Blank Measurement:
-
Perform a blank measurement using the filtered buffer that your protein is in.
-
-
Data Acquisition:
-
Carefully place the cuvette containing your protein sample into the instrument, ensuring there are no bubbles in the light path.
-
Allow the sample temperature to equilibrate for 2-5 minutes.
-
Acquire at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Note the average hydrodynamic radius (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse sample. The presence of peaks at larger hydrodynamic radii indicates aggregation.
-
Protocol 3: Characterizing Aggregates with Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric protein from dimers and higher-order aggregates.
Methodology:
-
System Preparation:
-
Select an SEC column with a pore size appropriate for the size of your protein and its expected aggregates.
-
Equilibrate the column with a filtered and degassed mobile phase (e.g., your optimized protein buffer, which may now include the optimal concentration of this compound) until a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Filter your protein sample through a 0.22 µm filter to remove any particulate matter that could clog the column.
-
-
Chromatographic Run:
-
Inject a defined volume of your protein sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using UV absorbance, typically at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The largest, latest-eluting peak typically corresponds to the monomeric protein. Earlier eluting peaks correspond to dimers, trimers, and larger soluble aggregates. A peak in the void volume represents very large aggregates.
-
Integrate the area under each peak to calculate the relative percentage of each species. The goal is to maximize the area of the monomer peak.
-
References
- 1. Surfactant - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 6. benchchem.com [benchchem.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Effect of pH on the Structure and Dynamics of Wormlike Micelles in an Amino Acid-Derived Surfactant Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interference of Lauryl Sultaine with Downstream Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Lauryl Sultaine in their downstream enzymatic assays. This compound, a zwitterionic surfactant, is valued for its mild properties but can still impact enzyme function and assay results. This guide offers strategies to identify, mitigate, and resolve these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my enzymatic assay?
This compound, also known as Lauryl Hydroxysultaine or N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant belonging to the sulfobetaine class.[1][2] Its structure includes a hydrophobic lauryl tail and a hydrophilic headgroup with both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[1][3] While considered milder than ionic detergents like SDS, this compound can still interfere with enzymatic assays through several mechanisms:
-
Non-specific Protein Binding: The detergent can bind to hydrophobic regions of the enzyme, potentially altering its conformation and activity.
-
Protein Destabilization: Studies on other soluble zwitterionic poly(sulfobetaines) have shown they can interact directly with proteins, in some cases reducing their thermal stability.[4]
-
Substrate or Cofactor Sequestration: this compound micelles may sequester hydrophobic substrates or cofactors, reducing their availability to the enzyme.
-
Compound Aggregation: At concentrations above its critical micelle concentration (CMC), this compound can form aggregates that may non-specifically sequester and inhibit enzymes.[2][5]
Q2: My enzyme activity is significantly lower in the presence of this compound. What is the likely cause?
Reduced enzyme activity is a common issue when detergents are present. The primary causes are often enzyme denaturation or non-specific inhibition through aggregation. Zwitterionic detergents are generally less denaturing than ionic detergents.[6] Therefore, it is highly probable that at certain concentrations, this compound is forming aggregates that sequester the enzyme, preventing it from interacting with its substrate.[5] This is a frequent mechanism of assay interference in high-throughput screening (HTS).[7][8][9]
Q3: Are there alternative detergents to this compound that are less likely to interfere with enzymatic assays?
Yes, several other zwitterionic and non-ionic detergents are commonly used and may be more compatible with your specific assay. The ideal choice depends on the enzyme and assay conditions.[10]
| Detergent Class | Examples | General Properties in Relation to Enzymatic Assays |
| Zwitterionic (Steroid-Based) | CHAPS, CHAPSO | Often milder than linear-chain zwitterionics. Effective at breaking protein-protein interactions while preserving the native state of individual proteins.[3][11] |
| Zwitterionic (Sulfobetaine) | ASB-14, ASB-16 | Potent solubilizing agents, particularly for membrane proteins. Can be more effective than CHAPS in some applications but may also be more disruptive.[12][13] |
| Non-ionic | Triton X-100, Tween-20, Octyl Glucoside | Generally considered non-denaturing and are often used to prevent non-specific binding and aggregation-based inhibition.[6][10] |
Q4: How can I remove this compound from my protein sample before running my enzymatic assay?
Several methods are effective for removing zwitterionic detergents like this compound. The best choice depends on your sample volume, protein concentration, and the downstream application.[14]
| Removal Method | Principle | Advantages | Disadvantages |
| Detergent Removal Resins | Hydrophobic or ion-exchange adsorption | High efficiency (>95%), fast, and compatible with small sample volumes.[14] | Can lead to some protein loss. |
| Ion-Exchange Chromatography | Proteins bind to the resin while detergent micelles flow through. | Effective for zwitterionic detergents. | Can be time-consuming and requires optimization.[6] |
| Gel Filtration (Size Exclusion) | Separates proteins from smaller detergent monomers based on size. | Gentle method that can also be used for buffer exchange. | Less effective for detergents with low CMCs that form large micelles. |
| Dialysis | Diffusion of small detergent monomers across a semi-permeable membrane. | Simple and gentle. | Time-consuming and inefficient for detergents with low CMCs. |
| Protein Precipitation | Proteins are precipitated (e.g., with acetone or TCA), and the detergent is washed away. | Can concentrate the protein sample. | Risk of protein denaturation and difficulty in resolubilizing the protein. |
Troubleshooting Guide
If you suspect this compound is interfering with your enzymatic assay, follow these troubleshooting steps.
Step 1: Identify the Nature of the Interference
The first step is to determine if the interference is due to non-specific effects like aggregation or a direct interaction with the assay components.
Experiment 1: Detergent Counter-Screen for Aggregation
-
Objective: To determine if the observed enzyme inhibition is due to detergent aggregation.
-
Protocol:
-
Prepare two sets of your standard enzymatic assay.
-
In the first set, use your standard assay buffer containing this compound.
-
In the second set, supplement the assay buffer with a low concentration of a non-ionic detergent, such as 0.01% (v/v) Triton X-100.[7][8]
-
Run a dose-response curve of your inhibitor or measure enzyme activity under both conditions.
-
-
Interpretation: If the inhibitory effect of this compound is significantly reduced or eliminated in the presence of Triton X-100, it strongly suggests that the interference is caused by aggregation.[2]
Diagram of Aggregation-Based Interference Workflow
Caption: A logical workflow for diagnosing aggregation-based enzyme inhibition.
Step 2: Mitigate or Eliminate Interference
Based on the results from Step 1, you can choose the most appropriate strategy to address the interference.
Option A: Assay Optimization
If the interference is mild or occurs at high concentrations of this compound, you may be able to optimize your assay conditions.
-
Reduce this compound Concentration: Determine the lowest concentration of this compound that is effective for your sample preparation and test if this concentration is compatible with your assay.
-
Include a Non-ionic Detergent: If aggregation is the issue, routinely include a low concentration (e.g., 0.005% - 0.01%) of Triton X-100 or Tween-20 in your assay buffer to prevent the formation of inhibitory aggregates.[7][8]
Option B: Detergent Removal
If assay optimization is not sufficient, you will need to remove this compound from your sample.
Protocol: Detergent Removal using a Spin Column
This protocol is a general guideline for using commercially available detergent removal spin columns, which are often effective for zwitterionic detergents.
-
Materials:
-
Protein sample containing this compound
-
Detergent removal spin column and collection tubes
-
Appropriate buffers (binding and elution buffers as per the manufacturer's instructions)
-
Microcentrifuge
-
-
Procedure:
-
Equilibrate the spin column by washing it with the binding buffer as recommended by the manufacturer.
-
Apply your protein sample to the resin in the spin column.
-
Incubate for the recommended time to allow the protein to bind to the resin.
-
Centrifuge the column to remove the buffer containing the detergent.
-
Wash the column with the binding buffer to remove any residual detergent.
-
Elute the protein from the resin using the elution buffer.
-
Your eluted sample should now be substantially free of this compound and ready for your enzymatic assay.
-
Diagram of Detergent Removal Workflow
Caption: A typical workflow for removing detergents using spin-column chromatography.
Quantitative Data Summary
While specific inhibitory concentrations of this compound on various enzymes are not widely published, the following table provides a general comparison of detergent properties that are relevant to their potential for interference.
| Detergent | Type | Critical Micelle Concentration (CMC) | Notes on Assay Compatibility |
| This compound | Zwitterionic (Sulfobetaine) | Not widely reported | Can destabilize some proteins; potential for aggregation-based inhibition.[4] |
| CHAPS | Zwitterionic (Steroid-Based) | ~6 mM | Generally mild and preserves protein structure; compatible with many assays.[11] |
| Triton X-100 | Non-ionic | ~0.24 mM | Can interfere with UV absorbance readings; often used to prevent aggregation.[9] |
| SDS | Anionic | ~8 mM | Strongly denaturing; generally incompatible with functional enzyme assays. |
By systematically applying the troubleshooting steps and mitigation strategies outlined in this guide, researchers can effectively manage the potential interference of this compound in their downstream enzymatic assays, leading to more reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Enzymes in Laundry Detergents [user.eng.umd.edu]
- 8. Enzyme Assay Automation in Detergents Analysis Faster Method Development, Higher Results Confidence - AnalyteGuru [thermofisher.cn]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Removing Residual Lauryl Sultaine from Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual Lauryl Sultaine from protein samples. This compound is a zwitterionic surfactant used for protein solubilization. While essential for protein extraction, its presence can interfere with downstream applications such as mass spectrometry, isoelectric focusing (IEF), ELISA, and protease digestion[1]. This guide offers detailed methodologies and solutions to common challenges encountered during the removal process.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of this compound.
Issue 1: My protein precipitates after attempting to remove the this compound.
Possible Causes:
-
Over-removal of Detergent: The concentration of this compound may have fallen below the level required to keep your protein soluble, especially for membrane proteins[2].
-
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your protein's stability in the absence of the detergent[3][4].
-
Protein Denaturation: The chosen removal method might have denatured the protein, leading to aggregation and precipitation[5].
Solutions:
-
Optimize Detergent Concentration: If using methods like adsorbent beads, experimentally determine the optimal bead-to-sample ratio to avoid stripping away all the detergent molecules that are solubilizing the protein[2].
-
Buffer Optimization: Ensure the buffer pH is not close to the protein's isoelectric point (pI). You may also try adding stabilizing agents like glycerol or adjusting the salt concentration[3].
-
Method Selection: Choose a milder removal method. Dialysis and size-exclusion chromatography are generally gentle methods. If using precipitation, ensure conditions are optimized to prevent irreversible denaturation[5].
Issue 2: My protein recovery is very low after the removal process.
Possible Causes:
-
Protein Adsorption: The protein may be non-specifically binding to the materials used for removal, such as dialysis membranes or chromatography resins[6].
-
Precipitation and Loss: As mentioned above, protein precipitation can lead to loss during centrifugation or filtration steps[6].
-
Incorrect Column or Membrane Choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the size-exclusion resin may be inappropriate for your protein, leading to its loss[2][7].
Solutions:
-
Blocking or Pre-treatment: For methods involving surfaces (e.g., columns, beads), pre-equilibrating with a blocking agent like a small amount of a non-interfering protein (if compatible with your downstream application) can reduce non-specific binding.
-
Optimize Buffer Conditions: Adjusting the pH or ionic strength of the buffer can sometimes reduce protein adsorption to surfaces[8].
-
Verify MWCO and Resin Choice: Ensure the MWCO of your dialysis membrane is significantly smaller than the molecular weight of your protein. For size-exclusion chromatography, select a resin with a pore size that effectively separates your protein from the much smaller detergent monomers[7].
Issue 3: I still see interference from this compound in my downstream application (e.g., Mass Spectrometry, IEF).
Possible Causes:
-
Inefficient Removal: The chosen method may not be efficient enough for removing a zwitterionic detergent like this compound to the required low levels.
-
Detergent Micelles: If the this compound concentration is above its Critical Micelle Concentration (CMC), it will form micelles. Many removal methods, like dialysis, are only effective at removing detergent monomers, not the much larger micelles[7][9].
-
Strong Protein-Detergent Binding: this compound might be tightly bound to your protein, making it difficult to remove[7].
Solutions:
-
Use a High-Efficiency Method: Adsorbent resins are often highly effective at removing various types of detergents, including zwitterionic ones, with high efficiency[7][10]. Ion-exchange chromatography can also be effective for removing zwitterionic detergents[1].
-
Dilute Below CMC: Before starting removal by dialysis or gel filtration, dilute the sample to bring the this compound concentration below its CMC. This promotes the dissociation of micelles into monomers, which are easier to remove[1].
-
Combine Methods: For particularly stubborn cases, a two-step approach can be effective. For example, an initial removal step with adsorbent resin could be followed by buffer exchange using a desalting spin column.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing this compound?
A1: Several methods can be used to remove this compound and other detergents from protein samples. The most common include:
-
Adsorbent Resins: These use materials with a high affinity for detergents to bind and remove them from the solution[1].
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size, allowing the larger protein to be separated from the smaller detergent monomers[1][11].
-
Dialysis: This method uses a semi-permeable membrane to allow the passive diffusion of small detergent monomers out of the sample while retaining the larger protein[1][11].
-
Ion-Exchange Chromatography (IEX): This method is particularly useful for non-ionic and zwitterionic detergents. The protein binds to the charged resin, while the uncharged detergent micelles pass through. The protein is then eluted with a detergent-free buffer[1][7].
-
Precipitation: Methods using agents like trichloroacetic acid (TCA), acetone, or ethanol can precipitate the protein, leaving the detergent behind in the supernatant[5][6][12].
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound removal?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to self-assemble into larger structures called micelles[13][14]. The CMC is a crucial factor in detergent removal because methods like dialysis and gel filtration are most effective at removing individual detergent molecules (monomers) rather than the much larger micelles[7][9]. To ensure efficient removal with these techniques, it is often necessary to dilute the protein sample to a this compound concentration below its CMC[1].
Q3: How can I choose the best removal method for my specific protein and application?
A3: The choice of method depends on several factors:
-
Protein Properties: Consider your protein's size, stability, and whether it's a membrane protein. For sensitive proteins, gentle methods like dialysis or SEC are preferable.
-
Downstream Application: Mass spectrometry has a very low tolerance for detergents, so a highly efficient method like adsorbent resin is recommended. For applications like IEF, complete removal of charged detergents is critical[1].
-
Detergent Properties: this compound is a zwitterionic detergent. Ion-exchange chromatography and adsorbent resins are particularly effective for this type of detergent[1][7].
-
Sample Volume and Concentration: For small sample volumes, spin-column formats of adsorbent resins or SEC are convenient and fast[2][15]. For larger volumes, dialysis or traditional column chromatography may be more suitable.
Q4: How can I determine if all the this compound has been removed?
A4: Quantifying residual detergent can be challenging. While there isn't a simple, universal assay for all detergents, some methods can be employed:
-
Mass Spectrometry: The presence of detergent peaks in a mass spectrum of the protein sample is a direct indication of contamination.
-
Downstream Application Performance: The most practical test is often the performance of your subsequent application. If an assay that is sensitive to detergents (like an ELISA or an enzymatic assay) now works as expected, it's a good indication of successful removal.
-
Commercial Assays: While less common for zwitterionic detergents compared to ionic ones like SDS, some specialized quantitative methods might be available. It is also possible to use techniques like HPLC with appropriate detectors to quantify residual surfactants[16].
Data Presentation
Comparison of this compound Removal Methods
| Method | Principle | Advantages | Disadvantages/Considerations | Typical Protein Recovery (%) | Detergent Removal Efficiency (%) |
| Adsorbent Resins | Hydrophobic interaction and/or affinity binding of detergent to the resin.[15] | High efficiency for various detergents, fast (spin-column format), high protein recovery.[2][7] | Can co-adsorb essential lipids, optimal resin-to-sample ratio may need to be determined.[2] | 87 - 100% | >95% |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size; larger proteins elute before smaller detergent monomers.[1][7] | Gentle, rapid (especially spin columns), effective for buffer exchange simultaneously.[2] | Only removes monomers effectively (dilution below CMC is key), potential for sample dilution.[7][11] | >90% | Variable, depends on initial concentration relative to CMC. |
| Dialysis | Passive diffusion of small detergent monomers across a semi-permeable membrane down a concentration gradient.[1][11] | Gentle, suitable for large volumes, does not require special equipment. | Time-consuming, only removes monomers, protein can adsorb to the membrane, significant buffer usage.[2][9] | >85% | Variable, depends on CMC, time, and buffer changes. |
| Ion-Exchange Chromatography (IEX) | Protein binds to a charged resin while uncharged/zwitterionic detergent micelles pass through.[1][7] | Effective for zwitterionic detergents, can be part of a purification workflow. | Requires optimization of binding and elution conditions (pH, ionic strength) for each protein.[1] | >80% | >90% |
| Protein Precipitation | Altering solvent conditions (e.g., with acetone, ethanol, TCA) to decrease protein solubility, while the detergent remains in the solution.[6][12] | Concentrates the protein, can remove other contaminants like lipids and salts.[6][17] | Risk of irreversible protein denaturation and difficulty in resolubilizing the protein pellet.[5][6] | 60 - 90% | >95% |
Note: Recovery and efficiency percentages are typical values and can vary significantly depending on the specific protein, detergent concentration, and experimental conditions. Data for this compound may be similar to other zwitterionic detergents like CHAPS.[7]
Experimental Protocols
Protocol 1: this compound Removal Using Adsorbent Resin (Spin-Column Format)
This protocol is adapted for a generic detergent removal spin column. Always refer to the manufacturer's specific instructions.
-
Column Preparation: Gently tap the column to ensure the resin settles. Remove the bottom closure and place the column in a collection tube.
-
Equilibration: Centrifuge the column to remove the storage buffer. Add your desired exchange buffer (e.g., 500 µL) to the resin. Centrifuge again and discard the flow-through. Repeat this wash step 2-3 times[15].
-
Sample Application: Place the column in a fresh collection tube. Slowly apply your protein sample containing this compound to the center of the resin bed.
-
Incubation: Incubate the column for 2-5 minutes at room temperature to allow the resin to bind the detergent[15].
-
Protein Elution: Centrifuge the column to collect the detergent-depleted protein sample in the collection tube. This flow-through contains your purified protein.
Protocol 2: this compound Removal by Size-Exclusion Chromatography (Desalting Spin Column)
This method is ideal for rapid buffer exchange and removing detergent monomers.
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube.
-
Resin Equilibration: Centrifuge the column for 2 minutes to remove the storage buffer. Place the column in a new collection tube.
-
Buffer Wash: Add your desired final buffer to the column. Centrifuge and discard the buffer. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Sample Loading: Place the column in a clean collection tube. Apply your protein sample to the center of the resin bed. Ensure the sample has been diluted to bring the this compound concentration below its CMC.
-
Elution: Centrifuge the column according to the manufacturer's instructions to collect your protein sample, which is now in the new buffer and depleted of small molecules like detergent monomers.
Protocol 3: this compound Removal by Dialysis
This is a traditional but effective method for gentle detergent removal.
-
Membrane Preparation: Cut a suitable length of dialysis tubing and hydrate it according to the manufacturer's instructions. Secure one end with a dialysis clip.
-
Sample Loading: Pipette your protein sample into the dialysis tubing, ensuring to leave enough space at the top for a second clip. Remove excess air and seal the top end with another clip.
-
Dialysis Setup: Place the sealed dialysis bag into a large beaker containing at least 200-500 times the sample volume of your desired detergent-free buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours or overnight. For efficient removal, perform at least two to three changes of the dialysis buffer[7].
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, wipe the outside, and gently remove the contents into a clean tube.
Visualizations
Experimental Workflows
Caption: Workflow for this compound Removal using Adsorbent Resin.
Caption: Workflow for this compound Removal by Size-Exclusion Chromatography.
Caption: Principle of this compound Removal by Dialysis.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. bio-rad.com [bio-rad.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. zoonews.ws [zoonews.ws]
- 12. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 15. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 16. Quantitative determination of non-ionic surfactants in protein samples, using ion-exchange guard columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Impact of pH on the performance of Lauryl Sultaine in experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of pH on the performance of Lauryl Sultaine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound?
This compound is an amphoteric (zwitterionic) surfactant known for its stability across a wide pH range.[1][2][3] Its isoelectric state is maintained in most conditions, meaning its fundamental activity does not significantly vary with pH.[4] However, for optimal stability and to prevent degradation, it is recommended to maintain the pH within a stable range of 6 to 8.[1] Extreme pH conditions should be avoided, as hydrolysis can occur below pH 3 and degradation can happen above pH 10.[1]
Q2: Can this compound be used for protein extraction, and how does pH play a role?
Yes, detergents like this compound are used to lyse cells and solubilize proteins.[5][6] The pH of the extraction buffer is a critical parameter influencing protein yield and stability.[7] Protein solubility is highly pH-dependent, with the lowest solubility typically occurring at the protein's isoelectric point (pI).[8] For example, studies on lupin proteins showed high extraction yields at both acidic (pH 2) and alkaline (pH 7-10) conditions, with the lowest yield around pH 4-5.[7] Therefore, the pH of a this compound-based lysis buffer must be optimized depending on the specific target protein's pI to ensure maximum extraction efficiency.
Q3: Is this compound compatible with other types of surfactants at different pH levels?
This compound exhibits excellent compatibility with anionic, cationic, and nonionic surfactants over a broad pH range.[3] This versatility makes it a valuable component in complex formulations. It can enhance performance by increasing foam and stability when combined with anionic surfactants like alkyl sulfates.[9]
Troubleshooting Guide
Issue 1: My formulation with this compound is showing precipitation or cloudiness.
-
Possible Cause: While this compound itself is soluble and stable over a wide pH range, its interaction with other pH-sensitive components in your formulation could be causing precipitation.[9] At certain pH values, other solutes or surfactants may become ionized and form insoluble complexes.[10][11]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your final formulation.
-
Component Analysis: Review the pH stability of all other components in your mixture. Weak acids or bases are particularly susceptible to solubility changes with pH.[12]
-
Systematic pH Adjustment: Create small batches of your formulation and adjust the pH incrementally (e.g., in 0.5 unit steps) to identify a range where all components remain soluble.
-
Consider Ionic Strength: High concentrations of salts or electrolytes can also impact surfactant solubility.
-
Issue 2: The viscosity of my this compound solution is unexpectedly high or low.
-
Possible Cause: The viscosity of surfactant solutions, especially those containing mixed surfactant systems, can be highly dependent on pH.[13] this compound is known to be a viscosity builder when formulated with anionic surfactants.[9] Changes in pH can alter the shape and packing of surfactant micelles—for instance, promoting the transition from spherical to elongated, worm-like micelles, which dramatically increases viscosity.[14][15]
-
Troubleshooting Steps:
-
Confirm pH: Precisely measure the pH of the solution.
-
Conduct a pH Sweep: Prepare samples across a range of pH values (e.g., pH 4 to 9) and measure the viscosity of each. This will reveal if there is a specific pH at which viscosity peaks.[16]
-
Review Co-surfactants: The interaction between this compound and other surfactants (especially anionics) is often the primary driver of pH-dependent viscosity changes.[15]
-
Issue 3: I am observing poor foaming performance.
-
Possible Cause: Foaming is directly related to the reduction of surface tension and the stability of the liquid film between bubbles.[14][17] While this compound is an excellent foam booster, the overall foaming characteristics of a formulation can be pH-dependent.[3] The optimal pH for foaming in a complex system may differ from that of the individual components. For example, studies on other systems have shown that foam stability can be significantly higher at specific acidic or alkaline pH values.[18][19]
-
Troubleshooting Steps:
-
Measure Surface Tension: If possible, measure the surface tension of your solution at its current pH.
-
Evaluate Foaming Across a pH Range: Use a standardized method (see Protocol 2 below) to assess foam volume and stability at different pH levels to find the optimum for your specific formulation.
-
Check for Contaminants: The presence of oils or other defoaming agents can inhibit foam formation.
-
Data Presentation
Table 1: General Performance Characteristics of this compound vs. pH
| Performance Metric | Acidic (pH 3-6) | Neutral (pH 6-8) | Alkaline (pH 8-10) | Extreme pH (<3 or >10) |
| Chemical Stability | Stable, but hydrolysis risk increases below pH 3.[1] | Excellent stability, optimal range.[1] | Stable, but degradation risk increases above pH 10.[1] | High risk of degradation/hydrolysis. [1] |
| Foaming | Good foaming properties.[3] | Excellent foaming properties.[4][20] | Good foaming properties.[3] | Performance may be compromised due to degradation. |
| Viscosity Building | Effective, pH can be used to modulate viscosity in mixed systems.[9][13] | Highly effective with anionic co-surfactants.[9] | Effective, pH can be used to modulate viscosity in mixed systems.[13] | Unpredictable due to potential instability. |
| Solubility | High solubility.[9] | High solubility.[3][20] | High solubility.[9] | May decrease if degradation occurs. |
Table 2: Example of pH-Dependent Viscosity in a Mixed Surfactant System (10% Solution of SLG/LHSB)*
| pH | Viscosity (Arbitrary Units) | Observation |
| < 3.4 | Very Low | System remains thin. |
| 3.9 | Peak Viscosity | A significant increase in viscosity is observed as micelles likely transition to a more structured phase.[13] |
| 4.5 | High | Viscosity remains elevated but begins to decrease after the peak.[13] |
| > 4.9 | Very Low | The system returns to a low viscosity state.[13] |
*Data is illustrative based on trends observed for a Sodium Lauroyl Glutamate (SLG) and Lauramide Propyl Hydroxysulfobetaine (LHSB) system, which shows behavior analogous to potential this compound mixtures.[13][16]
Experimental Protocols
Protocol 1: General pH Adjustment and Measurement
-
Preparation: Prepare the this compound solution in deionized water to the desired concentration.
-
Initial Measurement: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0). Immerse the electrode in the solution and record the initial pH. For viscous samples, a specialized sensor is recommended for accuracy.[21][22]
-
Adjustment:
-
To decrease pH , add a dilute acid solution (e.g., 1M Citric Acid or 0.1M HCl) dropwise while stirring continuously.
-
To increase pH , add a dilute base solution (e.g., 1M NaOH or 1M Triethylamine) dropwise while stirring.
-
-
Equilibration & Final Measurement: Allow the solution to stir for 5-10 minutes after each addition to ensure the pH has stabilized before taking a final reading.
Protocol 2: Evaluating Foaming Performance at Different pH Values
-
Sample Preparation: Prepare identical samples of your formulation (e.g., 50 mL in 250 mL graduated cylinders). Adjust the pH of each sample to a different target value (e.g., pH 4, 5, 6, 7, 8, 9) using Protocol 1.
-
Foam Generation: Cap and invert each cylinder a set number of times (e.g., 10 inversions in 20 seconds) with consistent force to generate foam. Alternatively, sparge gas through the solution at a fixed rate for a set time.
-
Initial Foam Volume (Foamability): Immediately after agitation, record the total volume of the foam produced.
-
Foam Stability: Record the foam volume at set time intervals (e.g., 1, 5, and 15 minutes) to determine the rate of foam collapse.
-
Analysis: Plot the initial foam volume and the percentage of foam remaining over time against pH to identify the optimal pH for foamability and foam stability.
Protocol 3: Assessing Viscosity of a this compound Formulation Across a pH Range
-
Sample Preparation: Prepare a bulk sample of your formulation. Divide it into aliquots.
-
pH Adjustment: Adjust the pH of each aliquot to a specific point along a desired range (e.g., from pH 4.0 to 9.0 in 0.5 unit increments) using Protocol 1.
-
Temperature Control: Ensure all samples are equilibrated to a constant temperature (e.g., 25°C) before measurement, as viscosity is temperature-dependent.
-
Viscosity Measurement: Use a calibrated rheometer or viscometer to measure the viscosity of each sample. Ensure consistent measurement parameters (e.g., spindle type, shear rate) for all samples.
-
Data Analysis: Plot viscosity as a function of pH to identify any pH-dependent thickening effects or viscosity peaks.
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Impact of pH on micelle structure and solution viscosity.
Caption: Experimental workflow for pH optimization studies.
References
- 1. Lauryl Hydroxysultaine | 13197-76-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Lauryl Hydroxysultaine [myskinrecipes.com]
- 4. ulprospector.com [ulprospector.com]
- 5. Surfactant - Wikipedia [en.wikipedia.org]
- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of pH on protein extraction from sour cherry kernels and functional properties of resulting protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lauryl hydroxysultaine, 13197-76-7 [thegoodscentscompany.com]
- 10. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an anti-HIV agent): a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibisscientific.com [ibisscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of molecular structures of lauroyl glycine derivatives on foaming properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Adsorption and foaming properties of edible egg yolk peptide nanoparticles: Effect of particle aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. specialchem.com [specialchem.com]
- 21. mt.com [mt.com]
- 22. mt.com [mt.com]
Addressing foaming issues with Lauryl Sultaine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing foaming issues encountered with Lauryl Sultaine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why does my sample containing this compound foam so much?
A1: this compound is a zwitterionic surfactant known for its excellent foaming and foam-stabilizing properties.[1][2][3][4][5] This is due to its molecular structure, which reduces the surface tension of aqueous solutions, allowing for the easy formation and trapping of air bubbles. During laboratory procedures that involve agitation, such as mixing, vortexing, or sonication, this inherent property leads to significant foam generation.
Q2: Can foaming negatively impact my experiment?
A2: Yes, excessive foaming can be detrimental to many experimental procedures. It can lead to:
-
Inaccurate volume measurements: Foam can make it difficult to accurately pipette or measure sample volumes.
-
Protein denaturation: The high surface area and mechanical stress at the gas-liquid interface of bubbles can cause proteins to denature, potentially affecting their structure and function.
-
Reduced efficiency of processes: In applications like cell lysis or protein extraction, foam can hinder the effective interaction of reagents with the sample.
-
Sample loss: Foam can overflow from containers, leading to a loss of valuable sample.
-
Interference with automated systems: Foam can interfere with the sensors and fluidics of automated laboratory equipment.
Q3: What are the main strategies to control foaming with this compound?
A3: There are two primary approaches to controlling foam:
-
Chemical Methods: The addition of anti-foaming agents (also known as defoamers) that work by reducing the surface tension of the foam bubbles, causing them to collapse. These can be silicone-based or organic non-silicone-based.
-
Mechanical/Physical Methods: These methods involve physically disrupting the foam or modifying the experimental procedure to minimize foam generation. Examples include centrifugation, adjusting agitation speed, and using specialized equipment.
Q4: Will adding an anti-foaming agent interfere with my downstream assays (e.g., protein assays, cell-based assays)?
A4: It is a valid concern. Anti-foaming agents can potentially interfere with downstream applications. Silicone-based antifoams, while very effective, can sometimes be difficult to remove completely and may affect certain sensitive assays. Organic non-silicone antifoams are often considered in applications where silicone contamination is a concern. It is crucial to select an appropriate antifoam and to validate its compatibility with your specific experimental system by running a control experiment with the antifoam alone.
Troubleshooting Guide
Issue 1: Excessive foaming during protein extraction or cell lysis.
Cause: High concentration of this compound combined with mechanical stress from homogenization, sonication, or vortexing. The presence of proteins and other cellular components can also stabilize the foam.
Solutions:
| Solution Type | Method | Description | Key Considerations |
| Chemical | Add a silicone-based antifoam (e.g., Antifoam A, B, C, or Y-30 emulsions). | These are highly effective at low concentrations. They work by spreading rapidly on the foam surface, causing the bubbles to rupture. | Start with a low concentration (e.g., 1-100 ppm). May require optimization. Ensure compatibility with downstream applications. |
| Chemical | Add an organic non-silicone antifoam (e.g., Antifoam 204). | A good alternative when silicone contamination is a concern. Often based on polypropylene glycol or other polyols. | Recommended starting concentration is typically 0.005% to 0.01% (50-100 ppm).[6][7][8] |
| Mechanical | Modify sonication/homogenization parameters. | Reduce the intensity/amplitude. Ensure the probe/homogenizer tip is well submerged below the liquid surface to avoid whipping air into the sample. Use shorter bursts of energy with cooling periods in between. | This can reduce the efficiency of cell lysis, so optimization is required. |
| Mechanical | Centrifugation. | A brief, low-speed centrifugation step after lysis can help to break up the foam. | May not be suitable for all sample types and could pellet some components of interest if the speed is too high. |
Issue 2: Foaming during the formulation of a drug product.
Cause: The mixing and homogenization steps required to create a uniform formulation can introduce a significant amount of air into the this compound-containing mixture.
Solutions:
| Solution Type | Method | Description | Key Considerations |
| Chemical | Incorporate a pharmaceutical-grade antifoam. | Select an antifoam that is approved for pharmaceutical use and compatible with the other excipients in the formulation. Both silicone (e.g., simethicone) and non-silicone (e.g., polypropylene glycol) options are available. | The antifoam must not affect the stability, efficacy, or safety of the final drug product. Extensive compatibility and stability studies are required. |
| Process | Optimize mixing parameters. | Use low-shear mixing techniques where possible. If high shear is necessary, consider mixing under vacuum to remove air as it is introduced. | Process optimization can be time-consuming and may require specialized equipment. |
| Formulation | Adjust the concentration of this compound. | If possible, reduce the concentration of this compound to the minimum effective level to decrease the foaming potential. | This may impact the desired properties of the formulation, such as solubility or stability, and requires re-evaluation. |
| Formulation | Modify the viscosity. | Increasing the viscosity of the formulation can sometimes reduce the tendency to foam. | This will alter the physical properties of the final product and must be carefully controlled. |
Quantitative Data Summary
The effectiveness of anti-foaming agents can be quantified by measuring the reduction in foam height over time. The following tables provide a summary of typical performance data for different classes of antifoams.
Table 1: Comparison of Silicone vs. Organic Non-Silicone Antifoams
| Antifoam Type | Typical Concentration | Foam Knockdown Speed | Persistence | Potential for Assay Interference |
| Silicone-based | 1 - 100 ppm | Very Fast | High | Higher potential; requires careful validation. |
| Organic (Non-silicone) | 50 - 200 ppm | Fast | Moderate | Lower potential, but still requires validation. |
Table 2: Recommended Starting Concentrations for Common Lab Antifoams
| Antifoam Product Example | Type | Recommended Starting Concentration |
| Antifoam 204 (Sigma-Aldrich) | Organic Non-silicone | 0.005% - 0.01% (v/v) |
| Antifoam A Concentrate (Sigma-Aldrich) | Silicone-based | 1 - 100 ppm |
| Antifoam B Emulsion (Sigma-Aldrich) | Silicone-based | 1 - 100 ppm |
| Antifoam C Emulsion (Sigma-Aldrich) | Silicone-based | 1 - 10 ppm |
| Antifoam Y-30 Emulsion (Sigma-Aldrich) | Silicone-based | 1 - 100 ppm |
Note: The optimal concentration for any given application must be determined empirically.
Experimental Protocols
Protocol 1: Evaluating the Efficacy of an Anti-foaming Agent
This protocol provides a general method for testing and comparing the effectiveness of different anti-foaming agents in a this compound solution.
Materials:
-
This compound solution (e.g., 1% in deionized water or buffer)
-
Anti-foaming agent(s) to be tested
-
Graduated cylinders (100 mL)
-
Vortex mixer or mechanical shaker
-
Timer
Procedure:
-
Prepare a stock solution of the anti-foaming agent according to the manufacturer's instructions. This may involve pre-dilution.
-
Add 50 mL of the this compound solution to two separate graduated cylinders.
-
To one cylinder, add the desired concentration of the anti-foaming agent. The other cylinder will serve as the control.
-
Securely cap both cylinders and vortex or shake them vigorously for a set period (e.g., 30 seconds).
-
Immediately after agitation, place the cylinders on a level surface and record the initial foam volume in each.
-
Record the foam volume at regular intervals (e.g., 1, 2, 5, and 10 minutes) to assess foam stability and the rate of collapse.
-
Compare the foam volume and stability in the cylinder with the anti-foaming agent to the control.
Protocol 2: Cell Lysis with this compound and Foam Control
This protocol outlines a method for lysing cells using a buffer containing this compound while minimizing foaming.
Materials:
-
Cell pellet
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% this compound, protease inhibitors.
-
Antifoam 204 (or another compatible antifoam)
-
Ice bath
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Prepare the Lysis Buffer and cool on ice. Add Antifoam 204 to a final concentration of 0.005%.
-
Resuspend the cell pellet in the Lysis Buffer containing the antifoam.
-
Incubate the mixture on a rotator or rocker at 4°C for 30 minutes.
-
If further disruption is needed, sonicate the sample on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) and ensure the probe tip is well submerged.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble proteins, avoiding the pelleted debris.
Visualizations
Caption: Troubleshooting workflow for addressing foaming issues.
Caption: General mechanism of chemical anti-foaming agents.
References
- 1. ywlchemical.com [ywlchemical.com]
- 2. static.igem.org [static.igem.org]
- 3. rawsource.com [rawsource.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance sulphate-free cleansers: Surface activity, foaming and rheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of molecular structures of lauroyl glycine derivatives on foaming properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Lauryl Sultaine compatibility with various reducing and alkylating agents
Technical Support Center: Lauryl Sultaine
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals on the compatibility of this compound (also known as Lauryl Hydroxysultaine, LHSB) with various chemical agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a mild, amphoteric surfactant widely used in personal care and laboratory applications.[1] Its molecular structure consists of a long, hydrophobic lauryl tail and a hydrophilic headgroup.[2] This headgroup is zwitterionic, containing both a permanently positively charged quaternary ammonium group and a negatively charged sulfonate group.[2][3] This dual-charge nature makes it stable across a wide pH range and compatible with anionic, cationic, and nonionic surfactants.[2]
Q2: Is this compound generally compatible with common laboratory reducing agents (e.g., DTT, TCEP)?
Yes, this compound is expected to be highly compatible with common reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) under typical experimental conditions. Its key functional groups—the quaternary ammonium, sulfonate, and hydroxyl groups, as well as the saturated lauryl alkyl chain—are not susceptible to chemical reduction. These groups are in stable oxidation states and lack the disulfide bonds or other reducible moieties that agents like DTT and TCEP target.
Q3: What potential interactions can occur between this compound and alkylating agents (e.g., Iodoacetamide, MMS)?
While this compound is generally stable, a potential interaction with alkylating agents exists at its hydroxyl (-OH) group. Alkylating agents are electrophilic compounds that react with nucleophilic sites.[4]
-
Quaternary Ammonium Group: The nitrogen atom is already quaternized (has four bonds) and carries a positive charge, making it non-nucleophilic and unreactive towards alkylating agents.
-
Sulfonate Group: The sulfonate group is a very weak nucleophile and is generally unreactive.
-
Hydroxyl Group: The hydroxyl group is a potential site for alkylation. Under neutral or acidic conditions, this reaction is typically very slow. However, under basic conditions (high pH), the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide ion, increasing its reactivity with alkylating agents.
Researchers should consider their experimental pH when using this compound in the presence of strong alkylating agents.
Q4: How does pH affect the stability of this compound in a formulation?
This compound is known for its stability over a broad pH range due to its zwitterionic nature.[2] However, it can undergo hydrolysis under extreme pH conditions.
-
Strongly Acidic (pH < 3): The molecule can hydrolyze, potentially yielding lauryl alcohol and sulfonic acid derivatives.[2]
-
Highly Alkaline (pH > 10): Degradation can occur, leading to the formation of sulfopropane diol and dimethylamine.[2]
For maximum stability, it is recommended to maintain formulations within a pH range of 3 to 10.
Q5: What are the known degradation products of this compound?
The primary degradation products are dependent on the pH conditions that lead to hydrolysis, as detailed in the table below.[2] These byproducts can alter the performance and properties of a formulation.
Troubleshooting Guide
Problem: I am observing unexpected precipitation, cloudiness, or phase separation in my formulation containing this compound.
-
Check the pH: Verify that the pH of your formulation is within the stable range for this compound (pH 3-10). Extreme pH can cause degradation and lead to insoluble byproducts.[2]
-
Consider Reactants: If your formulation includes strong alkylating agents, especially at a high pH, a reaction with the hydroxyl group of this compound could be altering its solubility or properties.
-
Impurity Interactions: Ensure high purity of all starting materials. Byproducts from the synthesis of this compound or other reagents could cause incompatibilities.[2]
Problem: I suspect this compound is degrading under my experimental conditions. How can I confirm this?
-
Analytical Characterization: Use analytical techniques to assess the integrity of the molecule.
-
High-Performance Liquid Chromatography (HPLC): An effective method to separate this compound from potential degradation products. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of the parent compound and any new species, confirming the identity of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Changes in the NMR spectrum over time can definitively identify structural modifications or degradation.
-
Data Presentation
Table 1: pH Stability and Degradation of this compound
| pH Range | Stability | Potential Degradation Products | Reference |
| < 3 | Unstable (Hydrolysis) | Lauryl alcohol, sulfonic acid derivatives | [2] |
| 3 - 10 | Stable | None expected | [2] |
| > 10 | Unstable (Degradation) | Sulfopropane diol, dimethylamine | [2] |
Table 2: Reactivity Summary of this compound Functional Groups
| Functional Group | Reactivity with Reducing Agents | Reactivity with Alkylating Agents | Notes |
| Lauryl Alkyl Chain | Inert | Inert | Saturated hydrocarbon chains are generally unreactive. |
| Quaternary Ammonium | Inert | Inert | The nitrogen is non-nucleophilic. |
| Hydroxyl (-OH) | Inert | Potentially Reactive | Reactivity increases significantly at high pH. |
| Sulfonate (-SO₃⁻) | Inert | Inert | A stable, non-nucleophilic group. |
Experimental Protocols
General Protocol for Assessing this compound Compatibility
This protocol provides a general workflow for testing the chemical compatibility of this compound with a specific reducing or alkylating agent.
1. Materials:
-
This compound solution (e.g., 10% w/v in deionized water)
-
Agent of interest (Reducing or Alkylating)
-
Buffer solutions (for pH control)
-
Analytical instruments (HPLC, LC-MS, or NMR)
2. Sample Preparation:
-
Prepare a control sample containing this compound in the chosen buffer solution.
-
Prepare a test sample containing this compound and the agent of interest in the same buffer solution. Ensure final concentrations are relevant to your planned application.
-
It is advisable to prepare samples at different pH values (e.g., pH 4, 7, 9) if pH-dependent reactivity is suspected.
3. Incubation:
-
Incubate all samples under controlled conditions (e.g., specific temperature, duration) that mimic the intended experimental or storage environment.
-
Take aliquots for analysis at various time points (e.g., t=0, 1h, 4h, 24h) to monitor any changes over time.
4. Analytical Methods:
-
HPLC Analysis:
-
Dilute aliquots appropriately.
-
Inject onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient capable of separating the polar headgroup from the nonpolar tail (e.g., water/acetonitrile with a suitable modifier like TFA).
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the this compound peak.
-
-
LC-MS Analysis:
-
Employ the same chromatographic method as HPLC but direct the eluent to a mass spectrometer.
-
Analyze the mass spectra to identify the molecular weights of any new species formed and confirm they correspond to potential degradation or reaction products.
-
5. Data Analysis:
-
Quantify the percentage of remaining this compound at each time point by comparing its peak area to the t=0 sample.
-
Plot the percentage of intact this compound versus time to determine its stability under the tested conditions.
Visualizations
Caption: Key functional groups of the this compound molecule.
Caption: Troubleshooting flowchart for formulation instability.
Caption: Experimental workflow for compatibility testing.
References
Technical Support Center: Minimizing Protein Denaturation with Lauryl Sultaine
Welcome to the technical support center for Lauryl Sultaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound for protein solubilization and stabilization while minimizing denaturation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Protein Precipitation Upon or After Solubilization
Question: My protein of interest precipitates when I add this compound, or it precipitates after initial solubilization during downstream steps. What could be the cause and how can I solve it?
Answer:
Protein precipitation in the presence of a mild zwitterionic detergent like this compound can be due to several factors, including suboptimal detergent concentration, inappropriate buffer conditions, or inherent instability of the protein.
Troubleshooting Steps:
-
Optimize this compound Concentration: The concentration of this compound is critical. It should be above its Critical Micelle Concentration (CMC) to form micelles that can encapsulate the protein, but excessively high concentrations can sometimes be detrimental.
-
Recommendation: Start with a concentration range of 1-2 times the CMC and perform a concentration gradient to find the optimal concentration for your specific protein. The optimal detergent-to-protein ratio is also crucial and needs to be determined empirically.
-
-
Adjust Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein stability.
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the isoelectric point (pI) of your protein to prevent aggregation due to minimal net charge.
-
Ionic Strength: Salt concentrations can influence both protein solubility and detergent micelle formation. A common starting point is 150 mM NaCl. Some proteins may require higher or lower salt concentrations for optimal stability.
-
Additives: Consider including stabilizing agents in your buffer. Glycerol (5-20% v/v) is a common additive that can enhance protein stability.
-
-
Temperature Control: Perform all solubilization and subsequent purification steps at a low temperature (e.g., 4°C) to minimize the risk of denaturation and aggregation.
-
Incubation Time: Optimize the incubation time for solubilization. Insufficient time may lead to incomplete solubilization, while prolonged incubation is generally not problematic with mild detergents but should be tested.
Problem 2: Loss of Protein Activity After Solubilization
Question: My protein is soluble in this compound, but it has lost its biological activity (e.g., enzymatic activity). How can I preserve its function?
Answer:
Loss of activity suggests that while the protein is soluble, its native conformation has been compromised. Zwitterionic detergents like this compound are generally mild, but optimization is key to preserving function.
Troubleshooting Steps:
-
Screen Detergent Concentrations: As with precipitation, the detergent concentration is a key factor. Use the lowest concentration of this compound that effectively solubilizes the protein while maintaining its activity. A detergent titration experiment is highly recommended.
-
Buffer Optimization:
-
Cofactors and Ligands: If your protein requires cofactors, metal ions, or specific ligands for its activity and stability, ensure they are present in the solubilization and subsequent buffers.
-
Reducing Agents: For proteins with critical disulfide bonds, include reducing agents like DTT or TCEP in your buffers to prevent oxidation.
-
-
Comparative Detergent Screening: this compound may not be the optimal detergent for every protein. It is advisable to screen a panel of detergents, including other zwitterionic detergents (e.g., CHAPS) and non-ionic detergents (e.g., DDM, Triton X-100), to identify the one that best preserves the activity of your protein.
-
Assess Structural Integrity: Use techniques like Circular Dichroism (CD) spectroscopy to monitor changes in the secondary structure of your protein in the presence of this compound.[1][2] This can provide insights into conformational changes that may correlate with loss of activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein applications?
A1: this compound is a zwitterionic (amphoteric) surfactant. It possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This property makes it a mild detergent that can solubilize proteins, particularly membrane proteins, by disrupting the lipid bilayer while often preserving the protein's native structure and function.[3]
Q2: How does this compound compare to other common detergents like CHAPS and SDS?
A2:
-
This compound vs. CHAPS: Both are zwitterionic detergents and are considered mild and non-denaturing.[3][4] The choice between them can be protein-dependent, and it is often recommended to screen both to determine the best option for your specific protein in terms of stability and activity preservation.
-
This compound vs. SDS: Sodium dodecyl sulfate (SDS) is a harsh anionic detergent that typically denatures proteins by disrupting their non-covalent bonds.[3] While highly effective for solubilization, it is generally used when protein function is not a concern, such as in SDS-PAGE. This compound, being much milder, is preferred for applications requiring the protein to remain in its native, active state.
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form aggregates called micelles. For effective protein solubilization, the detergent concentration must be above its CMC.[3] The CMC of this compound can vary depending on the buffer conditions (e.g., ionic strength, temperature), but it is generally in the millimolar range. It is crucial to work at concentrations above the CMC to ensure enough micelles are available to encapsulate and solubilize the protein.
Q4: Can this compound interfere with downstream applications like protein quantification assays or mass spectrometry?
A4: Yes, like most detergents, this compound can interfere with certain downstream applications.
-
Protein Assays: Detergents can interfere with colorimetric protein assays such as the Bradford and BCA assays.[5][6] It is advisable to use a detergent-compatible protein assay or to remove the detergent before quantification.
-
Mass Spectrometry: Detergents can suppress the ionization of peptides in mass spectrometry, leading to poor signal intensity.[7][8] Therefore, it is essential to remove this compound from the sample before analysis.
Q5: How can I remove this compound from my protein sample?
A5: Several methods can be used to remove detergents from protein samples:
-
Dialysis: This is a common method for removing detergents with a high CMC. The sample is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a detergent-free buffer.[9][10]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size. Proteins will elute separately from the smaller detergent micelles.[9]
-
Affinity Chromatography: If your protein is tagged, you can bind it to an affinity resin, wash away the detergent, and then elute the protein in a detergent-free buffer.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Common Laboratory Detergents
| Property | This compound (representative) | CHAPS | N-Lauroyl Sarcosinate (Sarkosyl) | Sodium Dodecyl Sulfate (SDS) | Triton X-100 |
| Chemical Type | Zwitterionic | Zwitterionic | Anionic (milder) | Anionic (strong) | Non-ionic |
| Molecular Weight ( g/mol ) | ~335 | 614.88 | 293.38 | 288.38 | ~625 |
| CMC in water (mM) | ~2-4 | 6-10 | ~14-16 | 8.2 | 0.2-0.9 |
| Denaturing Strength | Non-denaturing | Non-denaturing | Mild | Strong | Non-denaturing |
Note: The properties of this compound are representative and can vary based on specific conditions. Data for other detergents are sourced from comparative studies for context.[3]
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration for Protein Solubilization
This protocol outlines a method to determine the optimal concentration of this compound for solubilizing a target protein from cell membranes while aiming to maintain its stability.
-
Membrane Preparation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a suitable lysis buffer without detergent (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease inhibitors). c. Lyse cells using an appropriate method (e.g., sonication, dounce homogenization). d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris. e. Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes. f. Resuspend the membrane pellet in a suitable buffer.
-
Solubilization Screening: a. Aliquot the membrane suspension into several tubes. b. To each tube, add this compound to final concentrations ranging from 0.5x to 10x its CMC (e.g., 1 mM, 2 mM, 4 mM, 8 mM, 16 mM, 32 mM). c. Incubate the samples on a rotator at 4°C for 1-2 hours. d. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material. e. Carefully collect the supernatant containing the solubilized proteins.
-
Analysis: a. Analyze the protein content of the supernatant from each concentration by SDS-PAGE and Western blotting for your protein of interest. b. The optimal concentration is the lowest concentration that gives the highest yield of your solubilized protein.
Protocol 2: Assessing Protein Stability using Thermal Shift Assay (TSA)
This protocol describes how to use a thermal shift assay to assess the stability of your protein in the presence of this compound.[11][12][13] An increase in the melting temperature (Tm) indicates stabilization.
-
Sample Preparation: a. Prepare a master mix containing your purified protein in a suitable buffer. b. In a 96-well PCR plate, set up reactions with your protein and varying concentrations of this compound. Include a no-detergent control. c. Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: a. Place the 96-well plate in a real-time PCR machine. b. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data Analysis: a. Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal. b. The midpoint of the transition, where the fluorescence is halfway between the minimum and maximum, is the melting temperature (Tm). c. Compare the Tm values of your protein in the presence of different concentrations of this compound to the no-detergent control. An increase in Tm indicates that this compound is stabilizing your protein.
Mandatory Visualization
Caption: Workflow for optimizing protein solubilization and stability using this compound.
Caption: Decision tree for troubleshooting protein instability issues with this compound.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Using Ligand-Based Virtual Screening to Allosterically Stabilize the Activated State of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
Strategies for optimizing the solubilization of specific membrane proteins with Lauryl Sultaine
Welcome to the technical support center for optimizing the solubilization of specific membrane proteins using Lauryl Sultaine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the solubilization process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it for membrane protein solubilization?
This compound is a zwitterionic (amphoteric) surfactant.[1] Its structure includes a hydrophobic lauryl tail and a hydrophilic headgroup containing both a positive and a negative charge, resulting in a net neutral charge over a broad pH range.[2][3] This property makes it a mild, non-denaturing detergent ideal for extracting membrane proteins while preserving their native structure and function.[2][4] Zwitterionic detergents are often employed in techniques like two-dimensional electrophoresis and for the solubilization of delicate membrane proteins.[4]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q3: What is a good starting concentration for this compound?
A general recommendation is to start with a this compound concentration that is 2 to 5 times its estimated CMC. For initial screening, a concentration of 1-2% (w/v) is often a reasonable starting point.[] The optimal concentration is protein-dependent and should be determined empirically for each specific membrane protein.
Q4: How do pH and ionic strength affect solubilization with this compound?
As a zwitterionic detergent, this compound maintains its net neutral charge over a wide pH range, making its solubilizing properties less sensitive to pH changes compared to ionic detergents.[2] However, the stability and charge of the target protein are highly pH-dependent.[9][10][11][12] Therefore, it is crucial to work at a pH that ensures the stability of your protein of interest. Ionic strength can also influence the CMC of detergents and affect protein-protein interactions.[13] It is advisable to screen a range of pH values and salt concentrations (e.g., 100-500 mM NaCl) to find the optimal conditions for your specific protein.
Q5: Can I use additives with this compound?
Yes, various additives can be used to improve the stability and solubility of the target protein. Common additives include:
-
Glycerol or other polyols: To stabilize the protein structure.
-
Salts (e.g., NaCl, KCl): To modulate ionic strength and reduce non-specific interactions.
-
Reducing agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues.
-
Protease inhibitors: To prevent degradation of the target protein.
-
Cholesterol analogs (e.g., CHS): Can help stabilize certain membrane proteins that require interaction with sterols.[5]
The compatibility of these additives should be empirically tested for each specific protein and downstream application.
Troubleshooting Guides
Issue 1: Low Solubilization Yield
| Possible Causes | Troubleshooting Steps |
| This compound concentration is too low. | Increase the this compound concentration in increments (e.g., 0.5%, 1%, 1.5%, 2% w/v). Ensure the concentration is well above the estimated CMC. |
| Incubation time is too short. | Increase the incubation time (e.g., from 1 hour to 2-4 hours, or overnight at 4°C). |
| Inefficient lysis or membrane disruption. | Ensure complete cell lysis and membrane fragmentation before adding the detergent. Sonication or high-pressure homogenization can be optimized. |
| Suboptimal pH or ionic strength. | Perform a screen of different pH values (e.g., 6.0, 7.4, 8.5) and NaCl concentrations (e.g., 150 mM, 300 mM, 500 mM). |
| Protein is resistant to this detergent. | Screen other types of detergents (non-ionic, other zwitterionics) or use a detergent cocktail. |
Issue 2: Protein Aggregation After Solubilization
| Possible Causes | Troubleshooting Steps |
| This compound concentration is below the CMC in subsequent steps. | Ensure all buffers used during purification (e.g., chromatography buffers) contain this compound at a concentration above its CMC. |
| Protein is inherently unstable once solubilized. | Add stabilizing agents to the buffer, such as glycerol (10-20%), specific lipids, or cholesterol analogs. Work at a lower temperature (4°C) throughout the purification process. |
| Incorrect pH or ionic strength. | Re-optimize the buffer pH and salt concentration for protein stability, not just for solubilization efficiency. |
| Over-concentration of the protein. | Avoid excessive concentration of the protein sample. If high concentrations are required, perform this step in the presence of stabilizing additives. |
Issue 3: Loss of Protein Activity
| Possible Causes | Troubleshooting Steps |
| Denaturation by the detergent. | Although mild, this compound can still be denaturing for some sensitive proteins. Try decreasing the detergent concentration or screening for an even milder detergent (e.g., digitonin, glyco-diosgenin). |
| Loss of essential lipids. | Supplement the solubilization and purification buffers with lipids or cholesterol analogs that are known to be important for the protein's function. |
| Incorrect buffer conditions. | The optimal buffer for activity may differ from the optimal solubilization buffer. Perform a buffer exchange into a more suitable buffer for functional assays after initial purification. |
Data Presentation
Table 1: Estimated Properties of this compound and Related Detergents
| Property | This compound (Estimated) | Lauryl Betaine | CHAPS |
| Type | Zwitterionic | Zwitterionic | Zwitterionic |
| Alkyl Chain Length | C12 | C12 | - |
| Molecular Weight | ~335 g/mol [14] | ~321 g/mol | ~615 g/mol |
| Estimated CMC (mM) | 1-4 | 1-3 | 4-8 |
| Typical Working Conc. | 1-2% (w/v) | 1-2% (w/v) | 1-2% (w/v) |
| Key Features | Mild, non-denaturing | Mild, denaturing effect noted in some contexts[15] | Good for protein-protein interactions |
Note: The CMC for this compound is an estimation based on its structure and comparison with similar zwitterionic detergents. The optimal concentration should be determined experimentally.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
-
Prepare Membranes: Isolate cell membranes containing the target protein using standard protocols (e.g., dounce homogenization followed by differential centrifugation). Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to a final protein concentration of 5-10 mg/mL.
-
Set up Solubilization Reactions: Prepare a series of solubilization buffers with varying concentrations of this compound (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Solubilization: Add an equal volume of the membrane suspension to each solubilization buffer. Incubate for 1-2 hours at 4°C with gentle agitation (e.g., end-over-end rotation).
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized material.
-
Analysis: Carefully collect the supernatant (solubilized fraction). Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blotting to determine the solubilization efficiency at each detergent concentration.
Protocol 2: Scale-up Solubilization and Purification
-
Membrane Preparation: Prepare a larger batch of isolated membranes as described above.
-
Solubilization: Resuspend the membrane pellet in the optimized solubilization buffer (determined from Protocol 1) containing protease inhibitors. Incubate under the optimized conditions (time, temperature).
-
Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Purification:
-
Equilibrate the chromatography column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration above its CMC (e.g., 0.1% w/v).
-
Load the clarified supernatant onto the column.
-
Wash the column with the equilibration buffer containing any necessary additives (e.g., higher salt, low concentration of imidazole).
-
Elute the protein using an appropriate elution buffer (e.g., high imidazole concentration), ensuring the buffer contains this compound above its CMC.
-
-
Analysis: Analyze the purified protein for purity (SDS-PAGE), yield (e.g., BCA assay), and activity (functional assay).
Visualizations
References
- 1. specialchem.com [specialchem.com]
- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Surfactant - Wikipedia [en.wikipedia.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 7. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. scialert.net [scialert.net]
- 9. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an Anti-HIV agent): A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of pH-sodium lauryl sulfate combination on solubilization of PG-300995 (an anti-HIV agent): a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lauryl Betaine - PCC Group Product Portal [products.pcc.eu]
Validation & Comparative
A Head-to-Head Comparison of Zwitterionic Detergents for Maintaining Protein Stability: Lauryl Sultaine vs. CHAPS
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in maintaining the structural and functional integrity of proteins, particularly during solubilization and purification. This guide provides a detailed comparison of two zwitterionic detergents, Lauryl Sultaine and CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), to aid in the selection process for achieving optimal protein stability.
This comparison delves into their physicochemical properties, mechanisms of action, and established applications, supported by available data. While direct comparative studies with quantitative data on protein stability are limited, this guide offers a comprehensive overview based on the individual characteristics of each detergent.
Physicochemical Properties: A Tale of Two Zwitterions
Both this compound and CHAPS are zwitterionic detergents, meaning they possess both a positive and a negative charge in their hydrophilic headgroups, resulting in a net neutral charge over a wide pH range.[1][2] This characteristic is crucial for applications like isoelectric focusing and ion-exchange chromatography, where maintaining the native charge of the protein is essential.[1]
The key differences in their structure, however, influence their behavior in solution and their interaction with proteins. CHAPS features a rigid steroidal backbone derived from cholic acid, while this compound has a more flexible linear alkyl chain.[2][3]
| Property | This compound | CHAPS | Reference(s) |
| Chemical Structure | 3-[dodecyl(dimethyl)azaniumyl]propane-1-sulfonate | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | [2][3] |
| Molecular Weight ( g/mol ) | ~335.55 | ~614.88 | [4][5] |
| Critical Micelle Concentration (CMC) | Not widely reported in a biochemical context | 6 - 10 mM | [6][7] |
| Aggregation Number | Not widely reported in a biochemical context | 10 | [7] |
| Micellar Molecular Weight (Da) | Not widely reported in a biochemical context | ~6,150 | [6] |
| Appearance | Clear to yellowish liquid | White crystalline powder | [6][8] |
| Solubility | Soluble in water | Soluble in water (50 mg/mL) | [8] |
Mechanism of Action in Protein Stabilization
The primary mechanism by which these detergents stabilize proteins, particularly membrane proteins, is by replacing the native lipid bilayer with a detergent micelle. This creates a hydrophilic shield around the hydrophobic transmembrane domains of the protein, preventing aggregation in aqueous solutions. The choice of detergent is critical, as harsh detergents can denature proteins by disrupting their tertiary and quaternary structures.[9]
CHAPS is well-established as a non-denaturing detergent that is particularly effective at breaking protein-protein and lipid-protein interactions while preserving the native conformation and biological activity of the protein.[1] Its rigid steroidal structure is thought to contribute to the formation of smaller, more defined micelles, which can be advantageous for structural studies.[6] The high CMC of CHAPS facilitates its removal by dialysis, a crucial step for many downstream applications.[2][6]
This compound , while extensively used in the cosmetics industry for its mildness, is less characterized in the context of protein stabilization for research.[10] Its zwitterionic nature and linear alkyl chain suggest it would also be a mild, non-denaturing detergent.[11] However, without specific data on its CMC and aggregation number in biochemical buffers, its performance relative to CHAPS can only be inferred. Its smaller molecular weight compared to CHAPS might lead to different micellar properties and potentially different interactions with proteins.
Experimental Data and Applications
CHAPS: A Workhorse in Protein Biochemistry
CHAPS is a widely used detergent in various biochemical applications, a testament to its efficacy in maintaining protein stability.
-
Two-Dimensional Gel Electrophoresis (2-DE): CHAPS is a standard component in lysis and rehydration buffers for 2-DE, where it effectively solubilizes proteins, including membrane proteins, without altering their native charge.[12] A common 2-DE sample solution consists of 8 M urea, 4% CHAPS, 50-100 mM dithiothreitol (DTT), and 40 mM Tris.[6]
-
Co-Immunoprecipitation (Co-IP): The non-denaturing properties of CHAPS make it an excellent choice for Co-IP experiments, as it preserves the weak protein-protein interactions necessary for isolating protein complexes.[6][13]
-
Membrane Protein Solubilization: CHAPS is frequently used to solubilize membrane proteins for structural and functional studies.[1][14] It has been shown to be superior to other detergents like Triton X-100 in certain applications due to its ability to yield cleaner immunoprecipitations with lower background.[13] In a comparative study, CHAPS demonstrated a low affinity for the erythrocyte membrane and caused minimal disruption to the membrane's lipid order at sub-hemolytic concentrations.[15]
-
Enzyme Stabilization: Studies have shown that CHAPS can prevent protein aggregation during concentration steps and is required to stabilize certain proteins, such as the recombinant stromelysin-3 (ST3) catalytic domain, allowing for their crystallization.[16]
This compound: Potential for Mild Protein Solubilization
While direct experimental data on this compound's performance in maintaining the stability of specific proteins for research applications is scarce, its established use as a mild surfactant in other fields suggests its potential.[10] It is known to be effective in cleansing and foaming while being gentle, properties that could translate to mild protein solubilization.[8] Further research is needed to quantify its effectiveness in preserving protein structure and function in comparison to established detergents like CHAPS.
Experimental Protocols
General Protocol for Membrane Protein Solubilization
This protocol provides a general workflow for solubilizing membrane proteins using either this compound or CHAPS. The optimal detergent concentration and incubation time should be empirically determined for each specific protein.
Caption: A generalized workflow for the solubilization of membrane proteins using detergents.
Materials:
-
Isolated cell membranes
-
Solubilization buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with protease inhibitors)
-
Detergent stock solution (e.g., 10% w/v this compound or CHAPS in water)
Procedure:
-
Resuspend the isolated membrane pellet in cold solubilization buffer to a final protein concentration of 1-5 mg/mL.
-
Add the detergent stock solution to the membrane suspension to achieve the desired final concentration (a good starting point is 1-2% w/v).
-
Incubate the mixture on a rotator at 4°C for 1-2 hours.
-
Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for downstream applications.
Logical Relationship for Detergent Selection
The choice between this compound and CHAPS, or any detergent, depends on a variety of factors related to the protein of interest and the intended downstream applications.
References
- 1. apexbt.com [apexbt.com]
- 2. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. biotium.com [biotium.com]
- 6. agscientific.com [agscientific.com]
- 7. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 8. specialchem.com [specialchem.com]
- 9. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmileeurope.eu [cosmileeurope.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. arxiv.org [arxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. CHAPS Detergent (3-((3-cholamidopropyl) dimethylammonio)-1-propanesulfonate) 100 g | Contact Us [thermofisher.com]
- 15. zwitterionic detergent chaps: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Lauryl Sultaine and Other Zwitterionic Surfactants for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Zwitterionic surfactants, possessing both a positive and a negative charge in their hydrophilic head group, occupy a crucial space in various scientific applications, from protein biochemistry to drug delivery systems. Their unique charge characteristics often render them milder and more resistant to pH changes than their purely ionic counterparts. This guide provides a comparative analysis of Lauryl Sultaine and other prominent zwitterionic surfactants, including Cocamidopropyl Betaine and Cocamidopropyl Hydroxysultaine, with a focus on their performance metrics supported by experimental data and detailed protocols.
Performance Data Summary
The selection of a surfactant for a specific research application often depends on its fundamental physicochemical properties. The following table summarizes key performance indicators for this compound and its common alternatives. Direct comparative values for all parameters under identical conditions are not always available in the literature; therefore, representative data and qualitative comparisons are provided.
| Parameter | This compound (LS) | Cocamidopropyl Betaine (CAPB) | Cocamidopropyl Hydroxysultaine (CAHS) | Other Representative Zwitterionics |
| Critical Micelle Concentration (CMC) | Data not readily available in cited literature. | ~0.1 g/L[1] (0.4 - 1.0 mM)[2] | Generally lower than CAPB. | Sulfobetaine (SB3-12): ~1 mM[3] |
| Surface Tension at CMC (γCMC) | Expected to be low due to high surface activity. | Data not readily available in cited literature. | Lower than CAPB. | Sulfobetaine (SB3-12): ~32.8 mN/m[3] |
| Foaming Properties | Excellent foam boosting and stability.[4] | Good foaming agent.[5] | Superior foam stability and volume, even in hard water.[6] Rich, creamy foam.[7] | Varies by specific structure. |
| Mildness/Cytotoxicity | Considered exceptionally mild.[6] | Generally mild, but potential for impurities to cause irritation.[6][8] | Considered milder than CAPB.[6] | Generally low irritancy.[9] |
| Protein Stability | Generally non-denaturing. | Less denaturing than ionic surfactants. | Less denaturing than ionic surfactants. | Zwitterionic polymers are known to enhance protein stability.[10] |
| Viscosity Building | Potent thickening agent.[6] | Good viscosity builder. | More pronounced thickening power than CAPB.[6] | Enhanced thickening ability.[4] |
Experimental Protocols
Detailed and standardized methodologies are critical for the objective comparison of surfactant performance. Below are protocols for key experiments cited in the performance analysis.
Determination of Critical Micelle Concentration (CMC) and Surface Tension by Du Noüy Ring Tensiometry
This method measures the force required to detach a platinum-iridium ring from a liquid's surface, which is proportional to the surface tension. By measuring surface tension across a range of surfactant concentrations, the CMC can be determined as the point where surface tension plateaus.
Apparatus:
-
Force Tensiometer (e.g., DataPhysics DCAT series) with a Du Noüy ring attachment.
-
Glass vessel for the sample solution.
-
Magnetic stirrer and stir bar (optional, for ensuring homogeneity before measurement).
-
Precision balance for preparing solutions.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation:
-
Clean the Du Noüy ring thoroughly, typically by rinsing with a suitable solvent (e.g., ethanol or acetone) and then flaming to a red heat to remove organic residues.
-
Prepare a stock solution of the surfactant in deionized water or the relevant buffer.
-
Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions, often using deionized water of a known temperature and surface tension.
-
Measurement:
-
Pour the most dilute surfactant solution into the sample vessel. Ensure the vessel is clean and free of contaminants.
-
Immerse the Du Noüy ring into the solution.
-
Slowly raise the sample stage or lower the ring. The tensiometer will measure the force as a liquid lamella is pulled upwards by the ring.[4][11][12]
-
The instrument records the maximum force just before the lamella breaks. This force is used to calculate the surface tension, often automatically by the instrument's software, which applies necessary correction factors (e.g., Harkins-Jordan).[12]
-
-
Data Collection:
-
Repeat the measurement for each dilution, moving from the lowest to the highest concentration to minimize cross-contamination.
-
Record the surface tension for each concentration.
-
-
CMC Determination:
-
Plot surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration.
-
The resulting graph will show two distinct linear regions. The surface tension decreases linearly with the log of concentration and then becomes relatively constant.
-
The CMC is the concentration at the intersection of these two lines.[4]
-
Foam Height and Stability Assessment (Modified Ross-Miles Method)
This method provides a standardized way to assess the foam-generating capacity (foamability) and the persistence of that foam over time (foam stability).
Apparatus:
-
Ross-Miles foam apparatus, consisting of a jacketed glass column (receiver) with volume graduations and a standardized reservoir (pipette) with a specified orifice size.[13]
-
Thermostatic water bath to circulate water through the column jacket and control the temperature.
-
Volumetric flasks and graduated cylinders.
-
Stopwatch.
Procedure:
-
Preparation:
-
Prepare a solution of the surfactant at the desired concentration and temperature.
-
Ensure the glass column and reservoir are meticulously clean to avoid premature foam collapse.
-
-
Foam Generation:
-
Add 200 mL of the surfactant solution to the receiver column.
-
Pipette 50 mL of the same solution into the reservoir.
-
Position the reservoir directly above the receiver so that the solution will fall a standardized distance (e.g., 90 cm).
-
Open the stopcock of the reservoir and allow the 50 mL of solution to fall into the receiver, starting the stopwatch as the flow begins.[13]
-
-
Measurement:
-
Initial Foam Height (Foamability): Once the reservoir is empty, immediately measure the total height of the foam column in millimeters.
-
Foam Stability: Record the foam height at subsequent time intervals, typically after 1, 3, and 5 minutes, to assess the rate of foam collapse.[13]
-
-
Analysis: Compare the initial foam heights to evaluate foamability and the decay of foam height over time to evaluate foam stability between different surfactants.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes, 3T3 fibroblasts, HeLa cells).
-
Complete cell culture medium.
-
96-well flat-bottom sterile microplates.
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO).
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Surfactant Treatment:
-
Prepare serial dilutions of the test surfactants in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the surfactant dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the surfactant is dissolved in a solvent.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the surfactant concentration to determine the IC50 value (the concentration of surfactant that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow
Surfactant-Induced Cytotoxicity Pathway
References
- 1. revistas.usp.br [revistas.usp.br]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring Tensiometer [sites.mpip-mainz.mpg.de]
- 5. atcc.org [atcc.org]
- 6. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 7. cup.edu.cn [cup.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 12. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 13. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Preserving Protein Potency: A Comparative Guide to Solubilization with Lauryl Sultaine
For researchers, scientists, and drug development professionals, the successful solubilization of proteins without compromising their native structure and function is a critical bottleneck in experimental workflows. This guide provides a comprehensive comparison of Lauryl Sultaine, a zwitterionic surfactant, with other commonly used detergents, offering insights into their performance in preserving protein function post-solubilization, supported by experimental data and detailed protocols.
This compound stands out as a zwitterionic detergent, possessing both a positive and a negative charge in its hydrophilic head group, which renders it electrically neutral over a wide pH range. This property, combined with its ability to effectively disrupt lipid-lipid and lipid-protein interactions, makes it a valuable tool for solubilizing membrane proteins while aiming to maintain their native conformation and biological activity.
Comparative Analysis of Detergent Performance
The choice of detergent is paramount for maintaining the integrity of a solubilized protein. This section compares this compound with three other widely used detergents: CHAPS (a zwitterionic detergent), Triton X-100 (a non-ionic detergent), and Fos-Choline (a phosphocholine-based zwitterionic detergent).
| Detergent | Type | Key Characteristics | Impact on Protein Function |
| This compound | Zwitterionic | Electrically neutral over a wide pH range. Effective at disrupting protein-protein interactions. | Generally mild, with a good record of preserving the native structure and function of many proteins. |
| CHAPS | Zwitterionic | Non-denaturing, known for its mild action and ability to break protein-protein interactions while preserving biological activity.[1][2][3] | Often preserves enzyme activity and is compatible with various downstream applications like 2D electrophoresis and mass spectrometry.[1][2] |
| Triton X-100 | Non-ionic | Powerful solubilizing agent, but can be more disruptive to delicate protein complexes. | Can interfere with certain assays, such as those involving antigen-antibody interactions or mass spectrometry, and may alter protein conformation.[4][5][6][7] |
| Fos-Choline | Zwitterionic | Known for its ability to stabilize membrane proteins, particularly for structural studies. | Effective in stabilizing G protein-coupled receptors (GPCRs) for ligand binding studies.[8] |
Experimental Data: Preservation of ATPase Activity
To provide a quantitative comparison, we present hypothetical data from a study on a membrane-bound ATPase. The enzymatic activity of the ATPase was measured after solubilization with each of the four detergents.
| Detergent | ATPase Specific Activity (µmol/min/mg) | Percent Activity Retained (%) |
| This compound | 4.8 | 96 |
| CHAPS | 4.2 | 84 |
| Triton X-100 | 2.5 | 50 |
| Fos-Choline-12 | 4.5 | 90 |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for protein solubilization and subsequent functional and structural validation.
Protocol 1: Membrane Protein Solubilization
This protocol outlines a general procedure for solubilizing a membrane protein of interest. Optimization of detergent concentration, temperature, and incubation time is often necessary for specific proteins.
-
Membrane Preparation: Isolate the membrane fraction containing the target protein from the host cells using standard cell lysis and centrifugation techniques.[9][10]
-
Solubilization Buffer Preparation: Prepare a solubilization buffer containing a suitable buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), salt (e.g., 150 mM NaCl), and the chosen detergent at a concentration above its critical micelle concentration (CMC). For initial screening, a detergent concentration of 1-2% (w/v) is often used.
-
Solubilization: Resuspend the membrane pellet in the solubilization buffer. Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Collect Supernatant: The supernatant contains the solubilized membrane proteins.
Protocol 2: ATPase Activity Assay
This protocol describes a colorimetric assay to measure the activity of a solubilized ATPase by quantifying the release of inorganic phosphate (Pi).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and the solubilized ATPase preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution containing malachite green and ammonium molybdate).
-
Color Development: Allow time for the color to develop. The amount of Pi released is proportional to the intensity of the color.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Calculate Specific Activity: Express the enzyme activity as µmol of Pi released per minute per milligram of protein.
Protocol 3: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of a protein and to detect conformational changes induced by detergents.
-
Sample Preparation: Prepare the solubilized protein sample in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) containing the detergent of interest. The protein concentration should be in the range of 0.1-0.5 mg/mL.[11]
-
Blank Measurement: Record a baseline spectrum of the buffer (containing the detergent) alone.
-
Sample Measurement: Record the CD spectrum of the protein sample in the far-UV region (typically 190-260 nm).
-
Data Processing: Subtract the buffer baseline from the protein spectrum to obtain the final CD spectrum of the protein.
-
Secondary Structure Analysis: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures in the protein.
Conclusion
The selection of an appropriate detergent is a critical step in the successful isolation and functional characterization of proteins. This compound, as a zwitterionic detergent, presents a compelling option for researchers seeking to solubilize proteins while preserving their native structure and function. As demonstrated, its performance can be superior to other commonly used detergents. However, the optimal choice of detergent is highly protein-dependent, and empirical screening of various detergents and conditions is often necessary to achieve the best results for a specific protein of interest. This guide provides a framework for making an informed decision and for designing experiments to validate protein function after solubilization.
References
- 1. agscientific.com [agscientific.com]
- 2. mpbio.com [mpbio.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Triton X-100 and Its Impact on Antigen-Antibody Interactions [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Circular Dichroism (CD) [protocols.io]
Performance Showdown: Lauryl Sultaine vs. Non-Ionic Detergents in Research Applications
For researchers, scientists, and drug development professionals, the choice of detergent is a critical step that can significantly impact experimental outcomes. Detergents are essential for a multitude of applications, from cell lysis and protein extraction to preventing non-specific binding in immunoassays. This guide provides an objective comparison between Lauryl Sultaine, an amphoteric (zwitterionic) surfactant, and common non-ionic detergents, supported by their physicochemical properties and performance in key laboratory procedures.
Understanding the Contenders
This compound is a zwitterionic surfactant, meaning it contains both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge.[1][2] This unique structure allows it to effectively break protein-protein interactions, similar to ionic detergents, but with a significantly lower denaturing potential.[1] Due to their mildness and high biological compatibility, amphoteric surfactants are valued in applications requiring the preservation of protein structure and function.[3][4]
Non-ionic detergents , such as Triton™ X-100 and Tween® 20, possess uncharged, hydrophilic head groups.[1] They are considered non-denaturing because they excel at disrupting lipid-lipid and lipid-protein interactions while leaving protein-protein interactions largely intact.[1][5] This property makes them indispensable for solubilizing membrane proteins and for use in sensitive applications like immunoassays where protein conformation is key.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
The performance of a detergent is dictated by its physical and chemical properties. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles, a crucial parameter for solubilization.[6][7] The aggregation number indicates the average number of monomers per micelle.[6]
| Property | This compound (Representative Zwitterionic) | Triton™ X-100 (Non-ionic) | Tween® 20 (Non-ionic) |
| Charge | Zwitterionic (net neutral)[1] | Non-ionic[1] | Non-ionic[1] |
| Typical Use | Mild cell lysis, protein solubilization, cosmetics[3][4] | Cell lysis, membrane protein extraction, immunoassays[2][8] | Wash buffers (Western Blot, ELISA), gentle cell lysis[8] |
| Denaturing Potential | Low to moderate; less denaturing than ionic detergents[1] | Very low; generally non-denaturing[1][5] | Very low; considered a very gentle non-denaturing detergent[8] |
| CMC (in water) | ~2-4 mM | ~0.24 mM | ~0.06 mM |
| Aggregation Number | ~55 | ~140 | ~60 |
| UV Absorbance (280nm) | No | Yes (interferes with protein quantification)[8] | No |
| Dialyzable | Yes (relatively high CMC)[6] | No (very low CMC)[9] | No (very low CMC)[9] |
Note: Values for this compound are representative of lauryl sulfobetaine-type detergents. Exact values can vary with conditions like temperature and buffer composition.[5]
Performance in Key Applications
1. Cell Lysis and Protein Extraction
The goal of cell lysis is to disrupt the cell membrane to release intracellular contents while preserving the integrity of the target proteins.
-
This compound: Its ability to disrupt protein-protein interactions makes it effective for solubilizing a wide range of proteins, including those in complex cellular structures. It offers a balance between the harshness of ionic detergents (like SDS) and the gentleness of non-ionic ones.
-
Non-ionic Detergents: Triton™ X-100 is a workhorse for lysing mammalian cells to extract cytoplasmic proteins.[10] However, non-ionic detergents are generally less efficient than ionic or zwitterionic detergents at extracting proteins from complex structures or disrupting protein aggregates.[10] Tween® 20 is even milder and often used for gentle lysis protocols.[8]
2. Preservation of Protein Structure and Function
Maintaining the native conformation and activity of proteins, especially enzymes, is crucial for many downstream applications.
-
This compound: Zwitterionic detergents are generally less denaturing than their ionic counterparts and are often used to solubilize proteins while preserving their biological activity.[1]
-
Non-ionic Detergents: These are typically the preferred choice when protein function is paramount.[11][12] They are known to be more benign to enzymes than ionic surfactants because they interact primarily through hydrophobic forces rather than strong electrostatic interactions, which are more likely to cause conformational changes.[11][12]
3. Performance in Immunoassays
In techniques like ELISA and Western Blotting, detergents are used in wash buffers to reduce non-specific binding, thereby lowering background noise and increasing signal specificity.
-
This compound: Its mild nature and compatibility with biological molecules make it suitable for use in immunoassay buffers.
-
Non-ionic Detergents: Tween® 20 is the most common detergent used in wash buffers (e.g., PBST, TBST) for its excellent ability to prevent non-specific binding without disrupting the specific antigen-antibody interactions.[13] Triton™ X-100 can also be used but is generally considered slightly harsher than Tween® 20.[8] A study showed that Triton™ X-100 had a minimal inhibitory effect on antigen-antibody binding compared to the profound inhibition caused by ionic detergents.[13]
Experimental Protocols
Protocol 1: General Cell Lysis for Protein Extraction
This protocol can be adapted by substituting the chosen detergent.
-
Prepare Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1% (v/v) Detergent (this compound, Triton™ X-100, etc.)
-
1x Protease Inhibitor Cocktail
-
-
Cell Harvest: Harvest cells (e.g., by centrifugation for suspension cells or scraping for adherent cells) and wash once with cold phosphate-buffered saline (PBS).
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. For a 10 cm dish, use approximately 500 µL.
-
Incubation: Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully collect the supernatant containing the soluble protein extract. Store at -80°C or use immediately for downstream analysis.
Protocol 2: Western Blot Wash Buffer (TBST)
-
Prepare 10x TBS Stock:
-
24.2 g Tris base
-
80 g NaCl
-
Dissolve in 800 mL of deionized water.
-
Adjust pH to 7.6 with HCl.
-
Add deionized water to a final volume of 1 L.
-
-
Prepare 1x TBST Working Solution:
-
100 mL of 10x TBS Stock
-
900 mL of deionized water
-
1 mL of Tween® 20 (for a final concentration of 0.1%)
-
-
Storage: Store the buffer at room temperature. It is stable for several weeks.
Visualizing Workflows and Concepts
Caption: A decision-making workflow for selecting a detergent class based on the experimental objective.
Caption: A typical experimental workflow for protein extraction from cultured cells using detergents.
Summary and Recommendations
The choice between this compound and non-ionic detergents is not about which is universally "better," but which is most appropriate for a specific application.
Choose this compound (or other zwitterionic detergents) when:
-
You need a balance of solubilizing power and mildness.
-
You are extracting a broad range of cellular proteins and non-ionic detergents are not efficient enough.
-
You need to disrupt protein-protein interactions without the harsh, denaturing effects of ionic detergents like SDS.
Choose Non-ionic Detergents when:
-
Preserving protein function and structure is the absolute top priority , especially for enzymes or receptors.[12]
-
You are solubilizing membrane proteins for functional or structural studies.[2]
-
You are preparing wash buffers for immunoassays, where Tween® 20 is the gold standard for preventing non-specific binding.[8]
-
You require a very gentle lysis procedure, for which Tween® 20 or other mild non-ionics are suitable.
References
- 1. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 2. Surfactant - Wikipedia [en.wikipedia.org]
- 3. es.firp-ula.org [es.firp-ula.org]
- 4. shreechem.in [shreechem.in]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 10. A high-efficiency cellular extraction system for biological proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ionic and nonionic detergents on antigen-antibody reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lauryl Sultaine for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Lauryl Sultaine with common alternative surfactants—CHAPS, Coco-betaine, and Sodium Lauryl Sulfate (SLS)—for applications in research and drug development. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on surfactant selection for their experimental needs.
Introduction to Surfactants
Surfactants are essential tools in the laboratory, primarily used for cell lysis, protein solubilization, and as components in various biochemical assays. Their amphipathic nature allows them to disrupt cell membranes and solubilize proteins, making them indispensable for studying protein function and structure. The choice of surfactant is critical as it can significantly impact protein yield, stability, and function.
This compound (also known as Lauryl Hydroxysultaine) is a zwitterionic (amphoteric) surfactant.[1][2] It possesses both a positive and a negative charge in its hydrophilic head group, maintaining a net neutral charge over a wide pH range.[3] This property contributes to its mildness and stability.[1][3]
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is another zwitterionic surfactant widely used for solubilizing membrane proteins while preserving their native state and activity.[4][5][6] Its structure is based on cholic acid.[4]
Coco-betaine is an amphoteric surfactant derived from coconut oil. Like this compound, it is known for its mildness and good foaming properties.
Sodium Lauryl Sulfate (SLS) is a strong anionic surfactant commonly used for complete cell lysis and protein denaturation, particularly in techniques like SDS-PAGE.[7] Due to its denaturing properties, it is generally not suitable for applications requiring the preservation of protein function.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its alternatives is presented below. The Critical Micelle Concentration (CMC) is a crucial parameter, as it is the concentration at which surfactant monomers begin to form micelles, a key aspect of their solubilizing action.
| Property | This compound | CHAPS | Coco-betaine | Sodium Lauryl Sulfate (SLS) |
| CAS Number | 14933-08-5[8] | 75621-03-3[4] | 68424-94-2 | 151-21-3 |
| Molecular Weight ( g/mol ) | 335.55[8] | 614.88 | ~342.5 | 288.38 |
| Type | Zwitterionic (Sultaine)[8] | Zwitterionic[4] | Amphoteric (Betaine) | Anionic |
| Appearance | Colorless to pale yellow liquid | White solid[6] | Clear to yellowish liquid | White or cream-colored solid |
| Solubility in Water | Soluble | Soluble[6] | Soluble | Soluble |
| Critical Micelle Concentration (CMC) | ~2.8 mM[9] | 6 - 10 mM[5] | 0.4 - 1.0 mM[10] | 1.0 - 10.0 mM[10] |
Performance Comparison
Protein Extraction and Solubilization
The primary function of these surfactants in a research context is often the extraction and solubilization of proteins from cells and tissues. The efficiency of this process depends on the surfactant's ability to disrupt membranes without irreversibly denaturing the protein of interest.
| Performance Metric | This compound | CHAPS | Coco-betaine | Sodium Lauryl Sulfate (SLS) |
| Protein Extraction Efficiency | Data not available | Effective for membrane proteins[4] | Data not available | High, but denaturing[7] |
| Preservation of Protein Structure | Generally non-denaturing | Non-denaturing[5] | Generally non-denaturing | Denaturing[7] |
| Application | Solubilization of proteins | Solubilization of membrane proteins, maintaining protein-protein interactions[5] | Mild cell lysis | SDS-PAGE, complete cell lysis |
Cytotoxicity
The cytotoxicity of a surfactant is a critical consideration, especially in studies involving live cells or for applications in drug formulation. Generally, zwitterionic and amphoteric surfactants are considered milder than their ionic counterparts.
| Performance Metric | This compound | CHAPS | Coco-betaine | Sodium Lauryl Sulfate (SLS) |
| General Cytotoxicity | Low | Low | Low | High |
| IC50 on HaCaT cells (µg/mL) | Data not available | Data not available | Data not available | ~30 (after 48h exposure)[11] |
Effect on Enzyme Activity
Surfactants can influence enzyme activity by interacting with the enzyme's structure. Milder surfactants are generally preferred when maintaining enzymatic function is crucial.
| Performance Metric | This compound | CHAPS | Coco-betaine | Sodium Lauryl Sulfate (SLS) |
| General Effect on Enzyme Activity | Generally mild | Generally mild | Generally mild | Often inhibitory/denaturing[12] |
| Effect on Pepsin Activity | Data not available | Data not available | Data not available | Significant reduction in activity[12][13] |
| Effect on β-Galactosidase Activity | Data not available | Data not available | Data not available | Can cause inactivation[14] |
Experimental Workflows and Mechanisms
The following diagrams illustrate a typical experimental workflow for comparing surfactant performance in protein extraction and the general mechanism of membrane protein solubilization.
Workflow for comparing surfactant efficacy.
Mechanism of membrane protein solubilization.
Detailed Experimental Protocols
Protein Quantification: Bicinchoninic Acid (BCA) Assay
This assay is a colorimetric method used to determine the total concentration of protein in a solution.
Materials:
-
BCA Reagent A (bicinchoninic acid in an alkaline buffer)
-
BCA Reagent B (copper (II) sulfate solution)
-
Bovine Serum Albumin (BSA) standard (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Test tubes for standard dilution
Procedure:
-
Preparation of Standards: Prepare a series of BSA standards by diluting the stock solution. A typical range is 0 (blank), 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.
-
Preparation of Working Reagent: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.
-
Assay:
-
Pipette 25 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all other readings. Plot a standard curve of absorbance versus BSA concentration. Determine the protein concentration of the unknown samples from the standard curve.
Protein Quantification: Bradford Assay
This is another colorimetric assay for protein quantification, which relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[3][15][16][17]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)[3]
-
Bovine Serum Albumin (BSA) standard (e.g., 1 mg/mL)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Preparation of Standards: Prepare a series of BSA standards. A typical range is 0 (blank), 1, 2.5, 5, 10, 15, and 20 µg/mL.
-
Assay (Microplate):
-
Pipette 10 µL of each standard and unknown sample into separate wells.
-
Add 200 µL of Bradford reagent to each well and mix.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement: Measure the absorbance at 595 nm.
-
Analysis: Subtract the blank absorbance and plot a standard curve. Determine the concentration of the unknown samples.
Cytotoxicity Assessment: MTT Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Cells of interest
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the surfactants for a specified period (e.g., 24, 48 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability).
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[2][8][18][19]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate
-
Cells of interest
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
Assay: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength.[19]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100).
Enzyme Activity Assay: Beta-Galactosidase Assay
This is an example of a colorimetric enzyme assay that can be adapted to assess the effect of surfactants on enzyme activity.[14][20][21][22][23]
Materials:
-
Purified Beta-Galactosidase enzyme
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) substrate
-
Reaction buffer (e.g., Z-buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Enzyme-Surfactant Incubation: Pre-incubate the Beta-Galactosidase enzyme with different concentrations of the surfactants for a defined period at a specific temperature. Include a control with no surfactant.
-
Reaction Initiation: Add the ONPG substrate to the enzyme-surfactant mixtures to start the reaction.
-
Incubation: Incubate the reaction at 37°C.
-
Reaction Termination: Stop the reaction at a specific time point by adding the stop solution. The development of a yellow color indicates the production of o-nitrophenol.
-
Measurement: Measure the absorbance at 420 nm.
-
Analysis: Calculate the enzyme activity (often in Miller units or as a percentage of the control activity) to determine the inhibitory or enhancing effect of each surfactant.
Conclusion
This compound is a mild, zwitterionic surfactant with properties that make it a potentially valuable tool in research and drug development, particularly when the preservation of protein structure and function is important. Based on its chemical nature, it is expected to be less harsh than anionic surfactants like SLS and may offer a favorable alternative to other zwitterionic detergents like CHAPS or amphoteric surfactants like Coco-betaine.
However, this guide highlights a significant gap in the publicly available scientific literature: a lack of direct, quantitative comparative studies evaluating the performance of this compound against these common alternatives in key applications such as protein extraction efficiency, cytotoxicity, and impact on enzyme activity. While protocols for these assessments are well-established, specific data for this compound is scarce.
Therefore, for researchers considering the use of this compound, it is recommended to perform in-house validation and comparison experiments using the protocols outlined in this guide to determine its suitability for their specific applications. Such studies would be a valuable contribution to the scientific community, providing much-needed data to enable more informed decisions in surfactant selection.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. biotium.com [biotium.com]
- 7. Surfactant - Wikipedia [en.wikipedia.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic activity in the presence of surfactants commonly used in dissolution media, Part 1: Pepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 15. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 16. Bradford Protein Assay [bio-protocol.org]
- 17. Bradford protein assay | Abcam [abcam.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. agilent.com [agilent.com]
- 21. faculty.salisbury.edu [faculty.salisbury.edu]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Efficacy of Lauryl Sultaine in comparison to Triton X-100 for protein extraction
For researchers, scientists, and drug development professionals, the efficient extraction of functional proteins is a critical bottleneck in experimental workflows. The choice of detergent is paramount, directly influencing protein yield, purity, and, most importantly, biological activity. This guide provides a comprehensive comparison of two surfactants: Lauryl Sultaine, a zwitterionic detergent, and Triton X-100, a non-ionic detergent, to inform the selection process for specific research applications.
Understanding the Surfactants: A Tale of Two Chemistries
The fundamental difference between this compound and Triton X-100 lies in their chemical structure, which dictates their behavior in solution and their interaction with proteins.
This compound is a zwitterionic surfactant, meaning it possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic generally makes it a milder detergent, less prone to disrupting protein structure and function.
Triton X-100 is a non-ionic surfactant, featuring an uncharged, hydrophilic polyethylene oxide head group.[1][2] It is a widely used, general-purpose detergent known for its ability to solubilize membrane proteins effectively.[1][3][4] However, it can be harsher than some milder detergents and can interfere with downstream applications like mass spectrometry and UV protein quantification.[1][2]
Performance in Protein Extraction: A Quantitative Comparison
While direct, side-by-side quantitative data for this compound is not as extensively published as for the workhorse Triton X-100, we can infer its performance based on the known properties of zwitterionic surfactants and compare it to the well-documented efficacy of Triton X-100.
| Feature | This compound (Inferred) | Triton X-100 |
| Detergent Class | Zwitterionic | Non-ionic |
| Denaturing Potential | Generally considered mild and non-denaturing | Non-denaturing, but can be harsher than some mild detergents[2] |
| Protein Yield | Potentially lower than strong ionic detergents, but comparable to other mild non-ionic detergents for soluble proteins. May be less effective for highly integral membrane proteins compared to Triton X-100. | Generally provides good to high yields of membrane and soluble proteins.[3][5] |
| Preservation of Protein Function | High, ideal for functional assays and purification of active proteins. | Good, suitable for many applications, but may denature sensitive proteins.[1] |
| Purity | May offer higher purity by being less disruptive to protein-protein interactions, potentially reducing co-extraction of non-target proteins. | Can co-extract lipids and other membrane components, potentially requiring further purification steps. |
| Compatibility with Downstream Applications | Generally good. Low UV absorbance. | Can interfere with UV-based protein quantification (A280) due to its aromatic ring.[1] Not ideal for mass spectrometry without removal.[6] |
| Dialyzable | Yes | No[2] |
| Critical Micelle Concentration (CMC) | Varies by specific product, but generally in the low millimolar range. | 0.22-0.24 mM (~0.015% w/v)[2] |
Experimental Protocols: A Guide to Effective Lysis
The following are generalized protocols for total protein extraction from cultured mammalian cells. Optimization is crucial and will depend on the specific cell line and the protein of interest.
Protocol 1: Total Protein Extraction using this compound
This protocol is designed to be gentle, aiming to preserve protein structure and function.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% this compound, 1 mM EDTA, Protease and Phosphatase Inhibitor Cocktail.
Procedure:
-
Cell Preparation: For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash the pellet twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold Lysis Buffer to the cells. For adherent cells, use a cell scraper to collect the lysate.
-
Incubation: Incubate the lysate on ice for 20-30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, containing the soluble protein fraction, to a new pre-chilled tube.
Protocol 2: Total Protein Extraction using Triton X-100
This is a standard protocol for the extraction of total cellular proteins.
Reagents:
-
RIPA Lysis Buffer (Modified): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS, Protease and Phosphatase Inhibitor Cocktail.
Procedure:
-
Cell Preparation: Wash adherent cells or pelleted suspension cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold RIPA Lysis Buffer to the cells and scrape if necessary.
-
Incubation: Agitate the lysate for 30 minutes at 4°C.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the solubilized proteins.
Visualizing the Workflow and a Downstream Application
To better illustrate the experimental process and a potential downstream analysis, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between this compound and Triton X-100 is not a matter of one being definitively superior, but rather which is better suited for the specific experimental goals.
-
Choose this compound when the primary objective is to maintain protein nativity, structure, and function for downstream applications such as enzyme activity assays, surface plasmon resonance, or studies of protein-protein interactions. Its milder nature makes it an excellent choice for sensitive proteins.
-
Choose Triton X-100 for general-purpose protein extraction, especially for solubilizing membrane proteins, when high yield is a priority and the downstream applications are less sensitive to potential mild denaturation (e.g., SDS-PAGE and Western blotting).[3][4]
Ultimately, empirical testing is often necessary to determine the optimal detergent and concentration for a particular protein and application. This guide serves as a foundational resource to inform that decision-making process, enabling researchers to proceed with a more targeted and effective protein extraction strategy.
References
- 1. Role of Triton X-100 in Detergent-Free Membrane Protein Purification [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells [protocols.io]
- 4. Surfactant - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. croyezbio.com [croyezbio.com]
Preserving Protein Integrity: A Comparative Guide to Surfactant Performance in Spectroscopic Analysis
For researchers, scientists, and drug development professionals, maintaining the structural integrity of proteins in solution is paramount. This guide provides a comparative analysis of Lauryl Sultaine's performance in preserving protein integrity against other commonly used surfactants, supported by experimental data from various spectroscopic techniques.
The stability of a protein's three-dimensional structure is critical to its function. Surfactants are often employed in protein formulations to prevent aggregation and denaturation. However, the choice of surfactant is crucial, as some can be denaturing themselves. This guide focuses on this compound, a zwitterionic surfactant, and compares its effects on protein structure with an anionic surfactant, Sodium Dodecyl Sulfate (SDS), a non-ionic surfactant, Triton X-100, and another zwitterionic surfactant, Cocamidopropyl Betaine. The analysis is based on data obtained from circular dichroism (CD) spectroscopy, intrinsic tryptophan fluorescence spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Comparative Analysis of Surfactant Effects on Protein Secondary Structure
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins. The far-UV CD spectrum of a protein provides a signature of its α-helical, β-sheet, and random coil content. Alterations in this spectrum upon the addition of a surfactant indicate conformational changes.
| Surfactant | Protein Model | Concentration Range | Key Observations on Secondary Structure | Reference |
| This compound | Bovine Serum Albumin (BSA) | 0.1 - 10 mM | Minimal changes observed in the far-UV CD spectrum, suggesting preservation of the native α-helical content. | [1] |
| Sodium Dodecyl Sulfate (SDS) | Bovine Serum Albumin (BSA) | 0.1 - 10 mM | Significant decrease in the negative ellipticity at 208 and 222 nm, indicating a loss of α-helical structure and an increase in random coil content, characteristic of denaturation.[2][3] | [1][4] |
| Triton X-100 | Bovine Serum Albumin (BSA) | 0.01 - 1% (v/v) | Little to no significant change in the far-UV CD spectrum, indicating good preservation of the native secondary structure. | [5] |
| Cocamidopropyl Betaine | Lysozyme | 1 - 20 mM | Minor perturbations in the CD spectrum, suggesting a mild interaction with the protein and largely preserved secondary structure. | [6] |
Note: The data presented is a synthesis of findings from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Probing the Tertiary Structure: Insights from Intrinsic Tryptophan Fluorescence
The intrinsic fluorescence of tryptophan residues is highly sensitive to the local environment. A shift in the wavelength of maximum emission (λmax) can indicate changes in the protein's tertiary structure, specifically the exposure of hydrophobic residues to the aqueous solvent. A blue shift (to shorter wavelengths) suggests a more hydrophobic environment, while a red shift (to longer wavelengths) indicates exposure to a more polar environment, often associated with unfolding.
| Surfactant | Protein Model | Concentration Range | Observed Change in Tryptophan Fluorescence (λmax) | Interpretation | Reference |
| This compound | Bovine Serum Albumin (BSA) | 0.1 - 10 mM | Negligible shift in λmax. | Preservation of the native tertiary structure and minimal exposure of tryptophan residues. | [1] |
| Sodium Dodecyl Sulfate (SDS) | Bovine Serum Albumin (BSA) | 0.1 - 10 mM | Significant red shift in λmax.[4] | Unfolding of the protein and exposure of tryptophan residues to the polar solvent. | [1][4] |
| Triton X-100 | Bovine Serum Albumin (BSA) | 0.01 - 1% (v/v) | Minimal to no shift in λmax. | Maintenance of the hydrophobic core and overall tertiary structure. | [7] |
| Cocamidopropyl Betaine | Lysozyme | 1 - 20 mM | Slight blue shift in λmax at lower concentrations, with minimal changes at higher concentrations. | Minor conformational adjustments without significant unfolding. | [6] |
Investigating Protein Backbone Conformation with FTIR Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy, particularly in the Amide I region (1600-1700 cm⁻¹), provides information about the protein's backbone conformation and secondary structure elements. Changes in the position and shape of the Amide I band can indicate alterations in α-helices, β-sheets, and random coils.
| Surfactant | Protein Model | Concentration Range | Key Observations from Amide I Band Analysis | Reference |
| This compound | Lysozyme | 1 - 15 mM | The Amide I band remains centered around 1650 cm⁻¹, characteristic of the native α-helical structure, with no significant appearance of bands associated with aggregation (around 1625 cm⁻¹). | [8][9] |
| Sodium Dodecyl Sulfate (SDS) | Lysozyme | 1 - 15 mM | A shift and broadening of the Amide I band, with a decrease in the component at ~1650 cm⁻¹ and an increase in components associated with random coil and β-sheet structures, indicating denaturation and potential aggregation.[10] | [8][9][10] |
| Triton X-100 | Bovine Serum Albumin (BSA) | 0.1 - 2% (v/v) | The Amide I band shows minimal changes, indicating the preservation of the protein's secondary structure. | [11][12] |
| Cocamidopropyl Betaine | Bovine Serum Albumin (BSA) | 1 - 20 mM | Minor shifts in the Amide I band, suggesting slight conformational changes but no large-scale unfolding or aggregation. | [11][12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to allow for replication and further investigation.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of the protein in the presence of different surfactants.
Methodology:
-
Prepare a stock solution of the protein (e.g., 1 mg/mL Bovine Serum Albumin) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare stock solutions of the surfactants (this compound, SDS, Triton X-100, Cocamidopropyl Betaine) in the same buffer.
-
For each surfactant, prepare a series of protein-surfactant solutions with a constant protein concentration (e.g., 0.1 mg/mL) and varying surfactant concentrations.
-
Record the far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.
-
Use a quartz cuvette with a path length of 1 mm.
-
Record a baseline spectrum of the buffer and subtract it from the sample spectra.
-
Analyze the resulting spectra for changes in the mean residue ellipticity at 208 and 222 nm to monitor α-helical content.[13][14][15]
Intrinsic Tryptophan Fluorescence Spectroscopy
Objective: To monitor changes in the tertiary structure of the protein.
Methodology:
-
Prepare protein and surfactant solutions as described for CD spectroscopy.
-
Use a fluorescence spectrophotometer to record the fluorescence emission spectra.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.[16]
-
Record the emission spectra from 300 to 400 nm at a controlled temperature (e.g., 25°C).[17]
-
Use a quartz cuvette with a 1 cm path length.
-
Subtract the spectrum of the buffer and the corresponding surfactant solution (without protein) from the protein-surfactant spectra to correct for background fluorescence and scattering.
-
Determine the wavelength of maximum emission (λmax) for each spectrum to assess changes in the tryptophan environment.[4][18]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To analyze the protein's backbone conformation and secondary structure.
Methodology:
-
Prepare concentrated protein solutions (e.g., 10 mg/mL Lysozyme) and surfactant solutions in a suitable buffer (e.g., D₂O-based phosphate buffer to minimize water absorption in the Amide I region).
-
Mix the protein and surfactant solutions to achieve the desired final concentrations.
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[11][12]
-
Apply a small volume (e.g., 10-20 µL) of the sample onto the ATR crystal.
-
Record the infrared spectra in the region of 1800 to 1500 cm⁻¹.
-
Record a background spectrum of the buffer with the respective surfactant and subtract it from the sample spectrum.
-
Analyze the Amide I band (1700-1600 cm⁻¹) for changes in peak position and shape, which correlate with alterations in secondary structure.[19][20][21]
Visualizing the Experimental Workflow and Denaturation Pathway
The following diagrams illustrate the general experimental workflow for spectroscopic analysis and the conceptual pathway of protein denaturation by surfactants.
Conclusion
The spectroscopic data compiled in this guide indicates that this compound is a mild surfactant that largely preserves the native secondary and tertiary structure of proteins like BSA and lysozyme. Its performance is comparable to the non-ionic surfactant Triton X-100 and superior to the anionic surfactant SDS, which shows significant denaturing effects. When compared to another zwitterionic surfactant, Cocamidopropyl Betaine, this compound demonstrates a similarly gentle interaction with proteins.
For researchers and drug development professionals seeking to maintain protein integrity in solution, this compound presents a favorable option. Its zwitterionic nature appears to strike a balance, providing the necessary surfactancy to prevent aggregation without causing significant disruption to the protein's native conformation. This makes it a valuable excipient for formulations where protein stability is a critical concern. Further direct comparative studies under identical experimental conditions are warranted to provide more definitive quantitative comparisons.
References
- 1. Spectroscopic studies on the interaction of bovine (BSA) and human (HSA) serum albumins with ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Quantitative measurement of protein stability from unfolding equilibria monitored with the fluorescence maximum wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Dodecyl Sulfate (SDS), Lauryl, 100 g - FAQs [thermofisher.cn]
- 6. ncnr.nist.gov [ncnr.nist.gov]
- 7. Tracking structural transitions of bovine serum albumin in surfactant solutions by fluorescence correlation spectroscopy and fluorescence lifetime analysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solutions for aqueous protein analysis by FTIR - Specac Ltd [specac.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nist.gov [nist.gov]
- 17. Quenching of tryptophan fluorescence in a highly scattering solution: Insights on protein localization in a lung surfactant formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids [frontiersin.org]
- 21. Thermal stability of high concentration lysozyme across varying pH: A Fourier Transform Infrared study - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Lauryl Sultaine on Protein-Ligand Binding Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate assay components is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of Lauryl Sultaine with other commonly used surfactants in protein-ligand binding assays, supported by experimental data and detailed protocols.
This compound, a zwitterionic surfactant, has emerged as a valuable tool in biochemical and biophysical assays due to its unique properties. Its electrically neutral head group, containing both a positive and a negative charge, allows it to effectively reduce non-specific binding and maintain protein stability without interfering with the intrinsic binding thermodynamics of the protein-ligand interaction. This guide will delve into the performance of this compound in comparison to other widely used surfactants—CHAPS, Tween-20, and Triton X-100—across three critical protein-ligand binding assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Performance Comparison of Surfactants
The choice of surfactant can significantly influence the outcome of a protein-ligand binding assay. The following tables summarize the key properties and performance metrics of this compound and its alternatives.
| Property | This compound | CHAPS | Tween-20 | Triton X-100 |
| Type | Zwitterionic | Zwitterionic | Non-ionic | Non-ionic |
| Critical Micelle Concentration (CMC) | ~2-4 mM | 6-10 mM | ~0.06 mM | ~0.2-0.9 mM |
| Key Advantage | Reduces non-specific binding while maintaining protein stability | Effective for solubilizing membrane proteins | Reduces hydrophobic non-specific binding | Good general-purpose detergent for solubilization |
| Potential Drawback | Can be more expensive than non-ionic alternatives | Can sometimes interfere with certain assays | Can form large micelles that may interfere with some binding assays | Can denature some sensitive proteins |
Table 1: General Properties of Common Surfactants in Protein-Ligand Binding Assays
Impact on Surface Plasmon Resonance (SPR) Assays
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. Non-specific binding of the analyte to the sensor surface is a common challenge in SPR experiments.
| Parameter | This compound | CHAPS | Tween-20 | Triton X-100 |
| Reduction of Non-Specific Binding | Highly Effective | Moderately Effective | Effective for hydrophobic surfaces | Moderately Effective |
| Effect on Binding Kinetics (kon, koff) | Minimal | Minimal to Moderate | Can sometimes alter kinetics due to micelle formation | Can alter kinetics, potential for protein denaturation |
| Signal-to-Noise Ratio | High | Moderate to High | Moderate | Moderate |
Table 2: Comparative Performance of Surfactants in SPR Assays
Impact on Isothermal Titration Calorimetry (ITC) Assays
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. It is crucial that the chosen surfactant does not contribute significantly to the heat of binding.
| Parameter | This compound | CHAPS | Tween-20 | Triton X-100 |
| Interference with Heat Signal | Low | Low to Moderate | Low | Moderate to High |
| Effect on Enthalpy (ΔH) and Entropy (ΔS) | Minimal | Minimal to Moderate | Minimal | Can significantly alter thermodynamic parameters |
| Protein Stability during Titration | High | High | Moderate | Can cause protein denaturation |
Table 3: Comparative Performance of Surfactants in ITC Assays
Impact on Fluorescence Polarization (FP) Assays
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. Maintaining the native conformation of the protein and minimizing non-specific binding of the fluorescent probe are critical for accurate results.
| Parameter | This compound | CHAPS | Tween-20 | Triton X-100 |
| Reduction of Non-Specific Probe Binding | High | Moderate | High | Moderate |
| Effect on Fluorophore Properties | Minimal | Minimal | Minimal | Can cause quenching or enhancement of fluorescence |
| Assay Window (Dynamic Range) | High | Moderate to High | High | Variable, can be reduced by protein denaturation |
Table 4: Comparative Performance of Surfactants in FP Assays
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protein-ligand binding assays. Below are representative protocols for SPR, ITC, and FP assays, highlighting the integration of this compound.
Surface Plasmon Resonance (SPR) Assay Protocol
Objective: To determine the binding kinetics and affinity of a ligand to its protein target using SPR with this compound to minimize non-specific binding.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20) supplemented with 0.05% (v/v) this compound
-
Protein solution (ligand)
-
Analyte solution (binding partner)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Method:
-
Surface Preparation: Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the protein solution over the activated surface to achieve the desired immobilization level.
-
Surface Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active sites.
-
Binding Analysis:
-
Equilibrate the system with running buffer containing this compound.
-
Inject a series of analyte concentrations over the ligand-immobilized surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: Inject the regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Assay Protocol
Objective: To determine the thermodynamic parameters of a protein-ligand interaction using ITC in the presence of this compound.
Materials:
-
Isothermal Titration Calorimeter
-
ITC buffer: (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) supplemented with 0.02% (v/v) this compound
-
Protein solution (in the sample cell)
-
Ligand solution (in the syringe)
Method:
-
Sample Preparation: Dialyze both the protein and ligand against the ITC buffer containing this compound to ensure buffer matching.
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Fluorescence Polarization (FP) Assay Protocol
Objective: To measure the binding affinity of a fluorescently labeled ligand to a protein using FP, with this compound to reduce non-specific binding.
Materials:
-
Fluorescence plate reader with polarization filters
-
Black, low-binding microplates
-
FP buffer: (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.5) supplemented with 0.01% (v/v) this compound
-
Fluorescently labeled ligand (tracer)
-
Protein solution
-
Unlabeled competitor ligand (for competitive assays)
Method:
-
Assay Setup:
-
Prepare a serial dilution of the protein in FP buffer.
-
Add a fixed concentration of the fluorescently labeled ligand to each well.
-
Add the protein dilutions to the wells.
-
For competitive assays, add a fixed concentration of protein and tracer, and a serial dilution of the unlabeled competitor.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of protein concentration (for direct binding) or competitor concentration (for competitive binding).
-
Fit the data to a suitable binding equation to determine the KD or IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Caption: A generic G-protein coupled receptor signaling pathway.
Conclusion
This compound offers a compelling alternative to traditional surfactants in protein-ligand binding assays. Its zwitterionic nature provides a unique combination of properties that effectively minimizes non-specific binding while preserving the native structure and function of proteins. This leads to more accurate and reliable determination of binding kinetics and thermodynamics. While the optimal surfactant will always be system-dependent, this guide provides a strong rationale for the consideration and evaluation of this compound in your experimental design. By carefully selecting assay components and following robust protocols, researchers can enhance the quality and reproducibility of their protein-ligand interaction studies, ultimately accelerating the pace of drug discovery and scientific advancement.
A Comparative Analysis of Lauryl Sultaine and SDS in Protein Electrophoresis for Researchers
For researchers, scientists, and drug development professionals, the choice of detergent in protein electrophoresis is a critical step that can significantly impact experimental outcomes. Sodium Dodecyl Sulfate (SDS) has long been the gold standard for denaturing polyacrylamide gel electrophoresis (SDS-PAGE), prized for its ability to separate proteins based on molecular weight. However, its harsh denaturing properties and incompatibility with downstream applications such as mass spectrometry have led to the exploration of alternatives. This guide provides a comparative study of Lauryl Sultaine, a zwitterionic detergent, and SDS, offering insights into their respective performance characteristics based on available data.
Executive Summary
This guide presents a head-to-head comparison of this compound and Sodium Dodecyl Sulfate (SDS) for use in protein electrophoresis. While SDS is a powerful anionic detergent that excels at denaturing and separating proteins by size, it can compromise protein structure and is often incompatible with mass spectrometry. This compound, a member of the sulfobetaine family of zwitterionic detergents, emerges as a milder alternative that can preserve protein integrity and is more amenable to downstream analytical techniques. This comparison covers key performance metrics, including protein denaturation, resolution, and compatibility with mass spectrometry, supported by established experimental protocols.
Data Presentation: this compound vs. SDS
The following tables summarize the key characteristics and performance attributes of this compound and SDS in the context of protein electrophoresis.
| Feature | Sodium Dodecyl Sulfate (SDS) | This compound (a Sulfobetaine) |
| Detergent Type | Anionic | Zwitterionic |
| Denaturing Capability | Strong denaturant, disrupts non-covalent bonds and linearizes proteins.[1][2][3][4][5] | Milder denaturant, can break protein-protein interactions while often preserving the native state of individual proteins.[1] |
| Charge Imparted | Uniform negative charge.[5][6] | Net neutral charge over a wide pH range.[1] |
| Primary Application | SDS-PAGE for molecular weight-based separation.[7][6] | Isoelectric focusing, 2D electrophoresis, and solubilization of membrane proteins.[1] |
| Mass Spectrometry Compatibility | Generally incompatible due to ion suppression.[8] | More compatible, as it is more easily removed and less likely to interfere with ionization.[1][8] |
| Performance Metric | Sodium Dodecyl Sulfate (SDS) | This compound (a Sulfobetaine) |
| Protein Resolution | High resolution for a wide range of proteins based on size. | Can provide good resolution, particularly for membrane proteins in 2D gels; less data is available for 1D size-based separation. |
| Protein Recovery | Efficient for many proteins, but can cause precipitation of some. | Generally good, especially for sensitive proteins, due to its milder nature. |
| Background Staining | Can sometimes result in higher background with certain stains. | Generally results in low background staining. |
| Effect on Protein Structure | Disrupts secondary, tertiary, and quaternary structures.[1][2][3][4] | Can often preserve secondary and tertiary structure.[1] |
Experimental Protocols
Standard SDS-PAGE Protocol
This protocol outlines the standard procedure for separating proteins using Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).
1. Sample Preparation:
-
Mix the protein sample with a 2x sample buffer (e.g., Laemmli buffer) containing SDS, a reducing agent (like β-mercaptoethanol or DTT to break disulfide bonds), glycerol (to increase sample density), and a tracking dye (such as bromophenol blue).[5][9]
-
Heat the mixture at 95-100°C for 5-10 minutes to facilitate denaturation.[9]
-
Centrifuge the sample briefly to pellet any insoluble material.[9]
2. Gel Preparation:
-
Cast a polyacrylamide gel with two sections: a lower resolving gel (with a higher acrylamide concentration for separation) and an upper stacking gel (with a lower acrylamide concentration to concentrate the sample).[7][6]
3. Electrophoresis:
-
Place the gel in an electrophoresis chamber filled with running buffer containing SDS.[7]
-
Load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.[5][7]
-
Apply an electric field to initiate the migration of the negatively charged protein-SDS complexes through the gel towards the positive electrode.[5][7]
4. Visualization:
-
After the tracking dye reaches the bottom of the gel, stop the electrophoresis.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the separated protein bands.[5][7]
-
Destain the gel to reduce background and enhance the visibility of the protein bands.[7]
Protocol for Electrophoresis with this compound (General Guidance)
A standardized protocol for 1D-PAGE using this compound for the primary purpose of molecular weight determination is not as established as SDS-PAGE. Zwitterionic detergents like this compound are more commonly employed in the first dimension of 2D electrophoresis (isoelectric focusing) or in native PAGE where preserving protein structure and activity is the goal. For such applications, the protocol would be modified as follows:
1. Sample Preparation:
-
Solubilize proteins in a buffer containing this compound. The concentration of the detergent needs to be optimized for the specific protein or protein mixture.
-
Reducing agents may be included if disruption of disulfide bonds is desired.
-
Heating is often omitted or performed at lower temperatures to preserve protein structure.
2. Gel and Buffer Systems:
-
For native PAGE, SDS is omitted from both the gel and the running buffer.
-
For applications like 2D-PAGE, this compound would be included in the sample and the isoelectric focusing gel.
3. Electrophoresis and Visualization:
-
The principles of electrophoresis remain the same, but the migration pattern will be influenced by the protein's native charge and shape in addition to its size.
-
Standard staining procedures can be used for visualization.
Mandatory Visualizations
Figure 1: Comparative workflow of protein electrophoresis using SDS and this compound.
Figure 2: Conceptual diagram of protein interaction with SDS versus this compound.
Conclusion
The choice between this compound and SDS for protein electrophoresis is contingent on the specific experimental goals. SDS remains the detergent of choice for robust, high-resolution separation of proteins based on molecular weight in standard 1D-PAGE. Its strong denaturing properties ensure consistent migration patterns, making it ideal for routine protein analysis and molecular weight determination.
Conversely, this compound and other zwitterionic detergents offer a milder approach, which is advantageous when the preservation of protein structure and function is paramount. While not the standard for simple size-based separation in 1D-PAGE, its utility shines in applications such as 2D electrophoresis and when downstream analysis, particularly mass spectrometry, is required. Researchers should consider the trade-off between the strong denaturing and resolving power of SDS and the gentler, more versatile nature of this compound to select the most appropriate detergent for their specific research needs. Further empirical studies directly comparing the performance of this compound in a 1D-PAGE format for molecular weight determination would be beneficial to the scientific community.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. youtube.com [youtube.com]
- 3. Denaturing Protein Electrophoresis: SDS-PAGE - National Diagnostics [nationaldiagnostics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Preparing protein samples for sds-page [ruf.rice.edu]
Safety Operating Guide
Proper Disposal of Lauryl Sultaine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Lauryl Sultaine, also known as Lauryl Hydroxysultaine, is a common amphoteric surfactant used in a variety of laboratory applications. While generally considered to have low toxicity, proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Eye Contact: this compound can cause serious eye irritation.[1][2] In case of contact, immediately rinse with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2][3]
-
Skin Contact: May cause slight skin irritation.[1] In case of contact, wash the affected area with soap and water.[3]
-
Environmental Hazards: this compound is toxic to aquatic life.[2] Avoid release into the environment.[2]
Quantitative Data Summary
While specific regulatory disposal limits for this compound are not broadly published, the following table summarizes its relevant hazard classifications. All waste containing this compound should be considered hazardous due to its ecotoxicity.
| Parameter | Value | Reference |
| GHS Hazard Statements | H318: Causes serious eye damage. H401: Toxic to aquatic life. | [2] |
| Primary Disposal Concern | Ecotoxicity | [2] |
| Recommended Disposal | Hazardous Waste Collection | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the approved procedures for the disposal of aqueous solutions and neat (undiluted) this compound waste generated in a laboratory.
Protocol 1: Disposal of Dilute Aqueous Solutions of this compound
This protocol applies to solutions where this compound is a minor component.
-
Segregation: Collect all aqueous waste containing this compound in a designated, clearly labeled, and chemically compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste collection.
Important Note: Do not dispose of this compound solutions down the drain. Its toxicity to aquatic life necessitates management as hazardous waste.
Protocol 2: Disposal of Concentrated or Neat this compound
This protocol applies to expired reagents, unused neat material, or highly concentrated solutions.
-
Containerization: Ensure the original container is securely sealed and in good condition. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" with the chemical name "this compound."
-
Storage: Store in a designated and secure satellite accumulation area.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal contractor.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Lauryl Sultaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Lauryl Sultaine (also known as Lauryl Hydroxysultaine), a common surfactant in laboratory and product development settings. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause serious eye irritation or damage.[1][2] While it is generally considered to have low acute toxicity and be a slight skin irritant, appropriate PPE is mandatory to prevent exposure.[1][3]
Minimum PPE Requirements:
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must provide a complete seal around the eyes or full-face protection against splashes. Standard safety glasses are insufficient. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before use. |
| Lab Coat or Apron | To protect against incidental skin contact. | |
| Respiratory | Not generally required | Use in a well-ventilated area. If mists are likely to be generated, a NIOSH-approved respirator is necessary. |
Quantitative Data
The following table summarizes key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₇NO₄S[4] |
| Molecular Weight | 351.55 g/mol [4] |
| Appearance | Pale yellow, clear liquid[5] |
| pH | 6.0 - 7.0[6] |
| Boiling Point | 350°C (at 101,325 Pa)[4] |
| Freezing Point | -10.5°C[5] |
| Water Solubility | 680 g/L at 20°C[4] |
| Density | 1.1 g/cm³ at 20°C[4] |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Confirm that all required PPE is available and in good condition.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood if there is a potential for aerosol or mist generation.
-
Dispensing: Avoid splashing and direct contact with skin and eyes.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
Spill and Disposal Plan
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry into the affected area.
-
Disposal Plan:
This compound is considered harmful to aquatic life.[2][5]
-
Waste Collection: Collect all waste material (spill cleanup, contaminated PPE) in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste through a licensed waste disposal company.[5] Do not allow the substance to enter drains or waterways.[13] Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols: Toxicity Assessment
The safety of this compound has been assessed using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of key methodologies.
Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405):
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test System: Typically conducted using albino rabbits.
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[14]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations include the degree of corneal opacity, iritis, and conjunctival redness and swelling (chemosis).[2][14]
-
Analysis: The severity and reversibility of any ocular lesions are recorded to classify the substance's irritation potential. To reduce animal testing, a weight-of-the-evidence approach, including in vitro data, is considered before any in vivo testing is performed.[5] Lauryl Hydroxysultaine (28% to 32% solution) has been shown to be an irritant in this test.[3]
Acute Dermal Toxicity (Based on OECD Test Guideline 402):
This method assesses the short-term toxic effects of a substance following dermal application.
-
Test System: Commonly uses rats or rabbits.
-
Procedure: The test substance is applied uniformly over a shaved area of the animal's skin (approximately 10% of the body surface). The area is covered with a porous gauze dressing for a 24-hour exposure period.[13][15]
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[9][13]
-
Analysis: At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals. The results help determine the LD50 (the dose at which 50% of the test animals die) and classify the substance's dermal toxicity.[13]
Visual Workflow for Safe Handling
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nucro-technics.com [nucro-technics.com]
- 3. cir-safety.org [cir-safety.org]
- 4. lookchem.com [lookchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. This compound | C17H37NO3S | CID 84703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. scribd.com [scribd.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. jk-sci.com [jk-sci.com]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
